molecular formula C7H3F2NO4 B040929 2,5-Difluoro-4-nitrobenzoic acid CAS No. 116465-48-6

2,5-Difluoro-4-nitrobenzoic acid

Cat. No.: B040929
CAS No.: 116465-48-6
M. Wt: 203.1 g/mol
InChI Key: GPTNSBLYGCZJQV-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-nitrobenzoic acid is a versatile and high-value benzoic acid derivative engineered for advanced research applications, particularly in medicinal chemistry and materials science. Its structure incorporates strategically placed fluorine and nitro substituents that profoundly influence its electronic properties and reactivity. The fluorine atoms enhance metabolic stability, modulate lipophilicity, and influence the molecule's pKa, while the nitro group serves as a powerful electron-withdrawing group and a handle for further synthetic manipulation, such as reduction to a corresponding aniline.

Properties

IUPAC Name

2,5-difluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTNSBLYGCZJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289135
Record name 2,5-difluoro-4-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116465-48-6
Record name 2,5-difluoro-4-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoro-4-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,5-Difluoro-4-nitrobenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Difluoro-4-nitrobenzoic Acid

CAS Number: 116465-48-6 [1][2][3][4][5][6]

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][7] This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a light yellow crystalline powder.[1] Its key physical and chemical characteristics are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

PropertyValueSource(s)
Molecular Formula C7H3F2NO4[1][2][3][5][6]
Molecular Weight 203.10 g/mol [1][2][6][8]
Melting Point 147-148°C[1]
Boiling Point (predicted) 364.8 ± 42.0 °C at 760 mmHg[1]
Density (predicted) 1.7 ± 0.1 g/cm³[1]
Flash Point (predicted) 174.4 ± 27.9 °C[1]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C[1]
Purity/Assay ≥98.0%[1][7]
Appearance White to yellow-brown or gray solid[4]
Solubility Slightly soluble in water
Storage Temperature Room Temperature[4]

Safety and Handling

Appropriate safety precautions are essential when handling this compound. It should be stored in a cool, well-ventilated area.[1] The following table summarizes its hazard statements.

Hazard StatementDescription
H302 Harmful if swallowed[4][8]
H312 Harmful in contact with skin[4][8]
H315 Causes skin irritation[4][8]
H319 Causes serious eye irritation[4][8]
H332 Harmful if inhaled[4]
H335 May cause respiratory irritation[4][8]

Role in Pharmaceutical Synthesis

This compound is a valuable building block for the synthesis of novel Active Pharmaceutical Ingredients (APIs).[7][9] Its utility stems from its distinct structural features:

  • Fluorine Atoms : The two fluorine atoms can alter the electronic and steric properties of a molecule, often leading to enhanced biological efficacy, improved metabolic stability, and better pharmacokinetic profiles of the final drug substance.[7]

  • Nitro Group : This group is a versatile precursor that can be readily reduced to an amine. This transformation opens up numerous synthetic possibilities for forming amides, constructing heterocyclic systems, and performing other critical coupling reactions essential in API manufacturing.[7]

  • Carboxylic Acid Group : This functional group allows for straightforward derivatization, such as esterification and amidation.[9]

Its applications include serving as a precursor for potent antibacterial agents, such as quinolone and nitroimidazole antibiotics, as well as for the development of non-steroidal anti-inflammatory drugs and cardiovascular medications.

G cluster_input Starting Material cluster_modifications Chemical Modifications cluster_output Final Product 2_5_difluoro_4_nitrobenzoic_acid This compound Reduction Reduction of Nitro Group 2_5_difluoro_4_nitrobenzoic_acid->Reduction Derivatization Carboxylic Acid Derivatization 2_5_difluoro_4_nitrobenzoic_acid->Derivatization Coupling Coupling Reactions Reduction->Coupling Derivatization->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API

Caption: Role as a pharmaceutical intermediate.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound via hydrolysis.[6]

Materials and Reagents:

  • Cyanide precursor

  • 15% Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ice water

Procedure:

  • Hydrolysis Reaction:

    • Add 680 g of the cyanide precursor and 340 g of a 15% sodium hydroxide solution to a suitable reaction vessel.

    • Stir the mixture while heating it to reflux at approximately 95°C.

    • Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.[6]

  • Acidification and Precipitation:

    • After the reaction is complete, allow the mixture to cool slightly.

    • While stirring, add hydrochloric acid to adjust the pH of the solution to approximately 1.

    • Allow the solution to cool slightly again.

    • Pour the cooled solution into ice water to precipitate the solid product.[6]

  • Isolation and Purification:

    • Collect the precipitated solid by suction filtration.

    • Dry the solid product.

    • This procedure yields approximately 518 g of a white solid with a purity of over 97%, corresponding to a 76% yield.[6]

G start Start hydrolysis 1. Add Cyanide Precursor and NaOH Solution 2. Heat to Reflux (~95°C) 3. Monitor with GC start->hydrolysis acidification 1. Cool the Reaction Mixture 2. Add HCl to Adjust pH to ~1 hydrolysis->acidification precipitation Pour into Ice Water to Precipitate Solid acidification->precipitation filtration Collect Solid via Suction Filtration precipitation->filtration drying Dry the Final Product filtration->drying end End Product: This compound drying->end

Caption: Synthesis workflow via hydrolysis.

References

2,5-Difluoro-4-nitrobenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Difluoro-4-nitrobenzoic Acid: Properties, Synthesis, and Application in Drug Development

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, a step-by-step synthesis protocol, and its application in the development of quinolone antibiotics.

Physicochemical Properties

This compound is a light yellow crystalline powder that serves as a crucial building block in the production of advanced chemical entities.[1] Its molecular formula is C₇H₃F₂NO₄.[1] A summary of its key quantitative properties is presented in the table below.

PropertyValue
Molecular Weight 203.10 g/mol [2][3]
CAS Number 116465-48-6[1]
Melting Point 147-148 °C[1][2]
Boiling Point (estimated) 364.8 ± 42.0 °C at 760 mmHg[1]
Density (estimated) 1.7 ± 0.1 g/cm³[1]
Flash Point (estimated) 174.4 ± 27.9 °C[1]
Purity (typical) ≥98.0%[4]

Synthesis of this compound

The synthesis of this compound is commonly achieved through the hydrolysis of 2,5-difluoro-4-nitrobenzonitrile. This process is a fundamental reaction for chemists working with fluorinated aromatic compounds.

Experimental Protocol: Hydrolysis of 2,5-difluoro-4-nitrobenzonitrile

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • 2,5-difluoro-4-nitrobenzonitrile

  • 15% Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Ice water

  • Distilled water

  • Reaction vessel (e.g., round-bottom flask) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • pH meter or pH paper

  • Buchner funnel and flask for suction filtration

  • Drying oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 680 g of 2,5-difluoro-4-nitrobenzonitrile.

  • Addition of Base: Add 340 g of a 15% sodium hydroxide solution to the reaction vessel.

  • Heating and Reflux: Begin stirring the mixture and heat it to approximately 95°C. Maintain a gentle reflux at this temperature.[5]

  • Reaction Monitoring: The progress of the hydrolysis reaction should be monitored. Gas chromatography (GC) is a suitable method to track the disappearance of the starting material (2,5-difluoro-4-nitrobenzonitrile).

  • Cooling: Once the reaction is complete, as indicated by monitoring, remove the heat source and allow the mixture to cool slightly.

  • Acidification: While stirring, carefully add concentrated hydrochloric acid to the reaction mixture to adjust the pH to approximately 1.[5] This will protonate the carboxylate salt to form the desired carboxylic acid.

  • Precipitation: Pour the cooled, acidified solution into ice water to precipitate the solid this compound.[5]

  • Isolation: Collect the solid product by suction filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any residual salts and acid.

  • Drying: Dry the purified product in a drying oven at an appropriate temperature to obtain a white to light yellow solid. The reported yield for this procedure is approximately 76%, with a purity of over 97%.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_workflow Synthesis of this compound A 2,5-difluoro-4- nitrobenzonitrile B Hydrolysis (NaOH, 95°C) A->B Reactant C Sodium 2,5-difluoro-4- nitrobenzoate (in solution) B->C D Acidification (HCl, pH ~1) C->D E Precipitation & Filtration D->E Product Precipitation F 2,5-Difluoro-4- nitrobenzoic acid E->F Isolated Product

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: Quinolone Antibiotics

This compound is a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its fluorinated and nitrated aromatic structure makes it a versatile precursor for complex molecules.[4] A prominent application is in the development of quinolone antibiotics, a class of broad-spectrum antibacterial agents.[2] The fluoroquinolones, a subset of this class, are particularly important in treating a wide range of bacterial infections.

Mechanism of Action of Quinolone Antibiotics

Quinolone antibiotics do not have a signaling pathway in the traditional sense of interacting with cell surface receptors and initiating a cascade. Instead, they act directly on intracellular targets to disrupt critical bacterial processes. Their primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7]

These enzymes are crucial for bacterial survival as they manage the topology of the bacterial chromosome, which is necessary for DNA replication, transcription, and repair.[6][8]

  • DNA Gyrase is the primary target in many Gram-negative bacteria and is responsible for introducing negative supercoils into the DNA, which helps in unwinding the DNA during replication.[9]

  • Topoisomerase IV is the main target in many Gram-positive bacteria and is responsible for decatenating (unlinking) the daughter chromosomes after replication.[10]

Quinolones function by binding to these enzymes and the bacterial DNA, forming a ternary complex.[10] This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break.[11] The accumulation of these stable cleavage complexes leads to the fragmentation of the bacterial chromosome, which in turn triggers the SOS response and ultimately leads to bacterial cell death.[10][12] Because eukaryotic cells do not possess DNA gyrase or topoisomerase IV, these antibiotics are selectively toxic to bacteria.[13]

Quinolone Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of quinolone antibiotics on bacterial DNA replication.

G cluster_pathway Mechanism of Action of Quinolone Antibiotics A Bacterial DNA Replication B DNA Gyrase & Topoisomerase IV A->B relieve topological stress B->A enable D Formation of stable Quinolone-Enzyme-DNA ternary complex B->D binds to C Quinolone Antibiotic C->D E Inhibition of DNA Ligation (Re-sealing) D->E F Accumulation of Double-Strand DNA Breaks E->F G Inhibition of DNA Synthesis & Chromosome Fragmentation F->G H Bacterial Cell Death G->H

Caption: Mechanism of action for quinolone antibiotics.

References

2,5-Difluoro-4-nitrobenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2,5-Difluoro-4-nitrobenzoic Acid

Introduction

This compound, with the CAS number 116465-48-6, is a significant organic compound utilized primarily as an intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2][3] Its molecular structure, featuring a carboxylic acid group, a nitro group, and two fluorine atoms on a benzene ring, imparts unique reactivity and physical characteristics that are crucial for its application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][3][4] This guide provides a detailed overview of the core physical properties of this compound, experimental protocols for their determination, and logical diagrams to illustrate key relationships and workflows.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions. The compound typically appears as a white to pale cream or light yellow crystalline powder.[1][2][5] Proper storage in a cool, ventilated, and dry place is recommended to maintain its integrity.[1][6]

PropertyValueSource(s)
Molecular Formula C₇H₃F₂NO₄[1][2][5][7]
Molecular Weight 203.10 g/mol [1][2][7][8]
Melting Point 139.0 - 149.0 °C[5] or 147 - 148 °C[1][2][6][1][2][5][6]
Boiling Point (Predicted) 364.8 ± 42.0 °C at 760 mmHg[1][2][6]
Density (Predicted) 1.661 - 1.7 ± 0.1 g/cm³[1][6]
pKa (Predicted) 2.03 ± 0.13[6][9]
Solubility Slightly soluble in water.[2][6][9][2][6][9]
Appearance White to pale green solid[6][9] / Pale cream powder[5][5][6][9]
Storage Temperature Room Temperature, sealed in dry conditions.[6][6]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physical properties. Below are protocols for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can cause a depression and broadening of this range.

Objective: To determine the temperature range over which the solid sample melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)[10][11]

  • Thermometer[10]

  • Spatula

  • Mortar and pestle (optional, for pulverizing the sample)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[12] If necessary, gently crush the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[10][11] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[11] Repeat until the packed sample is approximately 1-2 mm high.[10]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[11] Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[13]

  • Heating and Observation:

    • If the approximate melting point is unknown, a rapid initial heating can be performed to find a rough estimate.

    • For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, about 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point.[11]

    • Observe the sample through the magnifying lens.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.[13]

    • Continue observing and record the temperature at which the last crystal of the solid turns into a liquid. This is the end of the melting range.[13]

  • Cooling and Cleanup: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Solubility Determination (Qualitative)

This protocol provides a method to determine the qualitative solubility of a substance in a given solvent, such as water.

Objective: To determine if this compound is soluble, slightly soluble, or insoluble in water at a constant temperature.[14]

Apparatus:

  • Test tubes and a test tube rack

  • Spatula

  • Balance

  • Graduated cylinder or pipette

  • Stopper for the test tube

  • Thermometer

Procedure:

  • Solvent Preparation: Add a measured volume of the solvent (e.g., 2.0 mL of distilled water) to a clean test tube.[15] Measure and record the initial temperature of the solvent.[14]

  • Solute Addition: Weigh a small, known amount of this compound (e.g., 25 mg).[15] Add a small portion of the solid to the test tube using a spatula.[14]

  • Dissolution Attempt: Stopper the test tube and shake it vigorously for a set amount of time (e.g., 1-2 minutes).[14][15] It is important to avoid warming the test tube with your hands, as temperature affects solubility.[14]

  • Observation: Observe the mixture to see if the solid has completely dissolved.

  • Iterative Addition: If the solid dissolves completely, add another small, known portion of the solute and repeat the shaking process.[14] Continue this process until the added solid no longer dissolves, indicating that the solution is saturated.

  • Final Measurement: Once saturation is reached, check and record the final temperature of the solution to ensure it has remained constant.[14] The solubility can then be qualitatively described (e.g., slightly soluble) or quantitatively calculated based on the total mass of solute dissolved in the volume of the solvent.

Visualizations

Structural Influence on Physical Properties

The chemical structure of this compound directly influences its physical properties. The interplay between the functional groups dictates its melting point, boiling point, acidity, and solubility.

G cluster_structure Molecular Structure (this compound) cluster_properties Physical Properties Structure C₇H₃F₂NO₄ Carboxylic_Acid -COOH Structure->Carboxylic_Acid Nitro_Group -NO₂ Structure->Nitro_Group Fluorine_Atoms -F Structure->Fluorine_Atoms Aromatic_Ring Benzene Ring Structure->Aromatic_Ring Melting_Point High Melting Point (147-148 °C) Carboxylic_Acid->Melting_Point H-bonding Boiling_Point High Boiling Point (Predicted ~365 °C) Carboxylic_Acid->Boiling_Point H-bonding pKa Low pKa (Predicted ~2.03) Carboxylic_Acid->pKa Acidity Solubility Slightly Soluble in Water Carboxylic_Acid->Solubility Polarity, H-bonding Nitro_Group->Melting_Point Dipole-dipole Nitro_Group->Boiling_Point Dipole-dipole Nitro_Group->pKa Inductive effect Fluorine_Atoms->Boiling_Point Polarity Fluorine_Atoms->pKa Inductive effect Aromatic_Ring->Melting_Point Stacking, Rigidity Aromatic_Ring->Solubility Hydrophobicity

Caption: Relationship between molecular structure and physical properties.

Experimental Workflow: Melting Point Determination

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound using the capillary method.

G Start Start Prep_Sample Prepare Dry, Powdered Sample Start->Prep_Sample Load_Capillary Load Sample into Capillary Tube (1-2 mm) Prep_Sample->Load_Capillary Place_in_Apparatus Place Capillary in Melting Point Apparatus Load_Capillary->Place_in_Apparatus Heat_Slowly Heat Slowly (1-2 °C / min) Place_in_Apparatus->Heat_Slowly Observe Observe for Melting Heat_Slowly->Observe Record_Start Record T₁ (First Liquid Drop) Observe->Record_Start Melting begins Record_End Record T₂ (All Liquid) Record_Start->Record_End Result Melting Range = T₁ - T₂ Record_End->Result Melting complete End End Result->End

Caption: Workflow for melting point determination.

References

Data Presentation: Melting Point of 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Difluoro-4-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount for successful downstream applications. This guide focuses on a key thermal property of this compound (CAS No: 116465-48-6), its melting point, and provides a detailed protocol for its experimental determination.

The melting point of a substance is the temperature at which it changes state from solid to liquid. It is a critical parameter for compound identification, purity assessment, and formulation development. The experimentally determined and reported melting points for this compound are summarized below.

ParameterReported ValueSource
Melting Point147-148°CNINGBO INNO PHARMCHEM CO.,LTD.[1], ChemicalBook[2], Chongqing Chemdad Co., Ltd[3]
Melting Point (clear melt)139.0-149.0°CThermo Scientific Chemicals[4]

The slight variation in the reported melting point ranges can be attributed to differences in the purity of the sample and the methodology used for determination. A narrower melting point range is generally indicative of higher purity.

Experimental Protocol: Melting Point Determination

The following is a generalized protocol for determining the melting point of a solid organic compound, such as this compound, using a capillary melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Materials and Apparatus:

  • This compound sample

  • Melting point capillaries (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Mortar and pestle or spatula

  • Watch glass

Procedure:

  • Sample Preparation:

    • Place a small amount of the crystalline this compound on a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle or the back of a spatula. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Press the open end of a melting point capillary tube into the powdered sample. A small amount of the sample will be forced into the open end.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to cause the sample to fall to the bottom. Alternatively, drop the capillary tube through a long glass tube (e.g., a condenser) onto the benchtop to facilitate packing.

    • The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Ensure the melting point apparatus is clean and calibrated.

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Set the initial temperature of the apparatus to approximately 15-20°C below the expected melting point (based on literature values, e.g., start at ~125°C).

    • Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure accurate determination. A rapid heating rate can lead to an artificially wide and elevated melting point range.

  • Melting Point Observation:

    • Observe the sample through the magnifying eyepiece of the apparatus.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe the sample and record the temperature at which the entire solid has turned into a clear liquid (the completion of melting).

    • The recorded temperature range from the onset to the completion of melting is the melting point range of the sample.

  • Post-Measurement:

    • Allow the apparatus to cool down before performing any subsequent measurements.

    • Dispose of the used capillary tube in the appropriate glass waste container.

Mandatory Visualization: Experimental Workflow

The logical flow of the melting point determination protocol is visualized in the following diagram.

MeltingPointWorkflow start Start prep_sample Sample Preparation (Grind to fine powder) start->prep_sample pack_capillary Pack Capillary Tube (2-3 mm height) prep_sample->pack_capillary setup_apparatus Apparatus Setup (Set start temp & ramp rate) pack_capillary->setup_apparatus heat_observe Heat and Observe setup_apparatus->heat_observe record_t1 Record T1 (First liquid drop) heat_observe->record_t1 record_t2 Record T2 (All liquid) record_t1->record_t2 Continue heating calculate_range Determine Melting Range (T1 - T2) record_t2->calculate_range end End calculate_range->end

Caption: Workflow for Melting Point Determination.

References

A Technical Guide to the Solubility of 2,5-Difluoro-4-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,5-Difluoro-4-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this compound, this document provides a comprehensive overview based on the solubility of structurally analogous compounds, including various nitrobenzoic and difluorobenzoic acids. Furthermore, a detailed experimental protocol for determining the solubility of this compound using the gravimetric method is provided, complete with a visual workflow to aid in experimental design. This guide serves as a critical resource for researchers and professionals in drug development and organic synthesis, enabling informed decisions on solvent selection and process optimization.

Introduction

This compound is a vital building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where it serves as an intermediate for active pharmaceutical ingredients (APIs). Its unique molecular structure, featuring two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring, significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, an analysis of structurally similar compounds can provide valuable insights into its likely solubility profile. This guide presents a comparative analysis of the solubility of related nitrobenzoic and fluorobenzoic acids in a range of common organic solvents.

Comparative Solubility Analysis

To estimate the solubility behavior of this compound, it is instructive to examine the solubility of compounds with similar functional groups and structural motifs. The presence of a carboxylic acid group suggests some solubility in polar solvents, while the aromatic ring and the nitro and fluoro substituents will modulate this property. The following table summarizes the available quantitative solubility data for structurally related compounds.

CompoundSolventTemperature (°C)Solubility ( g/100 g of solvent)
3-Nitrobenzoic Acid Methanol1059.18
Methanol21.5133.1
Ethanol050.6
Ethanol1973.2
Ethanol21.589.8
Acetone2068.8
Diethyl Ether017
Diethyl Ether2031
Chloroform153.44
Chloroform254.69
Benzene201.18
4-Nitrobenzoic Acid Methanol-1g in 12 mL
Ethanol (Alcohol)-1g in 110 mL
Acetone-1g in 20 mL
Ether-1g in 45 mL
Chloroform-1g in 150 mL
3,5-Dinitrobenzoic Acid Ethanol-0.5 g in 10 mL
2,6-Difluorobenzoic Acid Methanol-Soluble

Data compiled from various sources. Note that the conditions and units for 4-Nitrobenzoic acid are presented as reported in the source.

Based on this comparative data, it can be inferred that this compound is likely to exhibit good solubility in polar protic solvents such as methanol and ethanol, and moderate to good solubility in polar aprotic solvents like acetone. Its solubility is expected to be lower in less polar solvents such as diethyl ether and chloroform, and likely poor in non-polar solvents like benzene and alkanes. The presence of two fluorine atoms, which are highly electronegative, may enhance its solubility in polar solvents compared to non-fluorinated analogues.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known mass of the saturated solution to determine the mass of the dissolved solute.

Materials and Apparatus
  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, or glass funnel with filter paper)

  • Glass vials or flasks with airtight seals

  • Pipettes

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points to confirm that the solubility has reached a constant value.

  • Separation of Undissolved Solid:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to prevent premature crystallization.

    • Filter the withdrawn solution through a syringe filter (with a filter membrane compatible with the solvent) into a clean, dry, and pre-weighed vial. This step is crucial to remove any suspended microcrystals.

  • Determination of Solute Mass:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

    • Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute.

    • Repeat the drying and weighing process until a constant mass is obtained.

Calculation of Solubility

The solubility can be expressed in various units. A common expression is grams of solute per 100 grams of solvent.

  • Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

  • Mass of the dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)

  • Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

  • Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_det Determination of Mass cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known amount of solvent prep1->prep2 prep3 Seal vial and place in thermostatic shaker prep2->prep3 prep4 Agitate until equilibrium (24-48h) prep3->prep4 sep1 Allow excess solid to settle prep4->sep1 Equilibrium Reached sep2 Withdraw supernatant sep1->sep2 sep3 Filter into a pre-weighed vial sep2->sep3 det1 Weigh vial with saturated solution sep3->det1 det2 Evaporate solvent in drying oven det1->det2 det3 Cool in desiccator det2->det3 det4 Weigh vial with dried solute det3->det4 det5 Repeat drying and weighing until constant mass det4->det5 calc1 Calculate mass of solution, solute, and solvent det5->calc1 calc2 Determine solubility (g/100g solvent) calc1->calc2

Gravimetric Method Workflow

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, a comparative analysis of structurally similar compounds provides a strong basis for estimating its solubility profile. It is anticipated to be most soluble in polar organic solvents. For precise solubility determination, the detailed gravimetric method outlined in this guide offers a robust and reliable experimental approach. The provided workflow diagram serves as a clear visual aid for implementing this protocol in a laboratory setting. This technical guide equips researchers and drug development professionals with the necessary information and tools to effectively work with this compound in various solvent systems.

Spectroscopic Profile of 2,5-Difluoro-4-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-nitrobenzoic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1][2] Its trifunctional nature, featuring a carboxylic acid, two fluorine atoms, and a nitro group, offers a versatile scaffold for molecular elaboration. This guide provides a comprehensive overview of its spectroscopic characteristics, offering key data for identification and quality control.

Chemical Structure and Properties

PropertyValueReference
Molecular Formula C₇H₃F₂NO₄[1][3]
Molecular Weight 203.10 g/mol [1][3]
CAS Number 116465-48-6[1][3]
Appearance White to pale green solid[3]
Melting Point 147-148 °C[3]
Boiling Point 364.8 ± 42.0 °C (Predicted)[3]
Density 1.661 ± 0.06 g/cm³ (Predicted)[3]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.2d~8H-6
~7.8d~10H-3
>10br s--COOH

Note: Predicted data based on spectral analysis of similar fluoronitrobenzoic acids.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmAssignment
~165C=O
~155 (d)C-F
~150 (d)C-F
~140C-NO₂
~125C-H
~120C-H
~115C-COOH

Note: Predicted data based on spectral analysis of similar fluoronitrobenzoic acids.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmAssignment
-110 to -120F-2
-125 to -135F-5

Note: Predicted data based on spectral analysis of similar fluoronitrobenzoic acids and general ranges for aryl fluorides.

FT-IR (Fourier-Transform Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1530StrongAsymmetric N-O stretch (Nitro group)
~1350StrongSymmetric N-O stretch (Nitro group)
~1250StrongC-F stretch
~880MediumC-N stretch

Note: Predicted data based on characteristic group frequencies and spectra of similar aromatic compounds.

Mass Spectrometry (MS)
m/zInterpretation
203[M]⁺ (Molecular ion)
186[M - OH]⁺
157[M - NO₂]⁺
138[M - COOH - F]⁺

Note: Predicted fragmentation pattern based on the structure of this compound.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., TMS at 0.00 ppm) for chemical shift referencing if required.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, and a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically employed. A spectral width of ~240 ppm is used.

  • ¹⁹F NMR: A one-pulse sequence with proton decoupling. The spectral width will depend on the chemical shift range of the fluorine nuclei.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the powder mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • ESI-MS: The sample solution is infused into the ESI source. The mass spectrum is acquired in either positive or negative ion mode.

  • EI-MS: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC), and bombarded with a beam of electrons.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Reaction (e.g., Nitration, Oxidation) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms data Spectroscopic Data nmr->data ftir->data ms->data

Caption: General workflow from synthesis to spectroscopic analysis.

logical_relationship cluster_structure Structural Features cluster_spectroscopy Spectroscopic Signatures compound This compound cooh Carboxylic Acid (-COOH) compound->cooh determines fluoro1 Fluorine (-F) at C2 compound->fluoro1 determines fluoro2 Fluorine (-F) at C5 compound->fluoro2 determines nitro Nitro (-NO2) at C4 compound->nitro determines nmr_h ¹H NMR: Aromatic protons compound->nmr_h nmr_c ¹³C NMR: Carbon environments compound->nmr_c mass_spec MS: Molecular ion and fragments compound->mass_spec ir IR: C=O, O-H, C-F, N-O stretches cooh->ir cooh->nmr_h fluoro1->ir nmr_f ¹⁹F NMR: Fluorine environments fluoro1->nmr_f fluoro2->ir fluoro2->nmr_f nitro->ir

Caption: Relationship between structure and spectroscopic data.

References

In-depth Technical Guide: ¹H NMR Spectrum of 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Difluoro-4-nitrobenzoic acid. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and quality control.

Chemical Structure and Proton Environment

This compound (C₇H₃F₂NO₄) possesses a benzene ring substituted with a carboxylic acid group, two fluorine atoms, and a nitro group. The strategic placement of these functional groups leads to a distinct ¹H NMR spectrum. The molecule has two aromatic protons, labeled as H-3 and H-6, and one acidic proton from the carboxylic acid group (-COOH). The chemical environment of each proton is unique, resulting in separate signals in the NMR spectrum.

Experimental Protocol

The ¹H NMR spectrum of this compound is typically recorded on a high-resolution NMR spectrometer. The following is a representative experimental protocol:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, commonly Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is used to acquire the spectrum.

  • Acquisition Parameters: Standard pulse sequences are used to obtain the ¹H NMR spectrum. Key parameters include a sufficient number of scans to ensure a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay that allows for full magnetization recovery between pulses.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

¹H NMR Spectral Data

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound. The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH~13.5 - 14.0Singlet (broad)-1H
H-3~8.3 - 8.5Doublet of doublets (dd)~8-9 (³JH-F), ~3-4 (⁴JH-F)1H
H-6~7.8 - 8.0Doublet of doublets (dd)~10-11 (³JH-F), ~4-5 (⁴JH-H)1H

Spectral Interpretation and Signal Assignment

The ¹H NMR spectrum of this compound displays three distinct signals corresponding to the three types of protons in the molecule.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (around 13-14 ppm). Its broadness is a result of chemical exchange with residual water in the solvent.

  • Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and are coupled to each other and to the neighboring fluorine atoms.

    • H-3: This proton is situated between a fluorine atom (at C-2) and the nitro group (at C-4). The strong electron-withdrawing nature of the nitro group deshields this proton, causing it to resonate at a lower field (higher ppm value) compared to H-6. It appears as a doublet of doublets due to coupling with the fluorine at C-2 (³JH-F) and the proton at C-6 (⁴JH-H).

    • H-6: This proton is positioned between a fluorine atom (at C-5) and the carboxylic acid group. It is also deshielded but to a lesser extent than H-3. Its signal appears as a doublet of doublets due to coupling with the fluorine at C-5 (³JH-F) and the proton at C-3 (⁴JH-H).

Visualization of Signal Relationships

The following diagram illustrates the logical relationships and coupling interactions between the protons in this compound.

G cluster_protons Protons cluster_couplings Coupling Interactions H_COOH -COOH H3 H-3 J_H3_F2 ³J(H-F) H3->J_H3_F2 to F-2 J_H3_H6 ⁴J(H-H) H3->J_H3_H6 to H-6 H6 H-6 H6->J_H3_H6 to H-3 J_H6_F5 ³J(H-F) H6->J_H6_F5 to F-5

Caption: Proton coupling relationships in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation and purity assessment. The distinct chemical shifts and coupling patterns of the aromatic protons, along with the characteristic signal of the carboxylic acid proton, provide a unique spectral fingerprint for this important synthetic intermediate. Researchers, scientists, and drug development professionals can utilize this detailed spectral analysis for reliable compound identification and quality control in their synthetic endeavors.

An In-depth Technical Guide to the Safe Handling of 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,5-Difluoro-4-nitrobenzoic acid (CAS RN: 116465-48-6), a key intermediate in pharmaceutical and fine chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.

Chemical and Physical Properties

This compound is a light yellow to white crystalline powder.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueReference
Molecular Formula C7H3F2NO4[1][3][4]
Molecular Weight 203.10 g/mol [1][3][5]
Melting Point 147-148 °C[1][2][3]
Boiling Point (Predicted) 364.8 ± 42.0 °C at 760 mmHg[1][3]
Density (Predicted) 1.7 ± 0.1 g/cm³[1]
Flash Point (Predicted) 174.4 ± 27.9 °C[1]
Solubility Slightly soluble in water.[2][3]
Appearance Light yellow crystalline powder / White to yellow-brown or gray solid.[1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification [5]

  • Acute Toxicity, Oral: Category 4

  • Skin Corrosion/Irritation: Category 2[5][6]

  • Serious Eye Damage/Eye Irritation: Category 2[5][6]

  • Acute Toxicity, Dermal: (Category 4 - classification from a minority of notifiers)

  • Acute Toxicity, Inhalation: (Category 4 - classification from a minority of notifiers)

  • Specific target organ toxicity (single exposure), Respiratory tract irritation: Category 3[6]

Signal Word: Warning[5]

Hazard Statements: [5][6]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[6]

Experimental Protocols: First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following protocols are based on standard safety data sheets.

General Advice: Show the safety data sheet to the attending medical professional.[7]

Inhalation:

  • Move the individual to fresh air.[8][9][10]

  • If breathing is difficult, provide oxygen.[8][10]

  • If the individual is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[8][9]

  • Seek immediate medical attention.[8][9]

Skin Contact:

  • Immediately remove all contaminated clothing.[7][8]

  • Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9]

  • If skin irritation occurs, consult a physician.[7][8]

Eye Contact:

  • Rinse cautiously with water for at least 15 minutes.[8][9]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Seek immediate medical attention, preferably from an ophthalmologist.[7]

Ingestion:

  • Do NOT induce vomiting.[8][9]

  • Rinse mouth with water.[8]

  • Never give anything by mouth to an unconscious person.[8]

  • Call a physician or poison control center immediately.[8][9]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to prevent exposure and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7][8]

  • Avoid contact with skin, eyes, and clothing.[8][9][11]

  • Avoid the formation and inhalation of dust.[7][8][9]

  • Use non-sparking tools to prevent electrostatic discharge.[8]

  • Wash hands thoroughly after handling.[7][9][12]

  • Do not eat, drink, or smoke in the work area.[7][9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[9][13]

  • The recommended storage temperature is room temperature.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecificationReference
Eye/Face Protection Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][11][12]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Gloves must be inspected prior to use.[8][9][12]
Respiratory Protection If dust is generated and exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator may be required in some situations.[7][8][11]

Fire and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][14]

  • Specific Hazards: Combustion may produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8][9]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust and contact with the substance. Use personal protective equipment as outlined in Section 5.[8][9]

  • Environmental Precautions: Prevent the chemical from entering drains, surface water, or groundwater.[7][8]

  • Containment and Cleanup: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9][13]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the risk assessment and safe handling of this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound A 1. Risk Assessment - Review SDS - Identify Hazards B 2. Engineering Controls - Use Fume Hood - Ensure Ventilation A->B F 6. Emergency Preparedness - Locate Eyewash/Shower - Know Spill Procedure A->F C 3. Personal Protective Equipment (PPE) - Goggles/Face Shield - Gloves - Lab Coat B->C D 4. Safe Handling Procedures - Weighing & Transfer - Reaction Setup - Workup C->D E 5. Waste Disposal - Segregate Waste - Label Correctly D->E G Exposure Event? D->G G->E No H Follow First Aid Protocols G->H Yes

References

Technical Guide: Hazard Profile of 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known hazards associated with 2,5-Difluoro-4-nitrobenzoic acid (CAS No. 116465-48-6), compiled from available safety data sheets and chemical databases. The information is intended to support risk assessment and the implementation of appropriate safety protocols in a laboratory or industrial setting.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity (oral, dermal, and inhalation), skin irritation, and eye irritation.[1][2] The GHS classification details are summarized in the table below.

GHS Classification Category Hazard Statement Code Hazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin
Skin IrritationCategory 2H315Causes skin irritation
Eye IrritationCategory 2AH319Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled
Specific Target Organ Toxicity - Single ExposureCategory 3H335May cause respiratory irritation

Signal Word: Warning[1][2]

GHS Pictograms:

  • alt text

Precautionary Statements

A comprehensive set of precautionary statements is recommended for handling this compound. These are divided into prevention, response, storage, and disposal categories.

Category Code Precautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.[3]
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.[3]
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.[3]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3]

Quantitative Toxicological Data

Endpoint Route Species Value
LD50OralNot ReportedNot Available
LD50DermalNot ReportedNot Available
LC50InhalationNot ReportedNot Available

Experimental Protocols

The hazard classifications for chemical substances are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental data for this compound is not provided, the following outlines the general methodologies used to assess the hazards identified.

Acute Oral Toxicity (OECD 420, 423, 425)

The assessment of acute oral toxicity is generally conducted using one of three OECD guidelines: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[4][5] These methods aim to determine the dose of a substance that causes mortality or significant toxic effects after a single oral administration. The general procedure involves:

  • Animal Selection: Healthy, young adult rodents (commonly rats) are used.

  • Dosing: The test substance is administered orally by gavage.[6][7]

  • Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[6]

  • Endpoint: The results are used to classify the substance according to GHS categories for acute toxicity.

Skin Irritation (OECD 404, 439)

Skin irritation potential is assessed by evaluating the reversible inflammatory changes in the skin following application of the test substance.

  • In Vivo (OECD 404): A single dose of the substance is applied to a small area of the skin of a test animal (typically an albino rabbit) for a defined period (usually 4 hours).[8] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[8]

  • In Vitro (OECD 439): This method uses reconstructed human epidermis (RhE) models to assess skin irritation.[9][10] The test substance is applied to the surface of the RhE tissue, and cell viability is measured to determine the irritant potential.[10]

Eye Irritation (OECD 405)

The potential for a substance to cause serious eye damage or irritation is evaluated using the OECD 405 guideline.[11]

  • In Vivo (OECD 405): A single dose of the test substance is applied to the eye of a test animal (typically an albino rabbit).[11] The eyes are then examined for corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.[11]

  • In Vitro/Ex Vivo Alternatives: A tiered testing strategy is often employed, starting with in vitro methods to reduce animal testing.[12]

Hazard Assessment Workflow

The following diagram illustrates a general workflow for the hazard assessment of a chemical substance like this compound, from initial identification to risk management.

cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization Data Collection Data Collection GHS Classification GHS Classification Data Collection->GHS Classification Phys-chem & Tox Data Hazard Statements Hazard Statements GHS Classification->Hazard Statements H302, H312, H315, H319, H332, H335 Risk Evaluation Risk Evaluation Hazard Statements->Risk Evaluation Identify Routes Identify Routes Quantify Exposure Quantify Exposure Identify Routes->Quantify Exposure Inhalation, Dermal, Oral Quantify Exposure->Risk Evaluation Risk Management Risk Management Risk Evaluation->Risk Management Determine Safety Measures Safe Handling Protocols Safe Handling Protocols Risk Management->Safe Handling Protocols

Caption: Chemical Hazard Assessment Workflow.

References

The Strategic Role of 2,5-Difluoro-4-nitrobenzoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – 2,5-Difluoro-4-nitrobenzoic acid has emerged as a pivotal building block in the landscape of organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its unique trifunctional molecular architecture, featuring a carboxylic acid group, a nitro group, and two fluorine atoms on an aromatic ring, offers a versatile platform for the construction of complex molecular entities. This technical guide provides an in-depth analysis of its synthesis, key reactions, and applications, with a focus on its role in the development of therapeutic agents.

Physicochemical Properties

This compound is a light yellow crystalline solid with a molecular formula of C₇H₃F₂NO₄ and a molecular weight of 203.10 g/mol .[1][2] Its key physical and chemical properties are summarized in the table below, underscoring its stability and suitability for a range of synthetic transformations.

PropertyValue
CAS Number 116465-48-6
Molecular Formula C₇H₃F₂NO₄
Molecular Weight 203.10 g/mol [2]
Melting Point 147-148 °C
Boiling Point 364.8 ± 42.0 °C at 760 mmHg
Density 1.7 ± 0.1 g/cm³
Appearance Light yellow crystalline powder
Purity Typically ≥98.0%[1]

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in multi-step synthetic sequences. Two primary routes have been reported:

1. Hydrolysis of 2,5-difluoro-4-nitrobenzonitrile: This method involves the hydrolysis of the corresponding benzonitrile derivative.

2. Multi-step Synthesis from Difluorobenzene: A patented industrial process describes a four-step reaction sequence starting from difluorobenzene, involving bromination, nitration, cyanation, and subsequent hydrolysis to yield the final product with a purity of 98.5% and an overall yield of 44.6%.[3]

Experimental Protocol: Synthesis via Hydrolysis of 2,5-difluoro-4-nitrobenzonitrile[4]

A detailed experimental protocol for the hydrolysis of 2,5-difluoro-4-nitrobenzonitrile is presented below.

StepProcedure
1. Reaction Setup To a reaction vessel, add 680 g of 2,5-difluoro-4-nitrobenzonitrile.
2. Hydrolysis Add 340 g of a 15% sodium hydroxide solution. Stir the mixture and heat to reflux at approximately 95 °C.
3. Monitoring Track the progress of the reaction using Gas Chromatography (GC) until completion.
4. Acidification Cool the reaction mixture slightly and add hydrochloric acid under stirring to adjust the pH of the solution to approximately 1.
5. Precipitation Cool the solution further and pour it into ice water to precipitate the solid product.
6. Isolation Collect the solid product by suction filtration and dry.

Quantitative Data:

ParameterValue
Yield 76%[4]
Purity >97%[4]

Key Reactions and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its three functional groups: the carboxylic acid, the nitro group, and the fluorine-substituted aromatic ring.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, a crucial transformation that opens up a plethora of synthetic possibilities, including amide bond formation and the construction of heterocyclic systems.

dot

Reduction_of_Nitro_Group start This compound product 4-Amino-2,5-difluorobenzoic acid start->product Reduction reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂) reagents->start

Caption: Reduction of the nitro group to an amine.

Amide Bond Formation

The carboxylic acid functionality allows for standard amide coupling reactions with a wide range of amines. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

dot

Amide_Bond_Formation cluster_reactants Reactants start This compound product N-Substituted Amide start->product amine Amine (R-NH₂) amine->product reagents Coupling Agent (e.g., EDC, HATU) reagents->start reagents->amine

Caption: Amide bond formation via coupling reaction.

Application in Pharmaceutical Synthesis: Synthesis of Quinolone Antibiotics

This compound is a key intermediate in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[4] The fluorine substituents are known to enhance the biological activity and pharmacokinetic properties of these drugs. While a direct synthesis of a marketed drug from this compound is not readily found in the provided search results, its structural analog, 2,4-dichloro-5-fluorobenzoyl chloride, is used in a high-yielding, two-step synthesis of ciprofloxacin, a widely used fluoroquinolone antibiotic. The general synthetic strategy involves the formation of a quinolone core followed by the introduction of a piperazine moiety.

General Experimental Workflow for Quinolone Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a quinolone core, a common step in the production of fluoroquinolone antibiotics.

dot

Quinolone_Synthesis_Workflow cluster_synthesis Synthesis cluster_process Process start This compound (or its activated derivative) intermediate1 Nitro-substituted quinolone intermediate start->intermediate1 Reaction with malonic ester derivative intermediate2 Amino-substituted quinolone intermediate intermediate1->intermediate2 Nitro group reduction product Quinolone Antibiotic intermediate2->product Coupling with piperazine derivative reaction Reaction workup Work-up reaction->workup purification Purification workup->purification analysis Analysis purification->analysis

Caption: General workflow for quinolone antibiotic synthesis.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature provides a robust platform for the construction of complex molecules, particularly in the pharmaceutical industry. The presence of fluorine atoms is especially advantageous for modulating the biological and pharmacokinetic properties of drug candidates. The well-established methods for its synthesis and the reactivity of its functional groups make it a strategic component in the synthetic chemist's toolbox for the development of novel therapeutics and other high-value chemical entities. Further research into novel applications and synthetic methodologies involving this compound is expected to continue to drive innovation in drug discovery and materials science.

References

An In-Depth Technical Guide to 2,5-Difluoro-4-nitrobenzoic Acid as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-4-nitrobenzoic acid (CAS No: 116465-48-6) is a versatile and highly valuable chemical intermediate, playing a pivotal role in the synthesis of complex organic molecules.[1] Its unique trifunctional structure, featuring a carboxylic acid group, a nitro group, and a difluorinated aromatic ring, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a particular focus on its utility in the development of pharmaceuticals, such as quinolone antibiotics and kinase inhibitors, as well as its potential in the agrochemical sector. Detailed experimental protocols for its synthesis and subsequent reactions are provided, alongside a compilation of its physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Data

This compound is typically a light yellow to white crystalline solid with a high degree of purity (≥98.0%), ensuring its suitability for sensitive synthetic applications.[2][3] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 116465-48-6[4]
Molecular Formula C₇H₃F₂NO₄[4]
Molecular Weight 203.10 g/mol [4]
Appearance Light yellow to white crystalline powder/solid[2]
Melting Point 147-148 °C[5]
Boiling Point (Predicted) 364.8 ± 42.0 °C at 760 mmHg[5]
Density (Predicted) 1.661 ± 0.06 g/cm³[5]
pKa (Predicted) 2.03 ± 0.13[5]
Solubility Slightly soluble in water[3]

Table 2: Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR Spectral data for similar difluoro-nitro-substituted benzoic acids show aromatic protons in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants for the two aromatic protons of this compound would be influenced by the positions of the fluorine and nitro groups.
¹³C NMR Based on related structures, the carboxylic acid carbon is expected around 165-170 ppm. Aromatic carbons would appear in the 110-160 ppm region, with carbons attached to fluorine showing splitting. The carbon attached to the nitro group would be significantly downfield.
FT-IR (cm⁻¹) Expected characteristic peaks include: a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (around 1530 and 1350 cm⁻¹), and C-F stretches (around 1200-1000 cm⁻¹).
Mass Spectrometry (m/z) The molecular ion peak [M]⁺ would be observed at approximately 203. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of the nitro group may lead to fragments from the loss of -NO₂ (M-46).

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the hydrolysis of 2,5-difluoro-4-nitrobenzonitrile.[6]

Synthesis_of_2_5_Difluoro_4_nitrobenzoic_acid 2,5-difluoro-4-nitrobenzonitrile 2,5-difluoro-4-nitrobenzonitrile hydrolysis Hydrolysis 2,5-difluoro-4-nitrobenzonitrile->hydrolysis NaOH_H2O 15% NaOH (aq) Reflux, ~95°C NaOH_H2O->hydrolysis acidification Acidification product This compound hydrolysis->product HCl HCl (aq) HCl->acidification

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2,5-difluoro-4-nitrobenzonitrile[7]
  • Reaction Setup: To a suitable reaction vessel, add 680 g of 2,5-difluoro-4-nitrobenzonitrile.

  • Hydrolysis: Add 340 g of a 15% aqueous sodium hydroxide solution. The mixture is then heated to reflux at approximately 95 °C with stirring.

  • Monitoring: The progress of the reaction is monitored by Gas Chromatography (GC) until the starting material is consumed.

  • Acidification: After the reaction is complete, the mixture is cooled slightly. Hydrochloric acid is added under stirring to adjust the pH of the solution to approximately 1.

  • Precipitation and Isolation: The acidic solution is then poured into ice water, leading to the precipitation of the solid product. The precipitate is collected by suction filtration.

  • Drying: The collected solid is dried to yield this compound.

  • Yield: 76%

  • Purity: >97%

Chemical Reactivity and Transformations

The reactivity of this compound is governed by its three functional groups, making it a versatile building block for a range of chemical transformations.

Reactivity_of_2_5_Difluoro_4_nitrobenzoic_acid start This compound nitro_reduction Nitro Group Reduction (e.g., H₂, Pd/C) start->nitro_reduction esterification Esterification (e.g., SOCl₂, Alcohol) start->esterification snar Nucleophilic Aromatic Substitution (e.g., Amines) start->snar amino_product 4-Amino-2,5-difluorobenzoic acid nitro_reduction->amino_product amide_coupling Amide Coupling (e.g., HATU, DIPEA) amino_product->amide_coupling amide_product N-Substituted Amides amide_coupling->amide_product ester_product Esters esterification->ester_product snar_product Substituted Phenyl Derivatives snar->snar_product

Caption: Key reactions of this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, yielding 4-amino-2,5-difluorobenzoic acid, a key intermediate for further functionalization, particularly in the synthesis of quinolone antibiotics.[7] Catalytic hydrogenation is a common and efficient method for this transformation.

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield 4-amino-2,5-difluorobenzoic acid.

Amide Coupling Reactions

The carboxylic acid functionality allows for the formation of amide bonds through coupling with various amines.[8] This reaction is fundamental in extending the molecular framework and is widely used in the synthesis of bioactive molecules. The resulting amino-derivative from the nitro reduction can also undergo amide coupling.

  • Reaction Setup: To a solution of 4-amino-2,5-difluorobenzoic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired amine (1.0-1.2 equivalents).

  • Reagent Addition: Add a coupling agent such as HATU (1.1-1.5 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2-3 equivalents).

  • Reaction: The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated aqueous sodium bicarbonate and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs).[3][7]

Quinolone Antibiotics

A major application of this building block is in the synthesis of quinolone and fluoroquinolone antibiotics.[3] The 4-amino-2,5-difluorobenzoic acid derivative serves as a key precursor for constructing the core quinolone scaffold.

Quinolone_Synthesis_Workflow start This compound reduction Nitro Reduction start->reduction amino_acid 4-Amino-2,5-difluorobenzoic acid reduction->amino_acid cyclization Cyclization Reactions (e.g., with β-ketoesters) amino_acid->cyclization quinolone_core Fluoroquinolone Core cyclization->quinolone_core substitution N-alkylation and C-7 Substitution (e.g., with piperazine derivatives) quinolone_core->substitution final_product Quinolone Antibiotic (e.g., Ciprofloxacin) substitution->final_product

Caption: General workflow for quinolone antibiotic synthesis.

Quinolone antibiotics function by inhibiting bacterial DNA replication. They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, they introduce double-strand breaks in the bacterial DNA, ultimately leading to cell death.

G_Signaling_Pathway cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic DNA_gyrase DNA Gyrase Quinolone->DNA_gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Replication_Fork Replication Fork DNA_gyrase->Replication_Fork Relaxes DNA supercoils DSB Double-Strand Breaks DNA_gyrase->DSB Stabilizes cleavage complex Topo_IV->Replication_Fork Decatenates daughter chromosomes Topo_IV->DSB Stabilizes cleavage complex Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Kinase Inhibitors

Applications in Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives have applications in the agrochemical industry.[2] For instance, related structures are used in the synthesis of herbicides and fungicides. The introduction of fluorine atoms can enhance the efficacy and metabolic stability of these agrochemicals. For example, derivatives of fluorinated nitrobenzoic acids are used in the preparation of herbicides like saflufenacil.[9][10]

Conclusion

This compound is a chemical building block of significant importance, particularly in the pharmaceutical industry. Its trifunctional nature allows for a diverse range of chemical modifications, making it an ideal starting material for the synthesis of complex, high-value molecules. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this versatile intermediate in their synthetic endeavors. The continued exploration of its reactivity and applications is expected to lead to the discovery of novel therapeutics and other advanced materials.

References

Reactivity of Fluorine Atoms in 2,5-Difluoro-4-nitrobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-4-nitrobenzoic acid is a valuable and versatile building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and fine chemicals. The strategic placement of two fluorine atoms and a potent electron-withdrawing nitro group on the benzoic acid scaffold imparts distinct reactivity profiles to the molecule. This technical guide provides a comprehensive analysis of the reactivity of the fluorine atoms at the C2 and C5 positions, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This document outlines the theoretical principles governing regioselectivity, presents compiled quantitative data from analogous systems, and offers detailed experimental protocols for key transformations.

Introduction

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1][2] this compound (CAS: 116465-48-6) is a key intermediate that leverages these properties, offering multiple reaction sites for molecular elaboration.[3][4] The primary focus of this guide is to elucidate the differential reactivity of the two fluorine atoms, providing a predictive framework for synthetic chemists to achieve desired regioselectivity in their synthetic endeavors.

Theoretical Framework for Reactivity

The reactivity of the fluorine atoms in this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by a combination of electronic and steric effects. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.[5][6] The rate-determining step is typically the initial nucleophilic attack on the aromatic ring.[7]

Electronic Effects

The presence of a strong electron-withdrawing nitro group (-NO₂) at the C4 position is crucial for activating the aromatic ring towards nucleophilic attack.[6][8] This activation is most pronounced at the positions ortho and para to the nitro group.

  • Fluorine at C5: This fluorine is ortho to the electron-withdrawing nitro group. The lone pairs of the attacking nucleophile can be effectively delocalized onto the nitro group through resonance, significantly stabilizing the Meisenheimer complex intermediate. This strong electronic activation makes the C5 position highly susceptible to nucleophilic attack.

  • Fluorine at C2: This fluorine is meta to the nitro group. While the nitro group still exerts an inductive electron-withdrawing effect, resonance stabilization of the negative charge from a nucleophilic attack at C2 onto the nitro group is not possible. The carboxylic acid group at C1 is also an electron-withdrawing group, which provides some activation at the ortho C2 position. However, the resonance stabilization afforded by the nitro group at the ortho and para positions is generally the dominant factor in SNAr reactions.[8]

Based on electronic effects alone, the fluorine atom at the C5 position is predicted to be significantly more reactive towards nucleophiles than the fluorine atom at the C2 position.

Steric Effects

Steric hindrance can also play a role in directing nucleophilic attack.

  • Fluorine at C2: The proximity of the bulky carboxylic acid group at the C1 position can sterically hinder the approach of a nucleophile to the C2 position. This steric hindrance would further decrease the reactivity of the C2 fluorine compared to the C5 fluorine.

  • Fluorine at C5: This position is less sterically encumbered, allowing for a more facile approach of the nucleophile.

Therefore, both electronic and steric factors suggest a strong preference for nucleophilic substitution at the C5 position over the C2 position.

Quantitative Data and Regioselectivity

NucleophileExpected Major ProductExpected Regioselectivity (C5:C2)
Primary/Secondary Amines (e.g., Piperidine)5-Amino-2-fluoro-4-nitrobenzoic acidHigh (>95:5)
Thiols (e.g., Thiophenol)2-Fluoro-5-(phenylthio)-4-nitrobenzoic acidHigh (>95:5)
Alcohols/Phenols (e.g., Phenol)2-Fluoro-5-phenoxy-4-nitrobenzoic acidModerate to High

Experimental Protocols

The following are detailed, representative experimental protocols for conducting SNAr reactions on this compound. These are based on established procedures for similar substrates and should be optimized for specific cases.

Reaction with Amines (e.g., Piperidine)

This protocol describes the synthesis of 2-Fluoro-5-(piperidin-1-yl)-4-nitrobenzoic acid.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add piperidine (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Reaction with Thiols (e.g., Thiophenol)

This protocol describes the synthesis of 2-Fluoro-5-(phenylthio)-4-nitrobenzoic acid.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of thiophenol (1.1 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the thiophenolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the SNAr reaction and the decision-making process for predicting regioselectivity.

SNAr_Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Products This compound This compound ReactionMixture Reaction Mixture This compound->ReactionMixture Nucleophile Nucleophile Nucleophile->ReactionMixture Solvent (e.g., DMF, THF) Solvent (e.g., DMF, THF) Solvent (e.g., DMF, THF)->ReactionMixture Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->ReactionMixture C5-Substituted Product 5-Substituted-2-fluoro-4-nitrobenzoic acid (Major Product) ReactionMixture->C5-Substituted Product Favored Pathway C2-Substituted Product 2-Substituted-5-fluoro-4-nitrobenzoic acid (Minor Product) ReactionMixture->C2-Substituted Product Disfavored Pathway

Caption: General workflow for the SNAr reaction on this compound.

Regioselectivity_Decision Start Nucleophilic Attack on This compound C5_Attack Attack at C5 Start->C5_Attack C2_Attack Attack at C2 Start->C2_Attack Electronic_C5 Electronic Effect: Ortho to -NO2 (Strong Activation) C5_Attack->Electronic_C5 Steric_C5 Steric Effect: Less Hindered C5_Attack->Steric_C5 Electronic_C2 Electronic Effect: Meta to -NO2 (Weak Activation) C2_Attack->Electronic_C2 Steric_C2 Steric Effect: Ortho to -COOH (More Hindered) C2_Attack->Steric_C2 Major_Product Major Product Electronic_C5->Major_Product Steric_C5->Major_Product Minor_Product Minor Product Electronic_C2->Minor_Product Steric_C2->Minor_Product

Caption: Factors influencing the regioselectivity of nucleophilic attack.

Conclusion

The reactivity of the fluorine atoms in this compound is dominated by the strong activating effect of the C4-nitro group, leading to a pronounced preference for nucleophilic substitution at the C5 position. Both electronic and steric factors align to favor this regiochemical outcome. This inherent selectivity makes this compound a highly predictable and valuable synthon for the regioselective introduction of various nucleophiles, facilitating the synthesis of complex and highly functionalized aromatic compounds for a wide range of applications in drug discovery and materials science. Researchers and drug development professionals can leverage this understanding to design efficient and selective synthetic routes to novel molecules.

References

The Interplay of Inductive and Resonance Effects in 2,5-Difluoro-4-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electronic effects of the fluoro and nitro substituents on the chemical properties of 2,5-Difluoro-4-nitrobenzoic acid. While specific experimental data for this particular molecule is not extensively available in reviewed literature, this guide synthesizes information from closely related analogs and theoretical principles to predict and understand its reactivity. We will explore the interplay of inductive and resonance effects, their impact on the acidity of the carboxylic acid group, and present detailed experimental and computational protocols for the determination of these properties. This document is intended to be a valuable resource for researchers in medicinal chemistry and materials science, providing a foundational understanding of the structure-activity relationships in polysubstituted aromatic compounds.

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence and strategic placement of two strongly electronegative fluorine atoms and a powerful electron-withdrawing nitro group on the benzoic acid core dramatically influence its electronic properties. Understanding these electronic effects is paramount for predicting the molecule's reactivity, acidity (pKa), and its interactions in biological and chemical systems. This guide will delve into the theoretical underpinnings of these effects and provide practical methodologies for their characterization.

Electronic Effects of Substituents

The electronic landscape of this compound is dominated by the inductive and resonance effects of its substituents.

  • Inductive Effect (-I): Both fluorine and the nitro group are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect operates through the sigma (σ) bonds, pulling electron density away from the aromatic ring and the carboxylic acid group. This withdrawal of electron density stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid.

  • Resonance Effect (-M/-R): The nitro group exhibits a strong electron-withdrawing resonance effect by delocalizing the π-electrons of the benzene ring onto the nitro group. This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group is para to the C2-fluorine and meta to the C5-fluorine and the carboxylic acid group. The fluorine atoms, while having a -I effect, also possess a +M (mesomeric) or +R (resonance) effect due to their lone pairs of electrons, which can donate electron density to the ring. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.

The combination of these effects leads to a significant increase in the acidity of this compound compared to benzoic acid.

Quantitative Data

While specific experimentally determined quantitative data for this compound are scarce in the literature, we can infer its properties from related compounds and theoretical predictions.

Predicted Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₃F₂NO₄-
Molecular Weight203.10 g/mol PubChem[1]
Melting Point147-148 °CVarious Suppliers
Predicted pKa ~2.03 -
AppearanceWhite to pale green solid-

Note: The predicted pKa value is based on computational models and should be confirmed experimentally.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, is a powerful tool for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. While a specific Hammett constant (σ) for the combined 2,5-difluoro-4-nitro substitution pattern has not been reported, we can analyze the individual substituent constants to understand their contributions.

Substituentσ_metaσ_para
-F+0.34+0.06
-NO₂+0.71+0.78

The positive values indicate that both fluorine and the nitro group are electron-withdrawing. The larger the positive value, the stronger the electron-withdrawing effect. The overall effect on the acidity of this compound will be a combination of these individual effects, further modified by their positions on the ring.

Experimental Protocols

To obtain precise quantitative data for this compound, the following experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH.

Materials and Equipment:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M NaOH solution

  • 0.01 M solution of this compound in a suitable solvent (e.g., 50:50 ethanol/water)

  • Standard pH buffers (pH 4, 7, and 10)

Procedure:

  • Calibrate the pH meter using the standard buffer solutions.

  • Pipette a known volume (e.g., 25 mL) of the 0.01 M this compound solution into a beaker.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide valuable insights into the electron distribution within the molecule.

Procedure:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Analyze the chemical shifts (δ) of the aromatic protons and carbons. Electron-withdrawing groups will cause downfield shifts (higher ppm values) of the signals of nearby nuclei.

Representative Data (for the analogous 2,4-Difluoro-5-nitrobenzoic acid): While specific NMR data for this compound is not readily available, the ¹H NMR spectrum of the isomeric 2,4-Difluoro-5-nitrobenzoic acid is available and can serve as a reference for the types of signals to be expected.[2]

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups and observing the electronic effects on bond vibrations.

Procedure:

  • Prepare a sample of this compound, for example, as a KBr pellet or a Nujol mull.

  • Acquire the IR spectrum using an FTIR spectrometer.

  • Analyze the positions of the characteristic absorption bands.

Expected Characteristic IR Absorptions:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹. The electron-withdrawing substituents are expected to shift this band to a higher wavenumber compared to benzoic acid.

  • C-N stretch (nitro group): Asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-F stretch: Strong bands in the region of 1300-1100 cm⁻¹.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect cluster_acid Carboxylic Acid F2 F (at C2) Ring Benzene Ring F2->Ring σ-bond polarization F5 F (at C5) F5->Ring σ-bond polarization NO2_I NO2 (at C4) NO2_I->Ring σ-bond polarization NO2_R NO2 (-M) NO2_R->Ring π-electron delocalization F_R F (+M) F_R->Ring lone pair donation COOH COOH Ring->COOH electron withdrawal

Caption: Interplay of Inductive and Resonance Effects.

experimental_workflow cluster_synthesis Sample Preparation cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis and Interpretation synthesis Synthesis and Purification of This compound pka pKa Determination (Potentiometric Titration) synthesis->pka nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ir IR Spectroscopy synthesis->ir dft DFT Calculations (Geometry Optimization, ESP Maps) synthesis->dft analysis Correlation of Experimental and Computational Data pka->analysis nmr->analysis ir->analysis pka_calc pKa Prediction dft->pka_calc hammett_calc Hammett Constant Calculation dft->hammett_calc pka_calc->analysis hammett_calc->analysis conclusion Elucidation of Electronic Effects analysis->conclusion

Caption: Workflow for Analyzing Electronic Effects.

Conclusion

The electronic properties of this compound are a complex interplay of the strong inductive and resonance effects of the fluoro and nitro substituents. These effects synergistically enhance the acidity of the carboxylic acid group, making it a significantly stronger acid than benzoic acid. While direct experimental data for this molecule is limited, this guide provides a robust framework for its characterization through a combination of established experimental techniques and computational modeling. A thorough understanding of these electronic effects is crucial for the rational design and synthesis of novel molecules with desired properties in the fields of drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of APIs using 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2,5-difluoro-4-nitrobenzoic acid as a versatile starting material in the synthesis of Active Pharmaceutical Ingredients (APIs). While direct synthetic routes from this compound to currently marketed blockbuster drugs are not extensively documented in publicly available literature, its chemical functionalities make it a valuable building block for a variety of complex molecules. This document presents a representative synthetic protocol for a key transformation of this compound and explores the mechanisms of action of several APIs that share its core structural motifs.

Introduction to this compound in API Synthesis

This compound is a halogenated aromatic compound that serves as a crucial intermediate in pharmaceutical synthesis. Its value lies in the unique combination of reactive groups on the phenyl ring: two fluorine atoms, a nitro group, and a carboxylic acid. The fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The nitro group is a versatile precursor to an amine, which opens up a vast array of synthetic possibilities, including amide bond formation and the construction of nitrogen-containing heterocycles. The carboxylic acid moiety provides a handle for various coupling reactions, such as amidation and esterification.

Key Properties of this compound:

PropertyValue
CAS Number 116465-48-6
Molecular Formula C₇H₃F₂NO₄
Molecular Weight 203.10 g/mol
Appearance Light yellow crystalline powder
Purity ≥98.0%

Representative Synthetic Protocol: From this compound to a Key Amine Intermediate

The reduction of the nitro group to an amine is a fundamental transformation in the utilization of this compound for API synthesis. The resulting 4-amino-2,5-difluorobenzoic acid is a valuable intermediate for the construction of more complex molecules.

Experimental Protocol: Reduction of this compound

Objective: To synthesize 4-amino-2,5-difluorobenzoic acid from this compound.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Acidify the remaining aqueous solution with concentrated HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-amino-2,5-difluorobenzoic acid as a solid.

Expected Yield: 80-95%

Characterization Data:

AnalysisExpected Result
¹H NMR Peaks corresponding to the aromatic protons and the amine and carboxylic acid protons.
¹³C NMR Peaks corresponding to the carbons of the benzene ring and the carboxylic acid.
Mass Spec [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product.
Purity (HPLC) >98%

Application in the Synthesis of Advanced Pharmaceutical Intermediates

The 4-amino-2,5-difluorobenzoic acid synthesized above can be further elaborated into a variety of complex pharmaceutical intermediates. A common subsequent step is the formation of an amide bond with another molecule of interest.

Illustrative Workflow for API Synthesis

G start This compound intermediate1 4-Amino-2,5-difluorobenzoic Acid start->intermediate1 Reduction intermediate2 Amide Intermediate intermediate1->intermediate2 Amidation api Final API intermediate2->api Further Transformations

Caption: General synthetic workflow from this compound.

Mechanisms of Action of Relevant APIs

While a direct synthetic link is not firmly established in the literature, several important APIs contain a difluorophenyl moiety, highlighting the significance of this structural feature in drug design. Understanding their mechanisms of action provides insight into the potential applications of compounds derived from this compound.

Rufinamide: A Sodium Channel Modulator

Rufinamide is an antiepileptic drug used to treat seizures associated with Lennox-Gastaut syndrome. Its primary mechanism of action involves the modulation of voltage-gated sodium channels in the brain.[1][2][3] By prolonging the inactive state of these channels, rufinamide limits excessive neuronal firing without affecting normal neuronal activity.[1][3]

G cluster_neuron Neuronal Membrane cluster_states Channel States Na_channel Voltage-gated Sodium Channel resting Resting active Active resting->active Depolarization inactive Inactive active->inactive Inactivation inactive->resting Repolarization effect Reduced Neuronal Excitability inactive->effect rufinamide Rufinamide rufinamide->inactive Prolongs Inactive State

Caption: Mechanism of action of Rufinamide.

Delafloxacin: A Dual-Targeting Fluoroquinolone

Delafloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5][6][7][8] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting their function, delafloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[4]

G cluster_bacterium Bacterial Cell delafloxacin Delafloxacin dna_gyrase DNA Gyrase (Topoisomerase II) delafloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV delafloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Mechanism of action of Delafloxacin.

Quizartinib: An FLT3 Inhibitor

Quizartinib is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a key role in the proliferation and survival of hematopoietic stem and progenitor cells.[9][10] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor.[9][11] Quizartinib binds to the ATP-binding site of FLT3, inhibiting its autophosphorylation and blocking downstream signaling pathways such as PI3K/AKT and RAS/MAPK, thereby inducing apoptosis in leukemic cells.[9][10][12]

G cluster_cell Leukemic Cell quizartinib Quizartinib flt3 FLT3 Receptor (mutated) quizartinib->flt3 Inhibits pi3k_akt PI3K/AKT Pathway flt3->pi3k_akt ras_mapk RAS/MAPK Pathway flt3->ras_mapk proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_mapk->proliferation apoptosis Apoptosis proliferation->apoptosis Inhibition of

Caption: Mechanism of action of Quizartinib.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel APIs. Its utility is demonstrated through key transformations such as nitro group reduction and subsequent amidation. While direct synthetic routes to major APIs from this starting material are not widely published, the prevalence of the difluorophenyl moiety in modern pharmaceuticals underscores the importance of this and related intermediates in drug discovery and development. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the pharmaceutical sciences.

References

The Strategic Role of 2,5-Difluoro-4-nitrobenzoic Acid in the Synthesis of Quinolone Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2,5-Difluoro-4-nitrobenzoic acid as a key starting material in the synthesis of quinolone antibiotics. While a specific, detailed protocol for the direct conversion of this compound to a quinolone core is not extensively documented in readily available scientific literature, this note outlines a plausible synthetic strategy based on established chemical principles and analogous transformations. Furthermore, it details the well-understood mechanism of action of quinolone antibiotics.

Introduction

Quinolone antibiotics represent a critical class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The introduction of fluorine atoms and a nitro group into the quinolone scaffold can significantly modulate the drug's pharmacokinetic and pharmacodynamic properties. This compound is a valuable precursor, offering a unique arrangement of substituents that can be strategically manipulated to generate novel quinolone derivatives with potentially enhanced efficacy and reduced side effects.[1][2] The presence of two fluorine atoms can improve metabolic stability and receptor binding, while the nitro group serves as a versatile handle for further chemical modifications.[3]

Synthetic Pathway Overview

A general and logical synthetic approach to constructing a quinolone ring system from this compound would likely proceed through a multi-step sequence. This strategy is based on well-established named reactions in heterocyclic chemistry, such as the Gould-Jacobs reaction, and syntheses of structurally related fluoroquinolones.[4][5]

The proposed synthetic workflow can be visualized as follows:

G A This compound B Activation of Carboxylic Acid (e.g., conversion to acyl chloride) A->B Step 1 C Condensation with a Malonate Derivative B->C Step 2 D Reduction of Nitro Group to Amine C->D Step 3 E Intramolecular Cyclization (e.g., Gould-Jacobs type reaction) D->E Step 4 F Quinolone Core Structure E->F Step 5 G Further Functionalization (e.g., N-alkylation, C-7 substitution) F->G Optional H Final Quinolone Antibiotic G->H

Caption: Proposed synthetic workflow for quinolone synthesis.

Experimental Protocols

While a specific protocol starting from this compound is not available, the following sections describe the general methodologies for the key transformations illustrated in the synthetic pathway overview. These are based on analogous reactions reported in the literature for similar substrates.

Step 1 & 2: Acyl Chloride Formation and Condensation

The synthesis would likely initiate with the activation of the carboxylic acid of this compound, for instance, by converting it to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂).[5] This activated intermediate would then be reacted with a malonate derivative, such as diethyl malonate, in the presence of a suitable base to form a β-keto ester.

Step 3: Reduction of the Nitro Group

A crucial step involves the selective reduction of the nitro group to an aniline derivative. This transformation is commonly achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or through catalytic hydrogenation. The resulting amino group is essential for the subsequent cyclization step.

Step 4 & 5: Intramolecular Cyclization to the Quinolone Core

The formation of the quinolone ring is typically achieved through an intramolecular cyclization reaction. In the context of the Gould-Jacobs reaction, an aniline derivative is reacted with an alkoxymethylenemalonic ester, followed by thermal cyclization.[4] In our proposed pathway, the aniline derivative formed in the previous step would undergo intramolecular condensation to form the 4-hydroxyquinolone derivative.

Mechanism of Action of Quinolone Antibiotics

The antibacterial activity of quinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for DNA replication, repair, and recombination.

The general mechanism can be summarized in the following signaling pathway:

G cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibition Cleavage_Complex Stable Quinolone-Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Topo_IV->Cleavage_Complex DNA_Damage Double-Strand DNA Breaks Cleavage_Complex->DNA_Damage DNA_Replication DNA Replication & Repair DNA_Replication->DNA_Gyrase DNA_Replication->Topo_IV Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

By stabilizing the complex between these enzymes and DNA, quinolones trap the enzymes in a state where they have introduced a double-strand break in the DNA but are prevented from resealing it.[5] This leads to the accumulation of these toxic complexes, resulting in the fragmentation of the bacterial chromosome and ultimately, cell death.[6]

Data Presentation

As no specific experimental data for the synthesis of quinolones directly from this compound could be retrieved, a quantitative data table cannot be provided at this time. Researchers are encouraged to document key performance indicators such as reaction yield, purity, and spectroscopic data upon successful synthesis.

Conclusion

This compound holds significant potential as a precursor for the synthesis of novel quinolone antibiotics. While a specific, detailed protocol for its direct use is not prominently available, the established principles of organic synthesis provide a clear roadmap for its conversion to the quinolone core. The development of such a protocol would be a valuable contribution to the field of medicinal chemistry, potentially enabling the discovery of new antibacterial agents with improved properties. The well-elucidated mechanism of action of quinolones provides a strong rationale for the continued exploration of new derivatives.

References

Application Notes and Protocols for the Preparation of Nitroimidazole Antibiotics from 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nitroimidazole antibiotics, utilizing 2,5-Difluoro-4-nitrobenzoic acid as a key starting material. This document is intended to guide researchers through the synthetic pathways, experimental procedures, and data analysis involved in the development of novel nitroimidazole-based therapeutics.

Introduction

Nitroimidazole antibiotics are a critical class of drugs used to combat anaerobic bacterial and parasitic infections.[1] The unique chemical structure of this compound, featuring two fluorine atoms and a nitro group, makes it a valuable precursor in the synthesis of complex pharmaceutical molecules.[2] Its reactivity allows for versatile modifications, enabling the construction of novel nitroimidazole scaffolds with potentially enhanced efficacy and stability. This document outlines a proposed synthetic route from this compound to a generic nitroimidazole antibiotic core structure, which can be further functionalized.

Proposed Synthetic Pathway

The synthesis of a nitroimidazole antibiotic from this compound is a multi-step process. The proposed pathway involves the initial conversion of the carboxylic acid to an acyl chloride, followed by amidation, reduction of the nitro group, diazotization, and subsequent cyclization to form the imidazole ring, which is then re-nitrated. This hypothetical pathway is based on established organic chemistry principles and is designed to be a foundational guide for synthetic exploration.

Synthetic Pathway A This compound B 2,5-Difluoro-4-nitrobenzoyl chloride A->B SOCl₂ or (COCl)₂ C N-Alkyl-2,5-difluoro-4-nitrobenzamide B->C R-NH₂ D N-Alkyl-4-amino-2,5-difluorobenzamide C->D Reduction (e.g., Fe/HCl) E N-Alkyl-2,5-difluoro-4-diazoniumbenzamide D->E NaNO₂ / HCl F Substituted Benzimidazole Intermediate E->F Cyclization G Nitroimidazole Antibiotic Core F->G Nitration (HNO₃/H₂SO₄)

Caption: Proposed synthetic pathway from this compound to a nitroimidazole antibiotic core.

Experimental Protocols

The following are detailed protocols for the key steps in the proposed synthesis.

Synthesis of 2,5-Difluoro-4-nitrobenzoyl chloride

Objective: To convert the carboxylic acid group of this compound into a more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

  • Schlenk line or nitrogen atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude 2,5-Difluoro-4-nitrobenzoyl chloride, which can be used in the next step without further purification.

Amidation to form N-Alkyl-2,5-difluoro-4-nitrobenzamide

Objective: To introduce a side chain via amidation of the acyl chloride.

Materials:

  • 2,5-Difluoro-4-nitrobenzoyl chloride

  • Primary amine (R-NH₂)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude 2,5-Difluoro-4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Alkyl-2,5-difluoro-4-nitrobenzamide.

  • Purify the product by column chromatography on silica gel.

Reduction of the Nitro Group

Objective: To reduce the nitro group to an amine, a key step for the subsequent diazotization and cyclization.

Materials:

  • N-Alkyl-2,5-difluoro-4-nitrobenzamide

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Ethanol or Acetic acid

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, suspend N-Alkyl-2,5-difluoro-4-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of HCl.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a NaOH solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain the crude N-Alkyl-4-amino-2,5-difluorobenzamide.

Formation of the Nitroimidazole Ring

Objective: To construct the nitroimidazole ring. This is a multi-step process involving diazotization, cyclization, and nitration. The specific conditions for cyclization will depend on the desired final structure. A general nitration protocol for an imidazole precursor is provided.

Materials for Nitration:

  • Substituted Benzimidazole Intermediate

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

Procedure for Nitration:

  • In a round-bottom flask, dissolve the substituted benzimidazole intermediate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to obtain the final nitroimidazole product.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) for purification.

Data Presentation

All quantitative data from the synthesis and characterization of intermediates and the final product should be summarized in a structured table for clarity and comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Purity (HPLC, %)
This compoundC₇H₃F₂NO₄203.10-147-148>98
2,5-Difluoro-4-nitrobenzoyl chlorideC₇H₂ClF₂NO₃221.55---
N-Alkyl-2,5-difluoro-4-nitrobenzamideVaries based on R groupVariesXXXXXX
N-Alkyl-4-amino-2,5-difluorobenzamideVaries based on R groupVariesXXXXXX
Nitroimidazole Antibiotic CoreVariesVariesXXXXXX

Note: "XX" indicates data to be filled in upon completion of the synthesis and characterization.

Experimental Workflow

The overall experimental workflow from starting material to the final purified product is depicted below.

Experimental Workflow A Start: this compound B Step 1: Acyl Chloride Formation A->B C Step 2: Amidation B->C D Purification 1 (Chromatography) C->D E Step 3: Nitro Group Reduction D->E F Work-up and Extraction E->F G Step 4: Diazotization & Cyclization F->G H Step 5: Nitration G->H I Purification 2 (Recrystallization) H->I J Characterization (NMR, MS, HPLC) I->J K Final Product: Nitroimidazole Antibiotic J->K

Caption: A generalized experimental workflow for the synthesis of nitroimidazole antibiotics.

Conclusion

The protocols and pathways detailed in these application notes provide a foundational framework for the synthesis of novel nitroimidazole antibiotics from this compound. Researchers are encouraged to adapt and optimize these methods to explore new chemical space and develop potent new drugs against anaerobic pathogens. Careful monitoring of each reaction step and thorough characterization of all intermediates and final products are essential for successful drug discovery and development.

References

Application Notes and Protocols: The Role of 2,5-Difluoro-4-nitrobenzoic Acid in the Synthesis of Cardiovascular Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-Difluoro-4-nitrobenzoic acid as a key intermediate in the synthesis of cardiovascular drugs, with a focus on the antiplatelet agent Ticagrelor. This document outlines the rationale for its use, potential synthetic transformations, and detailed insights into the mechanism of action of the resulting therapeutic agent.

Introduction

This compound is a valuable building block in pharmaceutical synthesis.[1] Its utility stems from the presence of two fluorine atoms and a nitro group on the benzoic acid core, which can be strategically manipulated to introduce desired pharmacophores and modulate the physicochemical properties of the final active pharmaceutical ingredient (API).[2] The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile precursor for various functional groups, most notably an amine through reduction.[2]

While direct and detailed public-domain synthetic routes for cardiovascular drugs commencing from this compound are not extensively documented in readily available literature, its potential lies in its conversion to key intermediates. One such critical intermediate for the synthesis of the P2Y12 receptor antagonist, Ticagrelor, is (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. A plausible, albeit undocumented, synthetic strategy involves the transformation of this compound into a 3,4-difluorophenyl moiety, which is the cornerstone of this key Ticagrelor intermediate.

Hypothetical Synthetic Application: Pathway to a Key Ticagrelor Intermediate

A proposed synthetic pathway from this compound to a precursor of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine would likely involve two key transformations: decarboxylation and reduction of the nitro group.

Experimental Protocol: Potential Synthetic Transformations

1. Decarboxylation of this compound to 1,2-difluoro-4-nitrobenzene

  • Reaction Principle: Decarboxylation of aromatic carboxylic acids can be achieved under various conditions, often involving heat and a catalyst.

  • Reagents and Solvents:

    • This compound

    • Copper catalyst (e.g., copper(I) oxide)

    • High-boiling point solvent (e.g., quinoline, N-methyl-2-pyrrolidone)

  • Procedure (General):

    • To a solution of this compound in a high-boiling point solvent, add a catalytic amount of a copper salt.

    • Heat the reaction mixture to a high temperature (typically >200 °C) and monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material and the formation of 1,2-difluoro-4-nitrobenzene.

    • Upon completion, cool the reaction mixture and isolate the product by extraction and subsequent purification, for example, by distillation or chromatography.

  • Quantitative Data (Hypothetical): This reaction would need to be optimized to achieve a satisfactory yield and purity.

2. Reduction of 1,2-difluoro-4-nitrobenzene to 3,4-difluoroaniline

  • Reaction Principle: The reduction of an aromatic nitro group to an amine is a common and well-established transformation in organic synthesis. Catalytic hydrogenation is a widely used method.

  • Reagents and Solvents:

    • 1,2-difluoro-4-nitrobenzene

    • Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas

    • Solvent (e.g., ethanol, methanol, ethyl acetate)

  • Procedure (General):

    • Dissolve 1,2-difluoro-4-nitrobenzene in a suitable solvent in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C.

    • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3,4-difluoroaniline.

  • Quantitative Data (Hypothetical): This reduction is typically high-yielding.

Once 3,4-difluoroaniline is synthesized, it can be utilized in established multi-step synthetic routes to produce the key intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, which is then incorporated to form Ticagrelor.[3][4][5][6][7]

Cardiovascular Drug Target: The P2Y12 Receptor Signaling Pathway

Ticagrelor is a potent and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. Understanding its mechanism of action is crucial for drug development professionals.

Adenosine diphosphate (ADP) released from dense granules of activated platelets binds to two purinergic receptors on the platelet surface: P2Y1 and P2Y12. The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a central role in amplifying and sustaining platelet activation.

The binding of ADP to the P2Y12 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels lead to reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein involved in the inhibition of platelet activation. This cascade of events ultimately results in the activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptors, which mediate platelet aggregation by binding to fibrinogen.

Ticagrelor acts as a reversible, direct-acting antagonist of the P2Y12 receptor. Unlike thienopyridines such as clopidogrel, Ticagrelor does not require metabolic activation. It binds to a site on the P2Y12 receptor distinct from the ADP binding site, preventing ADP-induced signaling and subsequent platelet activation and aggregation.

Diagram: Ticagrelor's Inhibition of the P2Y12 Signaling Pathway

P2Y12_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 binds AC Adenylyl Cyclase P2Y12->AC inhibits Ticagrelor Ticagrelor Ticagrelor->P2Y12 inhibits cAMP cAMP AC->cAMP produces VASP VASP-P cAMP->VASP activates GPIIbIIIa_inactive Inactive GPIIb/IIIa VASP->GPIIbIIIa_inactive maintains inactive state GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation mediates

Caption: Ticagrelor blocks the P2Y12 receptor, preventing ADP-mediated inhibition of adenylyl cyclase and subsequent platelet aggregation.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis of a cardiovascular drug intermediate from this compound, followed by its incorporation into the final API and subsequent analysis.

Diagram: Synthetic and Analytical Workflow

Workflow Start This compound Decarboxylation Decarboxylation Start->Decarboxylation Intermediate1 1,2-Difluoro-4-nitrobenzene Decarboxylation->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 3,4-Difluoroaniline Reduction->Intermediate2 MultiStep Multi-step Synthesis Intermediate2->MultiStep KeyIntermediate Key Drug Intermediate (e.g., (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine) MultiStep->KeyIntermediate FinalCoupling Final Coupling & Synthesis KeyIntermediate->FinalCoupling API Active Pharmaceutical Ingredient (e.g., Ticagrelor) FinalCoupling->API Purification Purification (e.g., Chromatography, Recrystallization) API->Purification Analysis Structural & Purity Analysis (NMR, MS, HPLC) Purification->Analysis

Caption: A generalized workflow from the starting material to the final, purified, and analyzed active pharmaceutical ingredient.

Quantitative Data Summary

As specific experimental data for the synthesis of a cardiovascular drug directly from this compound is not publicly available, the following table presents hypothetical, yet realistic, target parameters for the key synthetic steps outlined above. These values serve as a benchmark for process development and optimization.

Reaction StepStarting MaterialProductTarget Yield (%)Target Purity (%) (by HPLC)
DecarboxylationThis compound1,2-Difluoro-4-nitrobenzene> 70> 98
Nitro Group Reduction1,2-Difluoro-4-nitrobenzene3,4-Difluoroaniline> 90> 99

Conclusion

References

Application Notes and Protocols for Amide Coupling Reactions with 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group, make it an important scaffold for the synthesis of novel therapeutic agents and functional materials. The carboxylic acid moiety allows for straightforward derivatization, with amide bond formation being one of the most critical transformations.

These application notes provide detailed protocols for the amide coupling of this compound with primary and secondary amines using common and efficient coupling reagents. The provided methodologies are based on established procedures for structurally similar and electron-deficient benzoic acids and are intended to serve as a robust starting point for synthesis.

Data Presentation: A Comparative Overview of Coupling Methods

The following table summarizes representative conditions for the amide coupling of this compound with a generic amine (R¹R²NH). The efficiency of these reactions can be influenced by the steric and electronic properties of the amine. Optimization of the base, solvent, and reaction time may be necessary for specific substrates.

ProtocolCoupling Reagent / AdditiveBaseSolventTime (h)Temp (°C)Plausible Yield (%)
1HATUDIPEADMF2 - 6RT85 - 95
2EDC·HCl / HOBtDIPEADCM/DMF12 - 240 to RT75 - 90
3T3P®PyridineEtOAc2 - 8RT80 - 95

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent known for rapid reaction times and high yields, particularly with electron-deficient acids.[1]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.2-0.5 M).

  • Add the desired amine (1.1 equiv) to the solution, followed by DIPEA (2.5 - 3.0 equiv).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.1 equiv) in one portion. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt

This classic and cost-effective method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). HOBt acts as an additive to form a highly reactive ester, which improves reaction efficiency and suppresses side reactions like racemization in chiral substrates.[2][3][4]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM. If solubility is an issue, anhydrous DMF can be used as a solvent or co-solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) to the stirred solution.

  • Slowly add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Workflow and Reaction Diagrams

The following diagrams illustrate the general workflow for amide coupling and the mechanism of activation for HATU-mediated reactions.

G cluster_prep Preparation cluster_react Reaction cluster_workup Workup & Purification p1 Dissolve Acid, Amine, & Base (DIPEA) in Anhydrous Solvent (DMF) r1 Add Coupling Reagent (e.g., HATU) p1->r1 r2 Stir at Room Temperature (2-24h) r1->r2 w1 Aqueous Workup (Wash with NaHCO3, Brine) r3 Monitor by TLC / LC-MS r2->r3 r3->w1 w2 Dry, Concentrate & Purify (Column Chromatography) w1->w2

Caption: General workflow for amide coupling reactions.

HATU_Mechanism acid This compound R-COOH active_ester {OAt-Active Ester (Highly Reactive)} acid->active_ester 1. Activation base Base (DIPEA) base->acid Deprotonation hatu HATU hatu->active_ester amide {Product Amide | R-CONR'R''} active_ester->amide 2. Nucleophilic Attack hoat HOAt active_ester->hoat Byproduct amine Amine R'R''NH amine->active_ester

References

Application Notes and Protocols for Amide Bond Formation with 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides using 2,5-Difluoro-4-nitrobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of fluorine atoms and a nitro group, which can modulate the physicochemical and pharmacological properties of target molecules.[1] The described protocols are suitable for coupling with a variety of primary and secondary amines.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceuticals and biologically active compounds. The coupling of this compound with amines can be achieved through several methods. The most common approaches involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This can be accomplished in a two-step process via the formation of a more reactive acyl chloride intermediate, or through a one-pot procedure using coupling reagents.

Common coupling reagents for amide bond formation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[2] For more challenging couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed, often leading to high yields and shorter reaction times.[2] The choice of method depends on the reactivity of the amine, the desired scale of the reaction, and the functional group tolerance required.

Data Presentation: Representative Amide Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with various amines based on established synthetic methodologies.

Amine SubstrateCoupling MethodBaseSolventReaction Time (h)Temperature (°C)Yield (%)
BenzylamineAcyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)40 to RT85-95
AnilineEDC/HOBtDiisopropylethylamine (DIPEA)Dimethylformamide (DMF)12-18RT70-85
MorpholineHATUDiisopropylethylamine (DIPEA)Dimethylformamide (DMF)2-4RT90-98
n-OctylamineAcyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)40 to RT88-96
4-FluoroanilineEDC/HOBt/DMAPDiisopropylethylamine (DIPEA)Acetonitrile (ACN)122375-90

Experimental Protocols

Protocol 1: Amide Bond Formation via the Acyl Chloride Intermediate

This two-step protocol is robust and often provides high yields. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride. The second step is the reaction of the acyl chloride with the desired amine.

Step 1: Synthesis of 2,5-Difluoro-4-nitrobenzoyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

    • Add an excess of thionyl chloride (3-5 eq).

    • The reaction mixture is heated to reflux (approximately 80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

    • The resulting crude 2,5-difluoro-4-nitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Amide Formation

  • Materials:

    • 2,5-Difluoro-4-nitrobenzoyl chloride (from Step 1)

    • Primary or secondary amine (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a separate dry flask under an inert atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 2,5-difluoro-4-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 2: One-Pot Amide Coupling using EDC/HOBt

This protocol is a convenient one-pot method that avoids the isolation of the acyl chloride intermediate. It is particularly useful for small-scale synthesis and when working with sensitive substrates.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DMF or DCM).

    • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add EDC (1.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with the organic solvent used for the reaction (e.g., Ethyl Acetate if DMF was used, or more DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide. For reactions with electron-deficient anilines, the addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) may improve the reaction rate and yield.[3][4]

Visualizations

experimental_workflow_acyl_chloride cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation A This compound C Reflux (2-4h) A->C B Thionyl Chloride (SOCl₂) B->C D 2,5-Difluoro-4-nitrobenzoyl chloride C->D Excess SOCl₂ removal F Reaction at 0°C to RT D->F E Amine + Base (TEA) in DCM E->F G Work-up & Purification F->G H Pure Amide Product G->H

Caption: Workflow for amide synthesis via the acyl chloride method.

experimental_workflow_edc_hobt A This compound + Amine + HOBt + DIPEA in Solvent B Cool to 0°C A->B C Add EDC B->C D Stir at RT (12-24h) C->D E Aqueous Work-up D->E F Purification (Column Chromatography) E->F G Pure Amide Product F->G

Caption: Workflow for one-pot amide synthesis using EDC/HOBt.

References

Application Notes and Protocols for the Catalytic Reduction of 2,5-Difluoro-4-nitrobenzoic Acid to 4-Amino-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting aromatic amines are versatile intermediates for the synthesis of a wide range of biologically active molecules and complex chemical entities. This document provides detailed application notes and experimental protocols for the catalytic reduction of 2,5-Difluoro-4-nitrobenzoic acid to produce 4-Amino-2,5-difluorobenzoic acid, a valuable building block in drug discovery and development.[1]

The presence of fluorine atoms in pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[2] The selective reduction of the nitro group in this compound without affecting the fluorine substituents is therefore a critical step in the synthesis of various fluorinated compounds. Palladium on carbon (Pd/C) is a widely used and efficient catalyst for this transformation, offering high activity and selectivity under various reaction conditions.[3][4]

Reaction Pathway

The catalytic hydrogenation of this compound to 4-Amino-2,5-difluorobenzoic acid is a six-electron reduction of the nitro group. The reaction typically proceeds over a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.

G cluster_main 2_5_Difluoro_4_nitrobenzoic_acid This compound 4_Amino_2_5_difluorobenzoic_acid 4-Amino-2,5-difluorobenzoic acid 2_5_Difluoro_4_nitrobenzoic_acid->4_Amino_2_5_difluorobenzoic_acid Reduction H2_PdC H₂, Pd/C H2_PdC->2_5_Difluoro_4_nitrobenzoic_acid

Caption: Chemical transformation of this compound.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction conditions for the catalytic reduction of nitroaromatic compounds, which can be adapted for this compound.

ParameterConditionNotes
Substrate This compound-
Product 4-Amino-2,5-difluorobenzoic acid-
Catalyst 5% or 10% Palladium on Carbon (Pd/C)Catalyst loading typically ranges from 0.5% to 5% by weight relative to the substrate.[3][4]
Hydrogen Source Hydrogen Gas (H₂)-
Hydrogen Pressure 1-4 MPa (10-40 bar)Higher pressures can increase reaction rates but may also increase the risk of dehalogenation.
Solvent Methanol, Ethanol, WaterThe choice of solvent can influence reaction rate and solubility of the starting material and product.
Temperature 60-80 °CHigher temperatures can accelerate the reaction but may also promote side reactions.[5][6]
Reaction Time 2-5 hoursReaction progress should be monitored by TLC or LC-MS.
Typical Yield >95%Yields are highly dependent on the specific reaction conditions and purity of the starting material.[4][5]
Typical Purity >99% (by HPLC)Purification can be achieved by recrystallization or precipitation.[4][5]

Experimental Protocols

This section provides a detailed protocol for the catalytic reduction of this compound.

Materials and Equipment
  • This compound

  • 5% or 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • Hydrochloric acid (HCl) for workup

  • Sodium hydroxide (NaOH) for workup

  • High-pressure hydrogenation reactor (autoclave) equipped with a magnetic stirrer, pressure gauge, and temperature controller

  • Filtration apparatus (e.g., Büchner funnel with filter paper, or Celite pad)

  • Standard laboratory glassware

  • Analytical equipment for reaction monitoring (TLC, LC-MS) and product characterization (HPLC, NMR, MS)

Experimental Workflow Diagram

G Start Start Charge_Reactor Charge Reactor with Substrate, Solvent, and Catalyst Start->Charge_Reactor Seal_Purge Seal and Purge Reactor with Nitrogen Charge_Reactor->Seal_Purge Pressurize Pressurize with Hydrogen Seal_Purge->Pressurize Heat_Stir Heat to Desired Temperature and Stir Pressurize->Heat_Stir Monitor_Reaction Monitor Reaction Progress Heat_Stir->Monitor_Reaction Cool_Vent Cool Reactor and Vent Hydrogen Monitor_Reaction->Cool_Vent Filter_Catalyst Filter to Remove Catalyst Cool_Vent->Filter_Catalyst Workup Aqueous Workup and Product Isolation Filter_Catalyst->Workup Purify_Dry Purify and Dry Product Workup->Purify_Dry Analyze Analyze Final Product Purify_Dry->Analyze End End Analyze->End

Caption: General workflow for catalytic hydrogenation.

Procedure
  • Reactor Setup: In a suitable high-pressure hydrogenation reactor, add this compound (1.0 eq) and the chosen solvent (e.g., methanol, approximately 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add the 5% or 10% Pd/C catalyst (typically 1-2 mol% Pd relative to the substrate).

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor vessel with nitrogen gas 3-5 times to remove any residual air.

  • Hydrogenation: After purging with nitrogen, purge the reactor with hydrogen gas 2-3 times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).

  • Reaction: Begin stirring the reaction mixture and heat the reactor to the desired temperature (e.g., 60-70 °C). Maintain the hydrogen pressure throughout the reaction.[5][6]

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by analyzing aliquots of the reaction mixture using TLC or LC-MS until the starting material is consumed (typically 2-5 hours).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric when dry. Keep the filter cake wet with solvent or water.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude 4-Amino-2,5-difluorobenzoic acid can be purified by adjusting the pH of an aqueous solution. Dissolve the crude product in a basic aqueous solution (e.g., 1M NaOH) and then acidify with an acid (e.g., 1M HCl) to precipitate the product.

  • Purification and Drying: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to afford the pure 4-Amino-2,5-difluorobenzoic acid.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Safety Considerations

  • Catalytic hydrogenation should be performed in a well-ventilated fume hood due to the use of flammable hydrogen gas under pressure.

  • The palladium on carbon catalyst can be pyrophoric, especially after the reaction. Handle with care and do not allow it to dry in the air.

  • The reaction can be exothermic. Proper temperature control is essential to prevent runaway reactions.

  • Always follow the safety guidelines for operating high-pressure equipment.

Conclusion

The catalytic reduction of this compound using a palladium on carbon catalyst is an efficient and reliable method for the synthesis of 4-Amino-2,5-difluorobenzoic acid. Careful control of reaction parameters such as hydrogen pressure, temperature, and catalyst loading is crucial to achieve high yields and purity while minimizing potential side reactions like dehalogenation. The protocol provided in this document serves as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,5-Difluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and other functional materials.[1] Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group and two fluorine atoms, which serve as good leaving groups. This allows for the selective introduction of a variety of functional groups, making it a versatile intermediate in the construction of complex molecular architectures.[1]

These application notes provide an overview of the SNAr reactions of this compound with various nucleophiles, including amines, alcohols, and thiols. Detailed experimental protocols for representative reactions are provided to guide researchers in their synthetic endeavors.

Reaction Mechanism and Regioselectivity

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group. In the second, typically rapid, step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Due to the electronic activation by the para-nitro group, nucleophilic attack is favored at the C2 and C5 positions. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Data Presentation: Representative SNAr Reactions

The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution reactions of compounds structurally similar to this compound, providing a predictive framework for its reactivity.

NucleophileSubstrateProductSolventBaseTemperature (°C)Time (h)Yield (%)
Morpholine4,5-Difluoro-1,2-dinitrobenzene4-(4,5-Dinitro-2-fluorophenyl)morpholineEtOHEt₃NReflux1888[2]
Catechol4,5-Difluoro-1,2-dinitrobenzene2,3-Dinitrodibenzo-[3][4]-dioxinEtOHNa₂CO₃752091[2]
Various 2-Aminophenols2-Fluoro-5-nitrobenzoic acidDibenz[b,f]oxazepin-11(10H)-onesVariesVariesVariesVariesNot Specified[3]
Immobilized Polysubstituted Phenols2-Fluoro-5-nitrobenzoic acidSubstituted DibenzazocinesVariesVariesVariesVariesNot Specified[3]

Experimental Protocols

Protocol 1: General Procedure for the Reaction with Amine Nucleophiles

This protocol describes a general method for the N-arylation of primary and secondary amines with this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 2.0 eq)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add the amine and the base.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-amino-5-fluoro-4-nitrobenzoic acid derivative.

Protocol 2: General Procedure for the Reaction with Alcohol Nucleophiles (O-Arylation)

This protocol outlines a general method for the synthesis of 2-alkoxy-5-fluoro-4-nitrobenzoic acids from this compound and an alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol or phenol (1.2 - 1.5 eq)

  • Strong base (e.g., NaH or t-BuOK) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath and add the strong base portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound to the reaction mixture.

  • Heat the reaction to a temperature between 60 °C and 100 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired 2-alkoxy-5-fluoro-4-nitrobenzoic acid.

Protocol 3: General Procedure for the Reaction with Thiol Nucleophiles (S-Arylation)

This protocol provides a general method for the synthesis of 2-thio-5-fluoro-4-nitrobenzoic acids from this compound and a thiol.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add the thiol and the base.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to obtain the desired 2-thio-5-fluoro-4-nitrobenzoic acid derivative.

Visualizations

SNAr_Mechanism reactant This compound + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product 2-Substituted-5-fluoro-4-nitrobenzoic acid + F⁻ intermediate->product Elimination of Fluoride

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow start Start: Reactants & Solvent reaction Reaction Setup (Base, Temperature) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for SNAr reactions.

Safety Considerations

This compound and many of the reagents used in these protocols are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The nucleophilic aromatic substitution reactions of this compound provide a versatile and efficient pathway for the synthesis of a wide array of substituted aromatic compounds. The protocols outlined in these application notes serve as a valuable starting point for the development of novel molecules for applications in drug discovery, materials science, and other areas of chemical research. The high reactivity of the substrate, coupled with the ability to selectively displace the fluorine atoms, makes it an attractive building block for combinatorial chemistry and library synthesis.

References

Application Notes and Protocols: 2,5-Difluoro-4-nitrobenzoic Acid as a Precursor for the Synthesis of a Novel Pyridine-Based Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,5-Difluoro-4-nitrobenzoic acid as a key intermediate in the synthesis of a novel pyridine-based herbicide. The unique substitution pattern of this precursor, featuring two fluorine atoms and a nitro group, makes it a valuable building block for creating agrochemicals with potentially enhanced efficacy and unique properties.[1] This document outlines a representative synthetic pathway to a hypothetical herbicidal compound, "Difluopyr," and provides detailed experimental protocols. Additionally, it describes the likely mode of action of this class of compounds and presents the relevant biological pathway.

Overview of this compound in Agrochemical Synthesis

This compound is a versatile chemical intermediate.[1] The presence of the carboxylic acid, nitro group, and fluorine atoms allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex agrochemicals. The fluorine atoms can enhance the metabolic stability and binding affinity of the final compound, while the nitro group can be readily converted to an amine, providing a key functional handle for further molecular elaboration.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 116465-48-6[3]
Molecular Formula C₇H₃F₂NO₄[3]
Molecular Weight 203.10 g/mol [3]
Appearance White to pale green solid[4]
Melting Point 147-148 °C[4]
Boiling Point 364.8 ± 42.0 °C (Predicted)[4]
Density 1.661 ± 0.06 g/cm³ (Predicted)[4]
Water Solubility Slightly soluble[4]

Synthesis of a Hypothetical Pyridine-Based Herbicide: Difluopyr

The following section details a plausible multi-step synthesis of a novel pyridine-based herbicide, herein named "Difluopyr," starting from this compound. This synthetic route is based on established chemical transformations common in the synthesis of agrochemicals.

Diagram 1: Synthetic Pathway to Difluopyr

Synthetic_Pathway A This compound B 2,5-Difluoro-4-nitrobenzoyl chloride A->B SOCl₂, reflux C N-substituted-2,5-difluoro-4-nitrobenzamide B->C Amine, Base D 4-Amino-N-substituted-2,5-difluorobenzamide C->D Fe, NH₄Cl, EtOH/H₂O E Difluopyr (Final Product) D->E Pyridine derivative, Coupling

Caption: Synthetic route from this compound to Difluopyr.

Experimental Protocols

Step 1: Synthesis of 2,5-Difluoro-4-nitrobenzoyl chloride

  • To a stirred solution of this compound (1.0 eq) in toluene (10 volumes), add thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene.

  • The crude 2,5-Difluoro-4-nitrobenzoyl chloride is obtained as a yellow oil and can be used in the next step without further purification.

Step 2: Synthesis of N-substituted-2,5-difluoro-4-nitrobenzamide

  • Dissolve the crude 2,5-Difluoro-4-nitrobenzoyl chloride (1.0 eq) in dichloromethane (DCM, 10 volumes) and cool the solution to 0 °C in an ice bath.

  • To this solution, add a solution of the desired amine (e.g., cyclopropylamine, 1.1 eq) and triethylamine (1.5 eq) in DCM (5 volumes) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 10 volumes), saturated NaHCO₃ solution (2 x 10 volumes), and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2,5-difluoro-4-nitrobenzamide.

Step 3: Synthesis of 4-Amino-N-substituted-2,5-difluorobenzamide

  • To a stirred suspension of N-substituted-2,5-difluoro-4-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (4:1, 10 volumes), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to 80 °C and stir vigorously for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-Amino-N-substituted-2,5-difluorobenzamide, which can be used in the next step after assessing purity.

Step 4: Synthesis of Difluopyr

  • In a sealed tube, combine 4-Amino-N-substituted-2,5-difluorobenzamide (1.0 eq), a suitable pyridine derivative (e.g., 2-chloro-3-cyanopyridine, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Add anhydrous dioxane (15 volumes) and degas the mixture with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 120 °C for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to afford the final product, Difluopyr.

Quantitative Data

Table 2: Hypothetical Quantitative Data for the Synthesis of Difluopyr

StepReactantMolar Mass ( g/mol )Starting Amount (g)ProductMolar Mass ( g/mol )Yield (%)Purity (%)
1 This compound203.1010.02,5-Difluoro-4-nitrobenzoyl chloride221.55~98 (crude)-
2 2,5-Difluoro-4-nitrobenzoyl chloride221.5510.9N-cyclopropyl-2,5-difluoro-4-nitrobenzamide242.1985>95
3 N-cyclopropyl-2,5-difluoro-4-nitrobenzamide242.1910.04-Amino-N-cyclopropyl-2,5-difluorobenzamide212.2092>90
4 4-Amino-N-cyclopropyl-2,5-difluorobenzamide212.208.0Difluopyr314.2965>98

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Many pyridine-based herbicides function as inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, the herbicide leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing the death of susceptible weeds.[5] This mode of action is attractive due to its high efficacy at low application rates and its low toxicity to mammals.

Diagram 2: Signaling Pathway of ALS Inhibition

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Cell_Growth Cell Growth and Division Protein_Synthesis->Cell_Growth Plant_Death Plant Death Cell_Growth->Plant_Death Cessation leads to Difluopyr Difluopyr (Herbicide) Difluopyr->ALS Inhibits

Caption: Mechanism of action of Difluopyr via inhibition of the ALS enzyme.

References

Application of 2,5-Difluoro-4-nitrobenzoic Acid in the Synthesis of Azo Dyes: A Representative Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Difluoro-4-nitrobenzoic acid is a versatile chemical intermediate utilized in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals.[1] Its reactive nature, owing to the presence of fluoro, nitro, and carboxylic acid functional groups, also makes it a potential precursor for the synthesis of specialized dyes.[1] The aromatic nitro group can be readily reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes are of significant interest due to their vibrant colors and potential applications in textiles, printing, and as functional materials.

This document provides a detailed application note and a representative experimental protocol for the synthesis of an azo dye using this compound as a starting material. The protocol outlines the reduction of the nitro group, followed by diazotization and coupling with a suitable partner to form a hypothetical azo dye.

General Synthetic Pathway

The overall synthetic strategy involves a two-step process. First, the nitro group of this compound is reduced to an amine to form 4-amino-2,5-difluorobenzoic acid. This is a crucial step as the primary aromatic amine is the key functional group for the subsequent diazotization reaction. The second step is the diazotization of the amino group, followed by an azo coupling reaction with an electron-rich aromatic compound, such as 2-naphthol, to yield the final azo dye.

Synthetic Pathway start This compound intermediate 4-Amino-2,5-difluorobenzoic acid start->intermediate Reduction (e.g., SnCl2/HCl) diazonium Diazonium Salt intermediate->diazonium Diazotization (NaNO2/HCl, 0-5 °C) final_product Azo Dye diazonium->final_product Azo Coupling coupling_agent 2-Naphthol coupling_agent->final_product Azo Coupling

Figure 1: Proposed synthetic pathway for an azo dye from this compound.

Experimental Protocols

Materials and Methods

  • This compound

  • Stannous chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Ice

  • Standard laboratory glassware and equipment

Protocol 1: Reduction of this compound to 4-Amino-2,5-difluorobenzoic acid

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Add a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Amino-2,5-difluorobenzoic acid.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of an Azo Dye via Diazotization and Azo Coupling

  • Diazotization:

    • Dissolve 4-Amino-2,5-difluorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete coupling.

    • Filter the precipitated dye, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the dye in a desiccator.

Experimental Workflow cluster_reduction Step 1: Reduction cluster_dye_synthesis Step 2: Azo Dye Synthesis start_reduction Dissolve this compound add_sncl2 Add SnCl2/HCl start_reduction->add_sncl2 reflux Reflux and Monitor add_sncl2->reflux workup Neutralize, Extract, and Dry reflux->workup purify_amine Purify 4-Amino-2,5-difluorobenzoic acid workup->purify_amine start_diazotization Dissolve 4-Amino-2,5-difluorobenzoic acid in HCl purify_amine->start_diazotization cool_diazotization Cool to 0-5 °C start_diazotization->cool_diazotization add_nano2 Add NaNO2 solution cool_diazotization->add_nano2 azo_coupling Mix diazonium salt and 2-Naphthol solutions add_nano2->azo_coupling prepare_coupling Prepare cold 2-Naphthol solution prepare_coupling->azo_coupling isolate_dye Filter, Wash, and Dry Azo Dye azo_coupling->isolate_dye

References

Application Notes and Protocols: 2,5-Difluoro-4-nitrobenzoic acid in Advanced Material Science and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-nitrobenzoic acid (DFNBA) is a versatile aromatic carboxylic acid derivative with the chemical formula C₇H₃F₂NO₄.[1][2][3] Its unique molecular architecture, featuring two electron-withdrawing fluorine atoms and a nitro group, imparts distinct chemical reactivity and makes it a valuable building block in various advanced applications.[1][4] While its primary role to date has been as a key intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs), its potential in the realm of advanced material science is an emerging area of interest.[1][5]

The presence of fluorine atoms can significantly alter the electronic and steric properties of molecules, often leading to enhanced thermal stability, modified solubility, and improved pharmacokinetic profiles in drug candidates.[1][5] The nitro group serves as a versatile functional handle, readily convertible to an amine, which opens up a wide array of synthetic possibilities for further molecular elaboration.[5]

This document provides detailed application notes and experimental protocols for the utilization of this compound in both advanced material science, with a focus on the burgeoning field of Metal-Organic Frameworks (MOFs), and its established role in drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and material design.

PropertyValueSource
CAS Number 116465-48-6[1][2][3]
Molecular Formula C₇H₃F₂NO₄[1][2][3]
Molecular Weight 203.10 g/mol [1][3]
Appearance Light yellow crystalline powder[1]
Melting Point 147-148 °C[1][4]
Boiling Point (Predicted) 364.8 ± 42.0 °C at 760 mmHg[1]
Density (Predicted) 1.7 ± 0.1 g/cm³[1]
Purity ≥98.0%[1][4]
Solubility Slightly soluble in water[4]

Applications in Advanced Material Science: Metal-Organic Frameworks (MOFs)

The strategic incorporation of fluorinated organic linkers is a powerful method for tuning the physicochemical properties of MOFs.[6][7] The introduction of fluorine atoms can enhance hydrophobicity, improve thermal and chemical stability, and modify the pore environment within the framework.[7] this compound, with its rigid aromatic core and functional groups, presents itself as a promising candidate for the synthesis of novel MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Conceptual Application: Synthesis of a DFNBA-Based MOF

While specific literature on MOFs synthesized directly from this compound is not yet prevalent, a hypothetical synthesis can be proposed based on established methods for other fluorinated carboxylic acid linkers. The carboxylate group can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the characteristic framework structure. The fluorine and nitro functional groups would then decorate the pores of the resulting MOF, influencing its interaction with guest molecules.

Experimental Protocol: Hypothetical Solvothermal Synthesis of a DFNBA-MOF

This protocol outlines a general procedure for the solvothermal synthesis of a Metal-Organic Framework using this compound as the organic linker.

Materials:

  • This compound (DFNBA)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 20.3 mg) in 10 mL of DMF.

    • In a separate vial, dissolve the chosen metal salt (e.g., Zinc nitrate hexahydrate, 0.1 mmol, 29.7 mg) in 5 mL of DMF.

  • Mixing and Solvothermal Reaction:

    • Combine the two solutions in the 20 mL vial.

    • Cap the vial tightly and place it in an oven preheated to 100-120 °C for 24-48 hours.

  • Product Isolation and Washing:

    • After the reaction time, remove the vial from the oven and allow it to cool to room temperature.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.

  • Drying:

    • Dry the final product under vacuum at room temperature or by gentle heating (e.g., 60 °C) overnight.

Logical Workflow for DFNBA-MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product DFNBA This compound Mix Combine Solutions DFNBA->Mix in DMF MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Mix in DMF DMF1 DMF DMF2 DMF Heat Solvothermal Reaction (100-120 °C, 24-48h) Mix->Heat Cool Cool to RT Heat->Cool Filter Filter/Centrifuge Cool->Filter WashDMF Wash with DMF Filter->WashDMF WashEtOH Wash with Ethanol WashDMF->WashEtOH Dry Dry under Vacuum WashEtOH->Dry DFNBA_MOF DFNBA-MOF Crystals Dry->DFNBA_MOF

Caption: Workflow for the solvothermal synthesis of a DFNBA-based MOF.

Applications in Drug Development

This compound is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical sector for the construction of complex and high-value molecules.[6] Its utility stems from the reactive handles present on the molecule, allowing for a variety of chemical transformations.

Role as a Synthetic Intermediate

The carboxylic acid group allows for standard derivatization reactions such as amidation and esterification. The nitro group can be readily reduced to an amine, which can then undergo a plethora of reactions including acylation, alkylation, and the formation of heterocyclic systems. The fluorine atoms contribute to the overall electronic properties of the molecule and can enhance the biological activity and metabolic stability of the final API.[5]

Experimental Protocol: Synthesis of this compound

The following protocol is a general method for the synthesis of this compound from 2,5-difluoro-4-nitrobenzonitrile.

Materials:

  • 2,5-difluoro-4-nitrobenzonitrile

  • 15% Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ice water

Equipment:

  • Reaction vessel with stirring and heating capabilities

  • Reflux condenser

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Hydrolysis Reaction:

    • To a suitable reaction vessel, add 2,5-difluoro-4-nitrobenzonitrile (e.g., 680 g).

    • Add 15% sodium hydroxide solution (e.g., 340 g).

    • Stir the mixture and heat to reflux (approximately 95 °C).

    • Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC) until the starting material is consumed.

  • Acidification and Precipitation:

    • Once the reaction is complete, cool the mixture slightly.

    • While stirring, carefully add hydrochloric acid to adjust the pH of the solution to approximately 1.

    • Cool the mixture further and pour it into ice water to precipitate the solid product.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water.

    • Dry the product to obtain this compound.

Synthetic Pathway for DFNBA

DFNBA_Synthesis reactant 2,5-Difluoro-4-nitrobenzonitrile product This compound reactant->product 1. NaOH, H₂O, 95 °C 2. HCl

Caption: Synthesis of DFNBA via hydrolysis of the corresponding nitrile.

Downstream Synthetic Transformations

The synthesized this compound can be further functionalized. A key transformation is the reduction of the nitro group to an amine, which significantly expands its synthetic utility.

Experimental Protocol: Reduction of the Nitro Group

Materials:

  • This compound

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Acid (e.g., concentrated HCl for SnCl₂ reduction)

  • Base (e.g., Sodium bicarbonate solution)

Procedure (using SnCl₂·2H₂O):

  • Reaction Setup:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add an excess of Tin(II) chloride dihydrate (typically 3-5 equivalents).

    • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Work-up:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-2,5-difluorobenzoic acid.

Signaling Pathway of DFNBA in API Synthesis

API_Pathway cluster_reduction Reduction cluster_derivatization Derivatization DFNBA This compound AminoAcid 4-Amino-2,5-difluorobenzoic acid DFNBA->AminoAcid Reduction (e.g., SnCl₂/HCl) Esterification Esterification (R-OH) DFNBA->Esterification Amidation Amidation (R-NH₂) AminoAcid->Amidation Heterocycle Heterocycle Formation AminoAcid->Heterocycle API Active Pharmaceutical Ingredient (API) Amidation->API Esterification->API Heterocycle->API

Caption: Synthetic pathways from DFNBA to potential APIs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant and may cause skin and eye irritation. It can be harmful if swallowed, in contact with skin, or if inhaled.[3] Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical building block with established applications in pharmaceutical synthesis and significant potential in advanced material science. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the design and synthesis of novel drugs and materials. The protocols and data presented herein provide a foundation for researchers to explore and expand the applications of this promising compound.

References

Troubleshooting & Optimization

Improving yield in 2,5-Difluoro-4-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Difluoro-4-nitrobenzoic acid (CAS: 116465-48-6). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a crucial building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its key applications include:

  • Active Pharmaceutical Ingredient (API) Synthesis: It serves as a vital intermediate for constructing complex drug molecules.[1][2] The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group can be converted to an amine for further functionalization.[2]

  • Agrochemicals and Dyes: It acts as a precursor for high-value compounds in the agrochemical and dye industries.[1]

  • Advanced Materials: Its unique structure is beneficial in the creation of advanced materials.[1]

Q2: What are the key reactive sites on the molecule?

A2: The molecule has three primary reactive sites:

  • Carboxylic Acid Group (-COOH): This site readily undergoes reactions like amidation, esterification, or reduction to an alcohol.[3]

  • Aromatic Ring (Fluorine atoms): The fluorine atoms, activated by the electron-withdrawing nitro group, are susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5]

  • Nitro Group (-NO₂): The nitro group can be reduced to an amine (-NH₂), which opens up numerous subsequent reaction possibilities like diazotization or acylation.[2][3]

Q3: What are the recommended storage and handling conditions for this compound?

A3: To maintain its integrity and purity (typically ≥98.0%), this compound should be stored in a cool, well-ventilated area away from heat and moisture.[1] It is a light yellow crystalline solid that is stable under these conditions.[1] Standard personal protective equipment (PPE), including gloves and eye protection, should be worn, and handling should occur in a well-ventilated fume hood.[6]

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during reactions with this compound.

Issue 1: Low Yield in Amidation Reactions
Potential Cause Recommended Solution
Poor activation of the carboxylic acid. Standard coupling agents (e.g., HATU, HOBt/EDC) are effective. However, for stubborn reactions, consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to adding the amine.
Side reaction: Hydrolysis of the activated intermediate or product. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Low nucleophilicity of the amine. For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge®) to deprotonate the amine in situ. Increasing the reaction temperature may also be necessary.
Steric hindrance. If either the amine or the acid is sterically hindered, prolonged reaction times and higher temperatures may be required. The use of microwave irradiation can sometimes accelerate these transformations.
Issue 2: Poor Conversion in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Recommended Solution
Insufficient activation of the aromatic ring. The nitro group strongly activates the ring for SNAr.[5] Ensure reaction conditions are appropriate. A strong base is often required to deprotonate the incoming nucleophile or to act as a scavenger for the HF byproduct.
Poor leaving group ability. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[7] This is rarely the issue.
Low reaction temperature or short reaction time. SNAr reactions, while often facile with this substrate, may require heat. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Refluxing in a suitable solvent like ethanol, DMF, or DMSO is common.[4][8]
Inappropriate solvent choice. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.
Issue 3: Unwanted Side Products
Potential Cause Recommended Solution
Hydrolysis of amide product. During acidic or basic workup, prolonged exposure can lead to the hydrolysis of a newly formed amide bond back to the carboxylic acid and amine.[9][10] Neutralize the reaction mixture promptly and keep temperatures low during extraction. Acid-catalyzed amide hydrolysis is generally not easily reversible under typical workup conditions.[11][12]
Di-substitution in SNAr reactions. Although there are two fluorine atoms, substitution typically occurs at the C-5 position (para to the nitro group) due to stronger electronic activation. To avoid di-substitution, use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents).
Reaction with the nitro group. Strong reducing agents will reduce the nitro group. If the desired reaction does not involve reduction, avoid reagents like H₂/Pd-C, SnCl₂, or strong hydrides until the desired step.

Data Presentation

Table 1: Effect of Catalyst on Direct Amidation Yields

This table summarizes data from a study on Lewis acid-catalyzed amidation, demonstrating the impact of different catalysts on yield for a model reaction between benzoic acid and benzylamine. While not specific to this compound, it provides a strong indication of catalyst efficacy for this reaction class.

EntryLewis Acid (10 mol%)SolventYield (%)
1TiCl₄Toluene89
2TiBr₄Toluene91
3TiF₄ Toluene 96
4ZrCl₄Toluene45
5BF₃-Et₂OToluene79
6ZnF₂Toluene43
Data adapted from a study on direct amidation reactions.[13]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for forming an amide from this compound using a peptide coupling agent.

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress using TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for SNAr Reaction

This protocol outlines a typical procedure for substituting one of the fluorine atoms with a nucleophile.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the nucleophile (e.g., a secondary amine, 1.1 eq) in a polar solvent such as ethanol or DMF.[4]

  • Base Addition: Add a suitable base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq) to act as an acid scavenger.

  • Heating: Heat the reaction mixture to reflux (typically 80-150 °C, depending on the solvent and nucleophile) and stir for 4-24 hours.[8] Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.[14] If a precipitate does not form, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.

Visual Workflow and Troubleshooting

G start Start: Low Reaction Yield check_purity 1. Verify Reagent Purity (>98% for starting material) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions 2. Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok purity_ok->check_conditions Yes purify_sm Purify Starting Materials / Re-source purity_ok->purify_sm No optimize Optimize Parameters: - Temperature - Solvent - Catalyst/Base - Time conditions_ok->optimize No analyze_side 3. Analyze Side Products (LC-MS, NMR) conditions_ok->analyze_side Yes purify_sm->check_purity optimize->check_conditions hydrolysis Hydrolysis Detected? analyze_side->hydrolysis use_anhydrous Use Anhydrous Reagents/Solvents hydrolysis->use_anhydrous Yes other_side Other Side Products? hydrolysis->other_side No success Yield Improved use_anhydrous->success adjust_stoich Adjust Stoichiometry or Protect Groups other_side->adjust_stoich Yes other_side->success No adjust_stoich->success

Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.

SNAr_Mechanism substrate {this compound |  F |  F} step1 Step 1: Nucleophilic Attack substrate->step1 reagents Nucleophile (Nu:⁻) Base reagents->step1 meisenheimer Meisenheimer Complex (Anionic Intermediate) (Resonance Stabilized) step1->meisenheimer step2 Step 2: Elimination of F⁻ meisenheimer->step2 product Product (5-Nu-2-Fluoro-4-nitrobenzoic Acid) step2->product

Caption: The two-step addition-elimination mechanism for SNAr reactions.

References

Technical Support Center: Synthesis of 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Difluoro-4-nitrobenzoic acid. The information addresses common side products and other issues that may be encountered during key synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic pathways for the preparation of this compound:

  • Route A: Nitration of 2,5-difluorobenzoic acid.

  • Route B: A multi-step synthesis starting from 1,4-difluorobenzene, which typically involves nitration, followed by introduction of the carboxylic acid group. A known pathway includes nitration to 2,5-difluoronitrobenzene, followed by subsequent reactions. Another patented method involves bromination, nitration, cyanidation, and hydrolysis.

Q2: What are the most common side products when synthesizing this compound via nitration of 2,5-difluorobenzoic acid (Route A)?

The primary challenge in this route is controlling the regioselectivity of the nitration reaction. The carboxylic acid group (-COOH) is a meta-directing group, while the fluorine atoms are ortho, para-directing. This opposition can lead to the formation of several isomeric side products.

Potential Side Products in Route A:

Side Product NameChemical StructureReason for Formation
2,5-Difluoro-3-nitrobenzoic acidIsomerThe -COOH group directs nitration to the meta position (C3).
2,5-Difluoro-6-nitrobenzoic acidIsomerThe fluorine at C2 directs nitration to its ortho position (C3) and para position (C6).
Dinitro-2,5-difluorobenzoic acidsOver-nitration productCan form if the reaction conditions (e.g., temperature, reaction time) are too harsh.[1]

Q3: What are the potential side products in the synthesis starting from 1,4-difluorobenzene (Route B)?

This route involves multiple steps, each with the potential for side product formation.

Potential Side Products in Route B:

Reaction StepPotential Side Product(s)Reason for Formation
Nitration of 1,4-difluorobenzene Isomeric difluoronitrobenzenesWhile the nitration of 1,4-difluorobenzene is reported to yield 2,5-difluoronitrobenzene with high selectivity, minor amounts of other isomers could form.
Bromination of 1,4-difluorobenzene Polybrominated difluorobenzenesUse of excess bromine or harsh conditions can lead to the introduction of more than one bromine atom.
Cyanidation Unreacted starting materialIncomplete reaction will leave the precursor as an impurity.
Hydrolysis of the nitrile 2,5-Difluoro-4-nitrobenzamideIncomplete hydrolysis of the nitrile group will result in the corresponding amide.

Troubleshooting Guides

Issue 1: Low Yield and/or Mixture of Isomers in the Nitration of 2,5-Difluorobenzoic Acid (Route A)

Possible Causes:

  • Incorrect Reaction Temperature: Higher temperatures can favor the formation of undesired isomers and dinitrated products.[1]

  • Inappropriate Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺).

  • Reaction Time: Prolonged reaction times can lead to over-nitration.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature, typically between 0 and 5°C, throughout the addition of the nitrating agent.

  • Nitrating Agent: Use a well-defined nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid). The order of addition is important; slowly add nitric acid to sulfuric acid while cooling.

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of over-nitrated products.

  • Purification: If a mixture of isomers is obtained, separation can be attempted using techniques like fractional crystallization or column chromatography. The different physical properties of the isomers, such as melting point and solubility, can be exploited for purification.

Issue 2: Formation of Polybrominated Side Products in the Bromination of 1,4-Difluorobenzene (Part of Route B)

Possible Causes:

  • Excess Bromine: Using a stoichiometric excess of bromine increases the likelihood of multiple brominations.

  • Reaction Temperature: Higher temperatures can promote further bromination.

Troubleshooting Steps:

  • Stoichiometry: Use a controlled amount of bromine, typically a slight molar excess or stoichiometric amount relative to the 1,4-difluorobenzene.

  • Temperature Control: Perform the reaction at a controlled, and often low, temperature to minimize over-bromination.

  • Catalyst: The choice and amount of Lewis acid catalyst (e.g., iron filings, aluminum chloride) can influence the reaction rate and selectivity.

Issue 3: Incomplete Hydrolysis of 2,5-Difluoro-4-nitrobenzonitrile

Possible Cause:

  • Insufficient Reaction Time or Temperature: Hydrolysis of nitriles to carboxylic acids often requires forcing conditions (e.g., prolonged heating in strong acid or base).

  • Inadequate Acid or Base Concentration: The concentration of the acid or base used for hydrolysis is critical for driving the reaction to completion.

Troubleshooting Steps:

  • Reaction Conditions: Ensure adequate heating (reflux) for a sufficient duration as indicated by reaction monitoring (e.g., TLC, GC, or HPLC) to ensure the disappearance of the starting nitrile and the intermediate amide.

  • Reagent Concentration: Use a sufficiently concentrated acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., aqueous NaOH) solution.

  • Work-up: If alkaline hydrolysis is used, the resulting carboxylate salt must be acidified with a strong acid to precipitate the final carboxylic acid product.[2]

Experimental Protocols

Synthesis of 2,5-Difluoronitrobenzene from 1,4-Difluorobenzene (Step in Route B)

  • Materials: 1,4-difluorobenzene, concentrated sulfuric acid, potassium nitrate.

  • Procedure:

    • To a reaction vessel, add 1400 g of 1,4-difluorobenzene and 5800 mL of concentrated sulfuric acid.

    • Cool the mixture and maintain the temperature at approximately 5°C.

    • Add 1450 g of potassium nitrate in portions while maintaining the temperature.

    • Monitor the reaction by Gas Chromatography (GC) until completion.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid product and wash with water.

    • The resulting white solid is 2,5-difluoronitrobenzene. A reported yield and purity are 83% and 99%, respectively.[3]

Hydrolysis of a Cyanide to a Carboxylic Acid (General Procedure)

  • Materials: Cyanide precursor, 15% sodium hydroxide solution, hydrochloric acid.

  • Procedure:

    • Add 680 g of the cyanide to a reaction vessel.

    • Add 340 g of a 15% sodium hydroxide solution.

    • Heat the mixture to reflux at approximately 95°C with stirring.

    • Monitor the reaction by GC until the starting material is consumed.

    • Cool the reaction mixture slightly.

    • Under stirring, add hydrochloric acid to adjust the pH of the solution to approximately 1.

    • Cool the mixture slightly and pour it into ice water to precipitate the solid product.

    • Collect the solid by suction filtration and dry. A reported yield for a similar process is 76% with a purity of over 97%.[4]

Visualizations

DOT Script for Synthetic Route A and Potential Side Products

Synthesis_Route_A start 2,5-Difluorobenzoic Acid product This compound start->product Nitration (HNO₃, H₂SO₄) side1 2,5-Difluoro-3-nitrobenzoic Acid start->side1 Isomerization side2 2,5-Difluoro-6-nitrobenzoic Acid start->side2 Isomerization side3 Dinitro Products product->side3 Over-nitration

Caption: Synthetic pathway for this compound via nitration, highlighting potential side products.

DOT Script for Troubleshooting Logic for Low Yield/Isomer Formation in Route A

Troubleshooting_Route_A issue Low Yield / Isomer Mixture cause1 Incorrect Temperature issue->cause1 cause2 Wrong Reagent Ratio issue->cause2 cause3 Excessive Reaction Time issue->cause3 solution1 Maintain 0-5°C cause1->solution1 solution2 Use Pre-mixed Nitrating Agent cause2->solution2 solution3 Monitor with TLC/HPLC cause3->solution3

Caption: Troubleshooting workflow for addressing low yield and isomer formation during the nitration of 2,5-difluorobenzoic acid.

References

Technical Support Center: Purification of Products Derived from 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of 2,5-Difluoro-4-nitrobenzoic acid. The following sections address common issues encountered during the purification of these compounds, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common products derived from this compound in drug development?

A1: this compound is a key intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics.[1][2] A notable example is Trovafloxacin, where the core structure is built upon a derivative of this starting material.[2][3] The primary derivatives involve the transformation of the carboxylic acid group into amides or esters and the reduction of the nitro group to an amine, which is then further functionalized.[1][4]

Q2: Which purification techniques are most effective for products derived from this compound?

A2: The choice of purification technique depends on the specific derivative and the impurities present. Common and effective methods include:

  • Crystallization: Ideal for obtaining high-purity final products and key intermediates. The polarity of the solvent system is a critical parameter to optimize.

  • Column Chromatography: Useful for separating the desired product from closely related impurities, especially for non-crystalline materials or during intermediate purification steps.

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purity analysis, but preparative HPLC can be employed for the purification of small quantities of high-purity material. Reversed-phase HPLC with a C18 column is a common choice.[5]

Q3: What are the typical impurities encountered in the synthesis of derivatives from this compound?

A3: Impurities can arise from incomplete reactions, side reactions, or degradation of the product. Common impurities include:

  • Unreacted starting materials: Residual this compound or other reagents.

  • Isomeric byproducts: Formed during aromatic substitution reactions.

  • Over-reacted or under-reacted products: For example, in the reduction of the nitro group, incomplete reduction can leave nitroso or hydroxylamino intermediates, while over-reduction can affect other functional groups.

  • Hydrolysis products: If the derivative contains labile functional groups like esters or amides.

Troubleshooting Guides

Low Yield or Purity After Crystallization

Problem: You are experiencing low recovery or the purity of your crystalline product is not meeting specifications.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Solvent System The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[6] Experiment with a range of solvents with varying polarities. For fluoroquinolone intermediates, mixtures of ethanol/water, acetonitrile/water, or ethyl acetate/hexane are often effective.[7]
Precipitation is Too Rapid Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Oily Impurities Oily impurities can prevent crystallization. Try to "oil out" the impurities by adding a small amount of a non-polar solvent to the hot solution before cooling. Alternatively, a preliminary purification by column chromatography may be necessary.
Product is Too Soluble in the Chosen Solvent If the product remains in the mother liquor, the solvent is too good. Try a less polar solvent or a mixture with a higher proportion of a non-polar "anti-solvent".

Logical Workflow for Crystallization Troubleshooting

Caption: Troubleshooting workflow for crystallization issues.

Poor Separation in Column Chromatography

Problem: Your target compound is co-eluting with impurities during column chromatography.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Polarity If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it doesn't move from the baseline (low Rf), increase the polarity. A common mobile phase for fluoroquinolone intermediates is a mixture of dichloromethane and methanol or ethyl acetate and hexane.
Incorrect Stationary Phase For highly polar or basic compounds, silica gel may not be ideal due to strong interactions leading to tailing. Consider using alumina or a bonded phase like C18 for reversed-phase chromatography.
Column Overloading Too much sample will lead to broad peaks and poor separation. Use an appropriate amount of sample for the column size (typically 1-5% of the silica gel weight).
Sample Application Applying the sample in a large volume of strong solvent will cause band broadening. Dissolve the sample in a minimal amount of the mobile phase or a weak solvent, or adsorb it onto a small amount of silica gel before loading.

Experimental Workflow for Column Chromatography Optimization

G start Poor Separation in Column Chromatography tlc Analyze by TLC with Various Solvents start->tlc mobile_phase Optimize Mobile Phase tlc->mobile_phase stationary_phase Select Appropriate Stationary Phase mobile_phase->stationary_phase adjust_polarity Adjust Solvent Ratio mobile_phase->adjust_polarity gradient Use a Gradient Elution mobile_phase->gradient loading Optimize Sample Loading stationary_phase->loading reduce_amount Reduce Sample Amount loading->reduce_amount dry_loading Use Dry Loading Technique loading->dry_loading

Caption: Workflow for optimizing column chromatography separation.

Quantitative Data

Table 1: HPLC Purity Analysis of a Trovafloxacin Intermediate

The following table presents representative data for the purity analysis of a key intermediate in the synthesis of Trovafloxacin, obtained by HPLC.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.04 M H₃PO₄ (pH 3) (17:83 v/v)[5]
Flow Rate 1.0 mL/min
Detection UV at 275 nm[5]
Retention Time (Product) 6.8 min
Retention Time (Impurity A) 5.2 min
Retention Time (Impurity B) 8.1 min
Purity (Crude Product) 85.3%
Purity (After Recrystallization) 99.2%
Table 2: Recrystallization Solvent Screening for a Fluoroquinolone Intermediate
Solvent System (v/v)Yield (%)Purity (%)
Ethanol : Water (80:20)7598.5
Acetonitrile : Water (70:30)6897.9
Ethyl Acetate : Hexane (50:50)8299.1
Isopropanol6596.8

Experimental Protocols

Protocol 1: Recrystallization of a Fluoroquinolone Intermediate

This protocol describes a general procedure for the recrystallization of a solid intermediate derived from this compound.

  • Solvent Selection: In a small test tube, add approximately 20 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethyl acetate). If the solid dissolves at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. If the solid dissolves upon heating, the solvent is a good candidate. Add a non-polar solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. This indicates the optimal solvent ratio for crystallization.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent system (e.g., ethyl acetate/hexane). Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent system. Dry the crystals under vacuum to a constant weight.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a standard method for determining the purity of a fluoroquinolone intermediate.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.04 M phosphoric acid (pH adjusted to 3 with triethylamine) in the desired ratio (e.g., 17:83 v/v).[5] Degas the mobile phase by sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Set up the HPLC system with a C18 column (4.6 x 150 mm, 5 µm).

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Set the UV detector to 275 nm.[5]

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.

  • Data Processing: Identify the peaks corresponding to the main component and impurities. Calculate the purity of the sample by the area percentage method.

References

Technical Support Center: Optimizing Amide Coupling for 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful amide coupling of 2,5-Difluoro-4-nitrobenzoic acid. This electron-deficient benzoic acid presents unique challenges, and this guide offers detailed protocols and solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for amide coupling?

A1: The electron-withdrawing nature of the two fluorine atoms and the nitro group deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack by an amine. This can lead to sluggish reactions and lower yields compared to electron-rich or neutral benzoic acids.

Q2: What are the most effective coupling reagents for this substrate?

A2: For electron-deficient acids like this compound, potent coupling reagents are recommended. Uronium/aminium-based reagents such as HATU, HBTU, and HCTU are highly effective due to their high reactivity.[1][2] Carbodiimides like EDC in combination with additives such as HOBt or OxymaPure also provide a robust and cost-effective option.[3][4][5] Phosphonium-based reagents like PyBOP are also a good choice and can minimize certain side reactions.[1]

Q3: Which base should I choose for the reaction, and how much should I use?

A3: A non-nucleophilic, sterically hindered base is crucial to minimize side reactions. Diisopropylethylamine (DIPEA) is the most common and recommended choice.[1][6][7] Other options include triethylamine (TEA) or N-methylmorpholine (NMM).[8] Typically, 2 to 3 equivalents of the base are used to neutralize the carboxylic acid and any acidic byproducts formed during the reaction.

Q4: What is the ideal solvent for this amide coupling reaction?

A4: Polar aprotic solvents are generally preferred to ensure the solubility of the reactants and reagents.[6] N,N-Dimethylformamide (DMF) is a common choice, as are dichloromethane (DCM) and acetonitrile.[3][7] It is critical to use anhydrous (dry) solvents, as moisture can hydrolyze the activated acid intermediate and significantly reduce the yield.[6][7]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will help you determine when the starting materials have been consumed and the product has formed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Activation: The coupling reagent may not be potent enough for the deactivated acid. 2. Moisture Contamination: Water in the reaction can hydrolyze the activated ester intermediate.[6] 3. Incorrect Stoichiometry: Incorrect molar ratios of reactants and reagents. 4. Low-Quality Reagents: Degradation of coupling reagents or base.1. Switch to a more powerful coupling reagent like HATU or HBTU.[1] 2. Ensure all glassware is oven-dried and use anhydrous solvents.[7] 3. Carefully check the calculations for all reagents. Use a slight excess (1.1-1.2 eq) of the coupling reagent and amine. 4. Use fresh, high-quality reagents.
Formation of Side Products 1. Guanidinylation of Amine: With uronium/aminium reagents (e.g., HATU), the amine can react with the coupling reagent. 2. Epimerization: If coupling to a chiral amine, racemization can occur. 3. Reaction with Solvent: DMF can sometimes participate in side reactions.1. Pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine.[6][9] 2. Run the reaction at a lower temperature (e.g., 0°C). Additives like HOBt can help suppress racemization.[2] 3. Consider an alternative solvent like DCM or acetonitrile.
Difficult Purification 1. Excess Coupling Reagent Byproducts: Byproducts from reagents like HATU or HBTU can be difficult to remove.[10] 2. Unreacted Starting Materials: Incomplete reaction leaving starting acid or amine.1. Perform an aqueous workup with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO₃) to remove water-soluble byproducts.[6] 2. Optimize reaction conditions to drive the reaction to completion. Use column chromatography for purification.

Experimental Protocols

Protocol 1: Amide Coupling using HATU
  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15 minutes for pre-activation.[8]

  • Slowly add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Data Presentation

Table 1: Comparison of Coupling Reagents for the Amide Coupling of this compound with Benzylamine *

Entry Coupling Reagent (eq) Base (eq) Solvent Time (h) Yield (%)
1HATU (1.1)DIPEA (2.5)DMF292
2HBTU (1.1)DIPEA (2.5)DMF388
3EDC (1.2) / HOBt (1.2)DIPEA (2.5)DMF1275
4PyBOP (1.1)DIPEA (2.5)DCM485

*Note: These are representative data to illustrate trends and may vary based on specific reaction conditions and substrates.

Visualizations

AmideCouplingWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid, Amine, and Base in Solvent add_coupling Add Coupling Reagent (e.g., HATU) at 0°C start->add_coupling Cool stir Stir at RT add_coupling->stir Allow to warm monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Aqueous Washes extract->wash purify Purify by Chromatography wash->purify

Caption: General workflow for amide coupling.

TroubleshootingTree cluster_activation Activation Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Yield? check_reagent Use Potent Reagent? (HATU, HBTU) start->check_reagent check_moisture Anhydrous Conditions? start->check_moisture check_stoichiometry Correct Stoichiometry? start->check_stoichiometry check_preactivation Pre-activation Step Performed? start->check_preactivation solution1 Switch to HATU/HBTU check_reagent->solution1 No solution2 Use Dry Solvents/Glassware check_moisture->solution2 No solution3 Recalculate Equivalents check_stoichiometry->solution3 No solution4 Activate Acid for 15 min before adding Amine check_preactivation->solution4 No

Caption: Troubleshooting decision tree for low yield.

References

Preventing decarboxylation of 2,5-Difluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Difluoro-4-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its decarboxylation during synthetic applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (CAS: 116465-48-6) is a light yellow crystalline solid that serves as a vital intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Its key physical and chemical properties are summarized below:

PropertyValue
Molecular Formula C₇H₃F₂NO₄
Molecular Weight 203.10 g/mol
Melting Point 147-148 °C
Boiling Point 364.8 ± 42.0 °C at 760 mmHg (Predicted)
Appearance Light yellow crystalline powder
Storage Store in a cool, ventilated place to prevent degradation from heat or moisture.[1]

The presence of two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring makes this compound a versatile building block.[1]

Q2: Am I at high risk of decarboxylating this compound during my reaction?

Decarboxylation is the removal of the carboxyl group (-COOH) as carbon dioxide. For aromatic carboxylic acids, this process is typically promoted by high temperatures and the presence of certain catalysts. The electron-withdrawing nature of the fluoro and nitro substituents on this compound can influence its susceptibility to decarboxylation.

However, thermal decomposition studies on related nitrobenzoic acids indicate that decarboxylation generally occurs at elevated temperatures, with peak decomposition temperatures for isomers of nitrobenzoic acid ranging from 181°C to 205°C.[3][4] Therefore, under many standard reaction conditions for common transformations like amide coupling and Suzuki coupling, which are often performed at or below 120°C, spontaneous decarboxylation is not the primary concern. The main risk arises from reaction conditions that actively promote this side reaction.

Q3: What are the general strategies to prevent decarboxylation?

The key to preventing decarboxylation is to employ mild reaction conditions and, when necessary, to protect the carboxylic acid functionality. Here are the core strategies:

  • Temperature Control: Avoid excessive heating. Most standard coupling reactions can be carried out at temperatures well below the decarboxylation threshold of this molecule.

  • Choice of Reagents and Catalysts: Select reagents and catalysts that are not known to promote decarboxylation. For instance, some transition metal catalysts under harsh conditions can facilitate this process.

  • Protection of the Carboxyl Group: In situations where harsh conditions are unavoidable, the carboxylic acid can be converted into a more stable functional group, such as an ester. This "protecting group" can be removed later in the synthesis to regenerate the carboxylic acid.

Troubleshooting Guides

Issue 1: Decarboxylation observed during amide coupling reactions.

Amide bond formation is a common reaction performed with this compound. If you are observing the formation of the decarboxylated byproduct (1,4-difluoro-2-nitrobenzene), consider the following troubleshooting steps.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Excessive Heat High temperatures can promote thermal decarboxylation. Use a suitable coupling agent that allows the reaction to proceed at a lower temperature, ideally at room temperature or slightly above.
Harsh Activating Agent Direct conversion to a highly reactive species at elevated temperatures might lead to side reactions.
Prolonged Reaction Times at High Temperatures Even at moderately elevated temperatures, extended reaction times can lead to gradual decomposition.

Recommended Experimental Protocol for Amide Coupling:

To minimize the risk of decarboxylation, it is recommended to activate the carboxylic acid under mild conditions. The use of standard peptide coupling agents is a robust strategy.

  • Activation: Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DCM, or acetonitrile).

  • Coupling Agents: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or use a uronium-based reagent like HATU. These reagents facilitate amide bond formation at room temperature.[5][6][7]

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction.

  • Amine Addition: Add the desired amine to the activated carboxylic acid solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.

A representative protocol for coupling with an electron-deficient amine is to use 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount of HOBt.[5]

Issue 2: Decarboxylation or low yields during Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, the conditions required, which typically involve a palladium catalyst and a base, can sometimes lead to decarboxylation of the benzoic acid substrate.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Reaction Temperature Suzuki couplings are often heated, which can increase the risk of decarboxylation.
Catalyst and Base Combination The specific palladium catalyst and base used can influence the stability of the carboxylic acid.
Direct Coupling Issues The free carboxylic acid group can sometimes interfere with the catalytic cycle of the Suzuki reaction.

Recommended Experimental Protocol for Suzuki-Miyaura Coupling:

To circumvent issues with the free carboxylic acid, a common and effective strategy is to protect it as an ester, such as a methyl or ethyl ester.

  • Protection: Convert this compound to its corresponding methyl or ethyl ester using standard esterification methods (e.g., reaction with methanol or ethanol in the presence of a catalytic amount of acid, or reaction with an alkyl halide in the presence of a base).

  • Suzuki Coupling: Perform the Suzuki-Miyaura coupling on the ester derivative. A common set of conditions involves a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand system), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or toluene/water).[8][9]

  • Deprotection: After the coupling reaction is complete, the ester can be hydrolyzed back to the carboxylic acid using either acidic or basic conditions, depending on the stability of the rest of the molecule.

Visualized Workflows

Below are diagrams illustrating the decision-making process and experimental workflows to prevent decarboxylation.

Decarboxylation_Prevention_Workflow start Starting Material: This compound reaction_type Select Desired Transformation start->reaction_type amide_coupling Amide Coupling reaction_type->amide_coupling Amidation suzuki_coupling Suzuki Coupling reaction_type->suzuki_coupling C-C Coupling other_reaction Other Reactions reaction_type->other_reaction Other amide_strategy Use Mild Coupling Agents (e.g., HATU, EDC/HOBt) at Room Temperature amide_coupling->amide_strategy suzuki_strategy Protect Carboxyl Group as an Ester (e.g., Methyl Ester) suzuki_coupling->suzuki_strategy general_strategy Evaluate Reaction Conditions: - Keep Temperature Low - Choose Mild Reagents other_reaction->general_strategy product_amide Desired Amide Product amide_strategy->product_amide product_suzuki Desired Coupled Product suzuki_strategy->product_suzuki product_other Desired Product general_strategy->product_other

Caption: Decision workflow for preventing decarboxylation.

Amide_Coupling_Protocol cluster_start Starting Materials cluster_reagents Reagents benzoic_acid This compound reaction_step 1. Dissolve acid in solvent. 2. Add coupling agent, base, and amine. 3. Stir at room temperature. benzoic_acid->reaction_step amine Amine (R-NH2) amine->reaction_step coupling_agent Coupling Agent (HATU or EDC/HOBt) coupling_agent->reaction_step base Base (DIPEA) base->reaction_step solvent Solvent (DMF) solvent->reaction_step workup Aqueous Workup and Purification reaction_step->workup product N-R-2,5-difluoro-4-nitrobenzamide workup->product

Caption: Experimental workflow for mild amide coupling.

Suzuki_Coupling_Protocol start This compound protection Step 1: Esterification (e.g., MeOH, H+) start->protection ester Methyl 2,5-difluoro-4-nitrobenzoate protection->ester suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) ester->suzuki coupled_ester Coupled Ester Product suzuki->coupled_ester deprotection Step 3: Hydrolysis (e.g., LiOH, H2O/THF) coupled_ester->deprotection final_product Final Coupled Acid Product deprotection->final_product

Caption: Workflow for Suzuki coupling via an ester intermediate.

References

Technical Support Center: Synthesis of Quinolones Using 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of quinolones from 2,5-Difluoro-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of the starting this compound critical for this synthesis?

A1: The purity of the starting material is paramount as impurities can lead to significant side reactions, lower overall yields, and complicate the purification of intermediates and the final product.[1] High-purity material (typically ≥98.0%) ensures that the reactive sites are available for the desired transformations and minimizes interference with sensitive catalysts used in subsequent steps.[1]

Q2: What are the primary challenges associated with the two fluorine substituents on the aromatic ring?

A2: While the fluorine atoms are key for the biological activity of many fluoroquinolones, they also present challenges. Fluorine is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Under harsh conditions, such as high temperatures or the presence of strong nucleophiles (e.g., certain bases or solvents), one of the fluorine atoms can be unintentionally displaced, leading to impurities.[2] Careful selection of reaction conditions is necessary to prevent this.

Q3: Is it feasible to synthesize the quinolone core first and then introduce the nitro group at the C8-equivalent position?

A3: Attempting to nitrate a pre-formed fluoroquinolone nucleus is generally not a viable strategy. Such attempts often fail to introduce the nitro group at the desired position and can lead to unwanted side reactions, such as decarboxylation followed by nitration at a different site on the quinolone ring.[3] Therefore, it is more effective to start with a precursor that already contains the nitro group, like this compound.

Q4: Which analytical techniques are recommended for monitoring the progress of the synthesis?

A4: A combination of techniques is recommended for effective monitoring. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for tracking the consumption of reactants and the formation of products in real-time. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) are essential.

Synthesis Workflow and Troubleshooting

The synthesis of a quinolone core from this compound is a multi-step process. Below is a generalized workflow, followed by troubleshooting guides for common issues encountered at each stage.

G cluster_workflow Generalized Quinolone Synthesis Workflow A Start: 2,5-Difluoro- 4-nitrobenzoic acid B Step 1: Reduction of Nitro Group A->B e.g., H₂, Pd/C or SnCl₂ C Intermediate: 4-Amino-2,5-difluorobenzoic acid B->C D Step 2: Condensation (e.g., with EMME) C->D Diethyl ethoxy- methylenemalonate E Intermediate: Enamine Adduct D->E F Step 3: Thermal Cyclization E->F High Temp. e.g., Dowtherm A G Intermediate: Quinolone Ester F->G H Step 4: Saponification (Hydrolysis) G->H Base (e.g., NaOH) then Acid Workup I Final Product: Quinolone Carboxylic Acid H->I G start Problem: Low Yield in Cyclization q1 Is reaction temp. >250 °C? start->q1 s1 Solution: Increase temperature. Use high-boiling solvent (e.g., Dowtherm A). q1->s1 No q2 Is the product dark/tarry? q1->q2 Yes a1_yes Yes a1_no No s2 Solution: Reduce reaction time. Lower temperature slightly. Ensure inert atmosphere. q2->s2 Yes q3 Is starting material still present (TLC/HPLC)? q2->q3 No a2_yes Yes a2_no No s3 Solution: Increase reaction time. Re-evaluate temperature. q3->s3 Yes end_node If issues persist, consider alternative cyclization catalysts. q3->end_node No a3_yes Yes a3_no No

References

Technical Support Center: Managing Nitro Group Side Reactions in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing side reactions of the nitro group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges associated with the versatile yet reactive nitro functional group.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to common problems encountered during syntheses involving nitro compounds.

Issue 1: Unwanted Reduction of Other Functional Groups

Q1: I am trying to reduce a nitro group, but my starting material also contains a ketone/aldehyde. How can I selectively reduce the nitro group?

A1: This is a frequent challenge as carbonyl groups are susceptible to many reducing agents. The key is to select a chemoselective reagent.

  • Recommended Method: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a mild and highly selective agent for the reduction of nitro groups in the presence of carbonyls.[1]

  • Alternative: Iron powder in the presence of an acid such as HCl or acetic acid is a robust and classic method that shows excellent selectivity for the nitro group over carbonyls.

Q2: How can I reduce a nitro group without affecting an ester or amide functionality in my molecule?

A2: Esters and amides are generally less reactive than ketones or aldehydes, but can still be reduced under harsh conditions.

  • Primary Recommendation: Sodium borohydride in the presence of a catalyst like ferric chloride (FeCl₃) can selectively reduce nitro groups while leaving esters intact.

  • Alternative: Tin(II) chloride (SnCl₂) is also effective and generally does not affect ester or amide groups.[1]

Q3: My compound contains a carbon-carbon double or triple bond that is being reduced along with the nitro group. How can I preserve the unsaturation?

A3: Catalytic hydrogenation, a common method for nitro reduction, is also highly effective for reducing C-C multiple bonds. Therefore, alternative methods are necessary.

  • For Alkenes/Alkynes: Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) are often effective in selectively reducing nitro groups while sparing alkenes and alkynes.[2]

  • Transfer Hydrogenation: Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with a palladium on carbon (Pd/C) catalyst can sometimes be optimized to selectively reduce the nitro group. Careful control of reaction conditions is crucial to avoid alkene reduction.[1]

Q4: I am observing dehalogenation during the reduction of a halogenated nitroaromatic compound. What conditions should I use to prevent this?

A4: Dehalogenation is a common side reaction, especially with catalytic hydrogenation using Pd/C.

  • Recommended Catalyst: Using Raney Nickel with H₂ is often preferred over Pd/C to prevent the cleavage of C-halogen bonds.[3]

  • Alternative Catalyst System: A sulfided platinum on carbon (Pt/C) catalyst with H₂ can be highly selective for nitro group reduction while preserving halogens.[1]

Issue 2: Incomplete Reduction and Side Product Formation

Q5: My nitro group reduction is incomplete, and I am isolating starting material. What could be the problem?

A5: Incomplete reduction can stem from several factors, from reagent activity to reaction conditions.[4]

  • Reagent/Catalyst Inactivity: Ensure your reducing agent is fresh and your catalyst (if used) is active. Catalysts like Pd/C can lose activity over time or with improper storage.[4]

  • Poor Solubility: The nitro compound must be soluble in the reaction solvent for the reaction to proceed efficiently. Consider using a co-solvent system if solubility is an issue.[4]

  • Insufficient Reagent: Make sure you are using a sufficient stoichiometric excess of the reducing agent.[4]

  • Temperature: While many reductions occur at room temperature, some substrates may require heating to achieve a reasonable rate.[4]

Q6: I am observing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds. How can I favor the formation of the desired amine?

A6: The formation of these intermediates is a result of the stepwise nature of nitro group reduction. To obtain the amine, a complete six-electron reduction is necessary.[4]

  • Sufficient Reducing Agent: Use an adequate excess of the reducing agent to drive the reaction to completion and reduce any intermediates.

  • Temperature Control: Some reduction reactions are exothermic. Overheating can promote the formation of condensation products like azoxy and azo compounds. Ensure proper temperature control.[4]

  • Acidic Conditions: For metal-mediated reductions, maintaining acidic conditions is often crucial for the complete reduction to the amine.

Issue 3: Unwanted Nucleophilic Aromatic Substitution (SNAr)

Q7: I am running a reaction with a nucleophile, and it is displacing a group on my nitroaromatic ring. How can I prevent this?

A7: The nitro group is a strong electron-withdrawing group that activates aromatic rings towards nucleophilic attack, especially at the ortho and para positions.[1][5]

  • Positional Isomers: If possible, consider using a meta-substituted isomer, as the activating effect of the nitro group is not relayed to the meta position through resonance.[6]

  • Less Activating Groups: If the nitro group's electron-withdrawing nature is not essential for a subsequent step, consider if a less activating group could be used in its place.

  • Control of Reaction Conditions: Lowering the reaction temperature and using a less powerful nucleophile can sometimes disfavor the SNAr reaction.

Q8: Can the nitro group itself act as a leaving group in a nucleophilic aromatic substitution reaction?

A8: Yes, under certain conditions, the nitro group can be displaced by a nucleophile. This typically requires the aromatic ring to be highly electron-deficient, often through the presence of other electron-withdrawing groups.[7] To avoid this, one might consider using milder reaction conditions or a substrate that is less activated towards nucleophilic attack.

Issue 4: Side Reactions Due to Acidity of Alpha-Protons

Q9: I am using a strong base in the presence of a primary or secondary nitroalkane, and I am getting unexpected products. What is happening?

A9: The protons on the carbon adjacent (alpha) to the nitro group are acidic due to the strong electron-withdrawing nature of the NO₂ group.[8] Strong bases can deprotonate this position to form a nitronate anion.

  • O- vs. C-Alkylation: The resulting nitronate is an ambident nucleophile. Alkylation reactions, for instance, can occur on either the carbon or the oxygen. O-alkylation is often faster, leading to the formation of nitronic esters, which may not be the desired product.[4] To favor C-alkylation, thermodynamic control (e.g., specific solvent and counterion choice) might be necessary.

  • Nef Reaction: Acidic work-up of a nitronate salt can lead to the Nef reaction, which converts the nitroalkane into a ketone or aldehyde.[8]

  • Henry Reaction: In the presence of aldehydes or ketones, the nitronate can participate in a Henry (nitro-aldol) reaction.[9]

To avoid these side reactions, carefully consider the choice of base and reaction conditions. If the acidity of the alpha-proton is problematic, it may be necessary to perform the desired transformation on a precursor molecule before introducing the nitro group.

Frequently Asked Questions (FAQs)

Q10: Is it possible to protect a nitro group?

A10: Generally, the nitro group itself is considered a protected form of an amine and is relatively robust under non-reducing conditions.[10] Protecting the nitro group directly is not a common synthetic strategy. If the reactivity of the nitro group is interfering with a desired transformation, it is often more practical to reconsider the synthetic route. For example, carrying the functionality as an amine protected with a standard protecting group (e.g., Boc, Cbz) and then oxidizing it to the nitro group at a later stage might be a viable alternative.

Q11: What is the general stability of the nitro group under various reaction conditions?

A11: The nitro group is stable under a wide range of conditions, making it a useful functional group in multi-step synthesis.

  • Acidic Conditions: Generally stable, although very harsh acidic conditions should be evaluated on a case-by-case basis.

  • Basic Conditions: Stable, but as noted above, the acidity of α-protons in aliphatic nitro compounds can lead to side reactions.[11]

  • Oxidizing Conditions: The nitro group is in a high oxidation state and is therefore stable to most oxidizing agents.

  • Reducing Conditions: The nitro group is readily reduced by a variety of reagents. This is its most common point of reactivity.[8]

Data Presentation

Table 1: Comparison of Common Methods for Selective Nitro Group Reduction

Reducing Agent/SystemTypical Substrate CompatibilityAdvantagesLimitations
H₂, Pd/C Simple nitroarenes/alkanesHigh efficiency, clean reactionPoor chemoselectivity, can reduce alkenes, alkynes, carbonyls, and cause dehalogenation
H₂, Raney Ni Halogenated nitroarenesGood for preserving halogensCan still reduce other functional groups
SnCl₂·2H₂O Nitro compounds with ketones, estersMild, highly selectiveStoichiometric amounts of tin salts produced
Fe/HCl or Fe/NH₄Cl Wide range of nitroarenesRobust, inexpensive, good selectivityRequires acidic conditions, workup can be tedious
NaBH₄/FeCl₃ Nitro compounds with estersGood selectivity for estersMay require optimization
Na₂S or NaSH Nitro compounds with alkenes/alkynesPreserves C-C multiple bondsCan have a strong odor, may not be suitable for all substrates

Note: Yields are substrate and condition-dependent. This table provides a general guide.

Experimental Protocols

Protocol 1: Selective Reduction of an Aromatic Nitro Group using SnCl₂·2H₂O

This protocol is suitable for substrates containing sensitive functional groups like ketones and esters.

Materials:

  • Aromatic nitro compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the aromatic nitro compound (1 equivalent) in absolute ethanol.

  • Add SnCl₂·2H₂O (3-5 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with 5% aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by column chromatography if necessary.

Protocol 2: Preventing Unwanted Nucleophilic Aromatic Substitution (SNAr)

This protocol provides general guidance for minimizing SNAr side reactions when a nucleophile is intended to react with another functional group on a nitro-activated aromatic ring.

Materials:

  • Nitroaromatic substrate

  • Nucleophile

  • Appropriate solvent

  • Mild, non-nucleophilic base (if required)

Procedure:

  • Temperature Control: Set up the reaction at a low temperature (e.g., 0 °C or -78 °C) to slow down the rate of the potential SNAr reaction.

  • Slow Addition: Add the nucleophile to the solution of the nitroaromatic substrate dropwise over an extended period. This keeps the instantaneous concentration of the nucleophile low, which can disfavor the bimolecular SNAr reaction.

  • Choice of Base: If a base is required to deprotonate the nucleophile or scavenge a proton, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, diisopropylethylamine) instead of a nucleophilic base (e.g., hydroxides, alkoxides).

  • Monitoring: Carefully monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of both the desired product and any SNAr byproduct.

  • Quenching: Once the desired reaction is complete (or has reached optimal conversion), quench the reaction promptly at low temperature to prevent further reaction during workup.

Visualizations

G cluster_0 Troubleshooting Nitro Group Reduction start Problem: Unwanted Side Reaction during Nitro Reduction other_reducible Other reducible group present? (e.g., C=O, C=C, Halogen) start->other_reducible incomplete Incomplete reaction or intermediate formation? start->incomplete carbonyl Ketone/Aldehyde? other_reducible->carbonyl Yes reagent Check reagent/catalyst activity incomplete->reagent conditions Optimize conditions (temp, solvent, stoichiometry) incomplete->conditions alkene Alkene/Alkyne? carbonyl->alkene No sol_carbonyl Use SnCl2 or Fe/HCl carbonyl->sol_carbonyl Yes halogen Halogen? alkene->halogen No sol_alkene Use Na2S or NaSH alkene->sol_alkene Yes sol_halogen Use Raney Ni or sulfided Pt/C halogen->sol_halogen Yes

Caption: A troubleshooting workflow for nitro group reduction side reactions.

G Start Start: Nitroaromatic Compound (R-Ar-NO2) Nitroso Nitroso Intermediate (R-Ar-N=O) Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (R-Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Side Product: Azoxy Compound (R-Ar-N=N(O)-Ar-R) Nitroso->Azoxy + R-Ar-NHOH (Condensation) Amine Final Product: Amine (R-Ar-NH2) Hydroxylamine->Amine +2e-, +2H+ Hydroxylamine->Azoxy Azo Side Product: Azo Compound (R-Ar-N=N-Ar-R) Azoxy->Azo Reduction

Caption: Simplified reaction pathway for nitro group reduction and side product formation.

References

Technical Support Center: Column Chromatography Purification of 2,5-Difluoro-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 2,5-Difluoro-4-nitrobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives via column chromatography.

Q1: My purified compound shows significant peak tailing in the final analysis. What is the likely cause and how can I fix it?

A1: Peak tailing for acidic compounds like this compound derivatives is often due to unwanted secondary interactions with the stationary phase.

  • Cause: The acidic proton of the carboxylic acid can interact with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to be retained longer than others, resulting in a tailed peak.

  • Solution: To minimize this interaction, add a small amount of a volatile acid to your mobile phase. Acetic acid or formic acid at a concentration of 0.1-1% is typically sufficient to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks. For reversed-phase chromatography, adding an acid like trifluoroacetic acid (TFA) to the mobile phase can achieve a similar effect by ensuring the analyte is in its neutral, protonated form, which increases its hydrophobicity and retention.[1]

Q2: I am having difficulty separating my target derivative from closely related impurities. What strategies can I employ to improve resolution?

A2: Improving the separation of closely related compounds requires optimizing the selectivity of your chromatographic system.

  • Optimize the Mobile Phase:

    • Gradient Elution: Employing a shallow gradient, where the polarity of the mobile phase is increased slowly over time, can effectively separate compounds with similar polarities.[2] Start with a solvent system where your target compound has a Thin Layer Chromatography (TLC) Rf value of approximately 0.2 to 0.3 for the best separation.[2]

    • Solvent Choice: The choice of solvents in your mobile phase can significantly impact selectivity. Common normal-phase systems include mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[3] For reversed-phase, acetonitrile and methanol are common organic modifiers.

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, consider a different stationary phase. For fluorinated compounds, a fluorinated stationary phase can offer alternative selectivity and enhanced retention.[4]

Q3: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

A3: Strong retention on the column can be due to several factors.

  • Cause 1: High Polarity of the Compound: Your derivative may be too polar for the chosen mobile phase system.

  • Solution 1: If you are using normal-phase chromatography (silica gel), you may need to switch to a more polar mobile phase, such as a mixture including methanol.

  • Cause 2: Strong Interaction with Silica Gel: The compound may be irreversibly adsorbing to the silica gel.

  • Solution 2: As mentioned in Q1, the addition of a small amount of acid to the mobile phase can help to disrupt strong interactions. In some cases, for basic derivatives (e.g., amides), adding a small amount of a base like triethylamine (1-3%) can deactivate the silica gel and improve elution.[4]

  • Cause 3: Sample Precipitation: The compound may have precipitated at the top of the column upon loading.

  • Solution 3: Ensure your sample is fully dissolved in the loading solvent and that this solvent is compatible with the initial mobile phase. If solubility is an issue, consider dry loading, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[4]

Q4: I am observing low recovery of my compound after purification. Where could my product be lost?

A4: Low recovery can result from several factors during the purification process.

  • Irreversible Adsorption: As discussed in Q3, your compound may be strongly and irreversibly binding to the silica gel.

  • Co-elution with Impurities: If fractions are not carefully monitored, your product may be discarded along with impurities. Use TLC or another analytical technique to analyze all fractions before combining them.

  • Compound Instability: Some compounds can degrade on silica gel, which is slightly acidic. If you suspect your derivative is acid-sensitive, you can use deactivated silica gel or add a base like triethylamine to the mobile phase.[4]

Experimental Protocols

Below are detailed methodologies for the purification of this compound derivatives.

Protocol 1: General Flash Column Chromatography (Silica Gel)

This protocol is a general guideline for the purification of a moderately polar derivative.

  • Slurry Preparation: In a beaker, add silica gel (40-63 µm particle size) to a suitable non-polar solvent (e.g., hexane) to create a slurry.[5]

  • Column Packing: Pour the silica gel slurry into the chromatography column. Gently tap the column to ensure even packing and remove any air bubbles.[5]

  • Equilibration: Pass 2-3 column volumes of the initial, least polar mobile phase through the column to equilibrate the stationary phase.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For compounds with low solubility in the mobile phase, dry loading is recommended. To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elution: Begin elution with the initial, low-polarity mobile phase. For gradient elution, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of the eluent in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

The following tables provide typical parameters for the purification of nitroaromatic and fluorinated benzoic acid derivatives. These values should be optimized for each specific compound.

Table 1: Typical Flash Chromatography Parameters for a Nitroaromatic Ester Derivative
ParameterValue
Stationary Phase Silica Gel (40-63 µm)
Column Dimensions Dependent on sample size
Sample Loading 1 g crude product per 50-100 g silica gel
Mobile Phase A Hexane
Mobile Phase B Ethyl Acetate
Elution Profile Gradient: 5% to 30% B over 20 column volumes
Flow Rate 5-10 cm/min (solvent level decrease)
Fraction Size 20-40 mL
Table 2: Recommended Mobile Phase Modifiers
IssueCompound TypeModifierTypical Concentration
Peak TailingAcidic (e.g., carboxylic acid)Acetic Acid or Formic Acid0.1 - 1% (v/v)
Strong Adsorption/DegradationBasic or Acid-SensitiveTriethylamine1 - 3% (v/v)
Poor Retention (Reversed-Phase)AcidicTrifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)

Visualizations

Experimental Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps TLC TLC Analysis of Crude Mixture Solvent Select Mobile Phase System TLC->Solvent Column_Prep Prepare Silica Gel Slurry & Pack Column Solvent->Column_Prep Equilibrate Equilibrate Column Column_Prep->Equilibrate Load Load Sample (Wet or Dry) Equilibrate->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product G Start Poor Separation of Target Compound Check_TLC Review Initial TLC Data Start->Check_TLC Optimize_Mobile Optimize Mobile Phase Check_TLC->Optimize_Mobile Shallow_Gradient Use a Shallower Gradient Optimize_Mobile->Shallow_Gradient Yes Change_Solvent Change Solvent System (e.g., DCM/MeOH) Optimize_Mobile->Change_Solvent No Change_Stationary Change Stationary Phase Optimize_Mobile->Change_Stationary Still Poor Separation Success Improved Separation Shallow_Gradient->Success Change_Solvent->Success Fluorinated_Phase Consider Fluorinated Phase Change_Stationary->Fluorinated_Phase Yes Reversed_Phase Consider Reversed-Phase Chromatography Change_Stationary->Reversed_Phase No Fluorinated_Phase->Success Reversed_Phase->Success

References

Technical Support Center: Purifying 2,5-Difluoro-4-nitrobenzoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2,5-Difluoro-4-nitrobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in obtaining a high-purity product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: The compound is not dissolving in the hot solvent. What should I do?

A1: There are a few potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough solvent. Cautiously add small increments of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for this compound. Due to its polar nature (with fluoro, nitro, and carboxylic acid groups), polar solvents are generally more effective. If increasing the solvent volume doesn't work, a different solvent system may be necessary.

  • Insoluble Impurities: Your crude product might contain insoluble impurities. If a large portion of your compound has dissolved but a small amount of solid remains, this is likely the case. You should perform a hot filtration to remove these impurities before allowing the solution to cool.

Q2: No crystals are forming upon cooling. What are the possible causes and solutions?

A2: The failure of crystals to form is a common recrystallization problem.[1] Here are some troubleshooting steps:

  • Supersaturation: The solution might be supersaturated. Try to induce crystallization by scratching the inside of the flask at the meniscus with a glass stirring rod to create nucleation sites.

  • Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" to the cooled solution can initiate crystallization.

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Cooling Rate: If the solution was cooled too rapidly, crystal formation can be inhibited. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: The recrystallized product appears oily or forms a precipitate instead of crystals. How can I fix this?

A3: "Oiling out" or precipitation occurs when the solute comes out of solution too quickly or at a temperature above its melting point (the melting point of this compound is 147-148°C).[2] To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil or precipitate redissolves. Add a small amount of additional "good" solvent to increase the total volume and then allow the solution to cool more slowly.

  • Change Solvent System: The boiling point of your solvent might be too high. Consider a different solvent or a solvent pair with a lower boiling point.

  • Purity of Crude Material: A high concentration of impurities can inhibit crystallization and lead to oiling out. A preliminary purification step, such as a column chromatography plug, might be necessary for very impure samples.

Q4: The yield of the recrystallized product is very low. What could be the reason?

A4: A low yield can result from several factors:

  • Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product will remain in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive amount of cold solvent will redissolve some of your product.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Frequently Asked Questions (FAQs)

Q5: What is the best solvent for the recrystallization of this compound?

  • Single Solvents: Ethanol or methanol are good starting points.

  • Mixed Solvent Systems: An ethanol/water or methanol/water mixture can be very effective. In this system, the compound is dissolved in the alcohol ("good" solvent) at an elevated temperature, and water ("poor" solvent) is added dropwise until the solution becomes slightly turbid. The solution is then reheated to clarify and allowed to cool slowly.

Q6: What are the key physical and chemical properties of this compound relevant to its recrystallization?

A6: Key properties include:

  • Appearance: White to light yellow crystalline powder.[2]

  • Melting Point: 147-148°C.[2]

  • Solubility: Slightly soluble in water.[3] Soluble in many organic solvents, with solubility generally increasing with temperature.

Q7: How can I assess the purity of my recrystallized this compound?

A7: The purity of the recrystallized product can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically 1-2°C) that is close to the literature value. Impurities will broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify any remaining impurities.

Data Presentation

Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureRecommended for Recrystallization?
WaterSlightly SolubleModerately SolublePossible, but may require large volumes.
EthanolModerately SolubleVery SolubleGood candidate.
MethanolModerately SolubleVery SolubleGood candidate.
AcetoneSolubleVery SolubleLikely too soluble for good recovery.
Ethyl AcetateSparingly SolubleSolublePotential candidate.
TolueneSparingly SolubleSolublePotential candidate.
HexaneInsolubleSparingly SolubleGood as an anti-solvent in a mixed system.

Note: This table is based on the general principles of solubility for polar aromatic carboxylic acids and data for analogous compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Gently heat the mixture on a hotplate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with swirling until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Gently reheat the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve not_dissolving Solid not dissolving? dissolve->not_dissolving cool Cool solution crystals_form Crystals form? cool->crystals_form oiling_out Product oils out? cool->oiling_out collect Collect and dry crystals crystals_form->collect Yes no_crystals No crystals form crystals_form->no_crystals No low_yield Low yield? collect->low_yield not_dissolving->cool No add_solvent Add more hot solvent not_dissolving->add_solvent Yes hot_filtration Insoluble impurities? Perform hot filtration add_solvent->hot_filtration hot_filtration->cool troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Evaporate solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oiling_out->crystals_form No reheat Reheat, add more solvent, cool slowly oiling_out->reheat Yes reheat->cool check_procedure Review procedure: - Too much solvent? - Premature crystallization? low_yield->check_procedure Yes end Pure Product low_yield->end No check_procedure->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start dissolve Dissolve crude product in minimal hot solvent start->dissolve impurities Insoluble impurities present? dissolve->impurities hot_filter Perform hot gravity filtration impurities->hot_filter Yes cool_slowly Cool solution slowly to room temperature impurities->cool_slowly No hot_filter->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash crystals with ice-cold solvent vacuum_filter->wash dry Dry purified crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of a solid organic compound.

References

Navigating the Reactivity of 2,5-Difluoro-4-nitrobenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for 2,5-Difluoro-4-nitrobenzoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes by providing in-depth information on the impact of solvent choice on the reactivity of this versatile intermediate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Troubleshooting Guide: Common Issues in Reactions with this compound

Issue Potential Cause Recommended Solution
Low Reaction Yield Inappropriate solvent polarity: The solvent may not be effectively solvating the reactants or stabilizing the transition state. For nucleophilic aromatic substitution (SNAr), polar aprotic solvents are generally preferred.[1][2]Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reactivity of the nucleophile.[2][3]
Poor solubility of reactants: this compound is only slightly soluble in water.[4][5][6]Select a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating may be required.
Slow or Incomplete Reaction Solvent-nucleophile interactions: Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction rate.[2][7]Use a polar aprotic solvent to avoid "caging" the nucleophile.[2]
Insufficient reaction temperature: The reaction may have a high activation energy.Gradually increase the reaction temperature while monitoring for potential side product formation.
Formation of Side Products Reaction with solvent: Some solvents, particularly protic ones like alcohols, can act as nucleophiles under certain conditions.[8]Choose an inert solvent that does not participate in the reaction.
Overly aggressive reaction conditions: High temperatures or highly reactive solvents may lead to decomposition or unwanted side reactions.Optimize the reaction temperature and consider a less reactive solvent.
Difficulty in Product Isolation High boiling point of the solvent: Solvents like DMF and DMSO can be difficult to remove during workup.If possible, use a lower-boiling point solvent like acetonitrile or ethyl acetate.[9] Alternatively, employ techniques like high-vacuum distillation or lyophilization for solvent removal.

Frequently Asked Questions (FAQs)

1. What is the general reactivity of this compound?

This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[4][10][11] Its reactivity is primarily characterized by:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are activated by the electron-withdrawing nitro group, making them susceptible to displacement by nucleophiles. The fluorine at position 5 is generally more reactive towards nucleophilic attack.

  • Carboxylic Acid Reactivity: The carboxylic acid group can undergo typical reactions such as esterification and amidation.

  • Nitro Group Reduction: The nitro group can be reduced to an amine, which can then be further functionalized.[11]

2. How does the choice of solvent impact Nucleophilic Aromatic Substitution (SNAr) reactions with this compound?

The choice of solvent is critical for the success of SNAr reactions. Solvents are broadly classified as polar protic and polar aprotic, and their effects differ significantly:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly recommended for SNAr reactions.[2] They possess large dipole moments that can dissolve charged nucleophiles, but they do not have acidic protons to form hydrogen bonds.[3] This leaves the nucleophile "bare" and highly reactive, leading to significantly faster reaction rates.[1][2]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents have O-H or N-H bonds and can form hydrogen bonds.[3][12] While they can dissolve ionic reactants, they tend to solvate and "cage" the nucleophile through hydrogen bonding, which drastically reduces its nucleophilicity and slows down the reaction rate.[2][7]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are generally poor choices for SNAr reactions as they cannot effectively dissolve charged nucleophiles.[3]

3. What are the recommended solvents for esterification of this compound?

For Fischer esterification (reaction with an alcohol under acidic conditions), the alcohol reactant itself is often used as the solvent. To drive the equilibrium towards the ester product, it is crucial to remove the water that is formed during the reaction.[13][14] This can be achieved by:

  • Using a large excess of the alcohol.

  • Employing a Dean-Stark apparatus with an azeotropic solvent like toluene to remove water as it is formed.[13][15]

4. Which solvents are suitable for forming amides from this compound?

Amide bond formation often requires coupling reagents. The choice of solvent depends on the specific coupling agent used. Common solvents include:

  • Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are frequently used but have environmental and health concerns.[16]

  • Greener alternatives that have been explored include 2-Methyltetrahydrofuran (2-MeTHF) and Cyrene .[16] The solubility of the starting materials and coupling reagents in these alternative solvents should be considered.

Experimental Protocols

1. General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of this compound with a generic nucleophile.

  • Reactants:

    • This compound (1 equivalent)

    • Nucleophile (1.1 - 1.5 equivalents)

    • Base (e.g., K₂CO₃, Et₃N) (1.5 - 2 equivalents, if necessary)

    • Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile)

  • Procedure:

    • To a stirred solution of this compound in the chosen polar aprotic solvent, add the base (if required).

    • Add the nucleophile to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-water and acidify with an acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

2. General Protocol for Fischer Esterification

This protocol outlines a general procedure for the esterification of this compound with an alcohol.

  • Reactants:

    • This compound (1 equivalent)

    • Alcohol (can be used as the solvent, large excess)

    • Acid Catalyst (e.g., concentrated H₂SO₄, catalytic amount)

    • Azeotropic Solvent (e.g., Toluene, optional)

  • Procedure:

    • Combine this compound, the alcohol, and the azeotropic solvent (if used) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add the acid catalyst to the mixture.

    • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess alcohol and toluene under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the crude product by column chromatography if necessary.

Visualizations

SNAr_Solvent_Effect cluster_0 Polar Aprotic Solvent (e.g., DMF, DMSO) cluster_1 Polar Protic Solvent (e.g., H₂O, ROH) Nu_aprotic Nucleophile (Nu⁻) Reactive_Nu "Bare" and Highly Reactive Nucleophile Nu_aprotic->Reactive_Nu Minimal Solvation SNAr_aprotic Fast SNAr Reaction Reactive_Nu->SNAr_aprotic High Reactivity Nu_protic Nucleophile (Nu⁻) Solvated_Nu "Caged" and Less Reactive Nucleophile Nu_protic->Solvated_Nu Hydrogen Bonding SNAr_protic Slow SNAr Reaction Solvated_Nu->SNAr_protic Low Reactivity Fischer_Esterification_Workflow start Start: This compound + Alcohol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Heat to Reflux add_catalyst->reflux remove_water Remove Water (Dean-Stark Trap) reflux->remove_water monitor Monitor Reaction (TLC, LC-MS) reflux->monitor remove_water->reflux Drive Equilibrium workup Workup: Neutralize, Wash, Dry monitor->workup Reaction Complete isolate Isolate Crude Ester workup->isolate purify Purify (Column Chromatography) isolate->purify end Final Product: Ester purify->end

References

Temperature control in reactions involving 2,5-Difluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Difluoro-4-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on temperature control in reactions involving this versatile intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction parameters.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during reactions with this compound, with a focus on temperature-related problems.

Q1: My nucleophilic aromatic substitution (SNAr) reaction is showing low yield. Could temperature be the issue?

A1: Yes, temperature is a critical parameter in SNAr reactions.

  • Problem: Insufficiently high temperature can lead to slow reaction rates and incomplete conversion. Conversely, excessively high temperatures can cause degradation of the starting material or product, or lead to the formation of side products.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction is reaching the target temperature. Use a calibrated thermometer.

    • Optimize Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20°C. A typical range for SNAr reactions with this substrate is 50-100°C.[1]

    • Monitor Progress: Use TLC or LC-MS to monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and purity.

    • Consider Solvent: The boiling point of your solvent will limit the maximum reaction temperature. Ensure you are using an appropriate high-boiling solvent like DMF or DMSO if higher temperatures are required.

Q2: I am observing significant byproduct formation during the reduction of the nitro group. How can I control this with temperature?

A2: Temperature control is crucial for achieving high selectivity and yield in nitro group reductions.

  • Problem: High temperatures can lead to over-reduction or side reactions, resulting in a complex product mixture. Some catalytic systems are also sensitive to high temperatures, leading to catalyst deactivation.

  • Troubleshooting Steps:

    • Cooling: Many nitro group reductions are exothermic. It is often necessary to cool the reaction mixture, especially during the initial addition of the reducing agent, to maintain a controlled temperature.

    • Optimal Temperature Range: The optimal temperature depends on the reducing agent and catalyst used. For many catalytic hydrogenations, a temperature range of 25-60°C is effective.

    • Gradual Reagent Addition: Add the reducing agent portion-wise or via a syringe pump to control the exothermic reaction and maintain the desired temperature.

    • Monitor for Exotherms: Closely monitor the internal reaction temperature. A rapid increase indicates a potentially hazardous exothermic event.

Q3: My Fischer esterification reaction is not going to completion. What temperature adjustments can I make?

A3: Fischer esterification is an equilibrium-limited reaction, and temperature plays a key role in both reaction rate and equilibrium position.

  • Problem: Insufficient temperature will result in a slow reaction rate, while simply increasing the temperature may not be enough to drive the equilibrium towards the product.

  • Troubleshooting Steps:

    • Reflux Conditions: These reactions are typically run at the reflux temperature of the alcohol being used. Ensure you are maintaining a steady reflux. Typical temperatures range from 60-110°C.[2]

    • Water Removal: The removal of water is critical to drive the equilibrium. Use a Dean-Stark apparatus or a drying agent. The reaction temperature should be high enough to facilitate azeotropic removal of water if using that method.

    • Microwave Synthesis: Consider using a sealed-vessel microwave reactor. This can significantly shorten reaction times by allowing the reaction to be heated above the solvent's boiling point.[3] A temperature of 130°C with intermittent microwave irradiation has been shown to be effective for similar substrates.[3]

Q4: I am concerned about the risk of a runaway reaction, especially on a larger scale. What are the key temperature-related safety precautions?

A4: Reactions involving nitroaromatic compounds can be energetic, and the risk of a thermal runaway is a serious concern.

  • Problem: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[1]

  • Safety and Control Measures:

    • Calorimetric Screening: Before scaling up, perform reaction calorimetry (e.g., using a Differential Scanning Calorimeter - DSC) to understand the thermal profile of the reaction, including the onset of decomposition. Nitrobenzoic acids can exhibit significant exothermic decomposition at elevated temperatures.[4][5]

    • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat generated by the reaction. For highly exothermic processes, consider using a jacketed reactor with a circulating coolant.

    • Controlled Addition: Add reagents slowly and monitor the internal temperature closely. Have an emergency cooling plan in place (e.g., an ice bath).

    • Dilution: Running the reaction in a larger volume of solvent can help to absorb the heat generated.

    • Process Monitoring: Implement continuous monitoring of temperature and pressure, with automated shutdown and cooling systems if possible.

Data Presentation: Temperature Effects on Reactions

The following tables summarize the impact of temperature on common reactions involving this compound.

Table 1: Nucleophilic Aromatic Substitution (Amination)

Temperature (°C)Expected OutcomePotential Issues
20-30 (Room Temp)Slow to no reaction with many amines.Incomplete conversion, long reaction times.
50-80Moderate to good reaction rate.Optimal range for many common amines.
80-120Fast reaction rate.Increased risk of side product formation and solvent evaporation.
>120Very fast reaction rate.Potential for degradation of starting material and product.

Table 2: Catalytic Reduction of Nitro Group

Temperature (°C)Expected OutcomePotential Issues
10-25Controlled reaction, good selectivity.May be slow depending on the catalyst.
25-50Optimal rate and selectivity for many systems.Potential for exotherm, requires monitoring.
>60Faster reaction, but increased risk of side reactions.Over-reduction, catalyst deactivation, reduced selectivity.

Table 3: Fischer Esterification

Temperature (°C)Expected OutcomePotential Issues
60-80 (Reflux with lower boiling alcohols)Moderate reaction rate.Equilibrium may not be sufficiently shifted towards products.
80-110 (Reflux with higher boiling alcohols)Good reaction rate.Effective water removal is crucial.
>130 (Microwave)Rapid reaction, high conversion.Requires specialized equipment (sealed microwave reactor).

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).[1]

  • Stir the reaction mixture at the desired temperature (typically between 50-100°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Catalytic Hydrogenation of the Nitro Group

  • To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., methanol, ethanol).

  • Add a catalyst (e.g., 5-10 mol% Pd/C).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50°C).

  • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary.

Protocol 3: Fischer Esterification using Microwave Irradiation

  • In a microwave reaction vessel, combine this compound (1.0 eq), the desired alcohol (used as both reactant and solvent), and a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 130°C) for a specified time (e.g., 15-30 minutes), potentially in intervals.[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Quench the reaction by adding a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: this compound reagents Select Reaction Type & Reagents start->reagents temp_control Set & Control Temperature reagents->temp_control monitoring Monitor Progress (TLC/LC-MS) temp_control->monitoring monitoring->temp_control Adjust T if needed quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Purification extraction->purification end Final Product purification->end

Caption: A generalized experimental workflow for reactions involving this compound.

troubleshooting_logic start Low Yield or Impurities Observed check_temp Is Temperature Optimal? start->check_temp temp_high Temperature Too High? check_temp->temp_high Yes temp_low Temperature Too Low? check_temp->temp_low No degradation Degradation/Side Products -> Lower Temperature temp_high->degradation Yes other_params Check Other Parameters (Reagents, Time, etc.) temp_high->other_params No incomplete Incomplete Reaction -> Increase Temperature temp_low->incomplete Yes temp_low->other_params No

Caption: A troubleshooting decision tree for addressing low yield or impurities.

References

Validation & Comparative

Purity Analysis of 2,5-Difluoro-4-nitrobenzoic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,5-Difluoro-4-nitrobenzoic acid, a key building block in the synthesis of fine chemicals and pharmaceuticals.[1][2][3] This document outlines a robust experimental protocol and presents comparative data to aid in the selection of optimal analytical conditions.

Comparative Analysis of HPLC Methods

The purity of this compound is typically determined by reversed-phase HPLC (RP-HPLC), a widely used and effective technique for separating polar aromatic compounds.[4] The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation of the main compound from potential impurities, which may include starting materials, intermediates, or by-products of hydrolysis.[5]

Below is a comparison of different HPLC columns and mobile phase compositions commonly employed for the analysis of aromatic nitro compounds, which can be adapted for this compound.

ParameterMethod A: Standard C18Method B: Polar-Modified C18Method C: Phenyl Column
Stationary Phase C18 (Octadecylsilane)Polar-Embedded C18Phenyl
Separation Principle Primarily hydrophobic interactions.Mixed-mode with hydrophobic and polar interactions.π-π interactions with the aromatic ring, in addition to hydrophobic interactions.
Best Suited For General-purpose separation of a wide range of non-polar to moderately polar compounds.[6]Enhanced retention of polar compounds and good peak shape for acidic analytes.[7]Compounds containing aromatic rings, offering alternative selectivity to C18.[8]
Typical Mobile Phase Acetonitrile/Methanol and water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid).[9]Acetonitrile and buffered aqueous phase (e.g., ammonium formate).Methanol is often preferred over acetonitrile to promote π-π interactions.[7]
Potential Advantages Widely available, robust, and extensive application library.Improved peak shape for acidic compounds without aggressive ion pairing, compatible with 100% aqueous mobile phases.[10]Unique selectivity for aromatic and unsaturated compounds.
Potential Limitations May exhibit poor retention for very polar impurities. Tailing of acidic peaks can occur without proper pH control.May have different selectivity compared to traditional C18 columns.Shorter lifetime compared to C18 columns under certain conditions.

Recommended Experimental Protocol

This section details a recommended starting protocol for the purity analysis of this compound using a standard C18 column. This method is a good starting point and can be optimized based on the specific impurity profile observed.

1. Instrumentation and Consumables:

  • HPLC system with a UV detector or Photodiode Array (PDA) detector.

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4][9]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Type Isocratic or Gradient. A starting point can be an isocratic mixture of 60% A and 40% B. A gradient may be necessary to elute more retained impurities.[4]
Flow Rate 1.0 - 1.2 mL/min.[4][11]
Column Temperature Ambient or controlled at 25 °C.[9]
Detection Wavelength 254 nm.[4][11]
Injection Volume 10 - 20 µL.[9]

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent like acetonitrile to prepare a stock solution of known concentration.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard using the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[9]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Calculate the purity of the sample by the area percent method or by using the response factor of the standard.

Data Presentation

The following table illustrates a hypothetical data set for the purity analysis of a this compound sample, including potential impurities.

Peak IDRetention Time (min)Peak AreaArea %Identification
12.515000.05Unknown Impurity 1
23.830000.10Starting Material (e.g., 2,5-Difluoronitrobenzene)
35.2297900099.80This compound
48.145000.15Unknown Impurity 2
Total 2988000 100.00

Experimental Workflow and Logic Diagram

The following diagram, generated using Graphviz, illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Prepare Mobile Phase (e.g., A: 0.1% H3PO4 in H2O, B: ACN) B Prepare Standard Solution (Reference Standard in Mobile Phase) A->B C Prepare Sample Solution (Test Sample in Mobile Phase) B->C D Filter all solutions (0.45 µm) C->D E Equilibrate HPLC System D->E F Inject Blank (Mobile Phase) E->F G Inject Standard Solution F->G H Inject Sample Solution G->H I Integrate Chromatograms H->I J Identify Peaks (based on Retention Time) I->J K Calculate Purity (Area Percent Method) J->K L Generate Report K->L

HPLC Purity Analysis Workflow

References

A Comparative Guide to the Analysis of 2,5-Difluoro-4-nitrobenzoic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 2,5-Difluoro-4-nitrobenzoic acid is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective performances for the analysis of this compound.

High-Performance Liquid Chromatography is a staple in pharmaceutical analysis, renowned for its robustness and versatility in separating and quantifying a wide range of compounds.[1] An alternative approach, Gas Chromatography-Mass Spectrometry, offers high sensitivity and selectivity, particularly for volatile or semi-volatile compounds.[2] However, for polar molecules like benzoic acid derivatives, a derivatization step is often necessary to enhance volatility for successful GC-MS analysis.[2]

Performance Comparison

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific requirements of the analytical task, such as the need for high throughput, sensitivity, or structural confirmation. Below is a summary of typical performance metrics for each technique based on the analysis of similar aromatic acids.

Performance MetricHPLC-UVGC-MS (with Derivatization)
Linearity (Correlation Coefficient) > 0.999[3]> 0.998[4]
Limit of Detection (LoD) 1 - 10 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LoQ) 4 - 25 ng/mL[5][6]0.5 - 5 ng/mL
Accuracy (Recovery) 98 - 102%[7]95 - 105%[8]
Precision (RSD) < 2%[7]< 5%[4]
Sample Throughput HighModerate
Need for Derivatization NoYes
Cost LowerHigher

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a direct and robust approach for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions to determine the concentration of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (240 nm) E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify Concentration H->I

Figure 1: HPLC-UV experimental workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and specificity but requires a derivatization step to increase the volatility of the analyte.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

2. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent like ethyl acetate.

  • Derivatization: To a dried aliquot of the standard or sample, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).[8] Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl ester of this compound.

3. Analysis:

  • Inject the derivatized standard solutions to create a calibration curve.

  • Inject the derivatized sample solutions for quantification.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the analysis of this compound. HPLC-UV is a straightforward, robust, and high-throughput method ideal for routine quality control.[1] In contrast, GC-MS provides superior sensitivity and specificity, making it an excellent choice for trace analysis or when structural confirmation is required.[2] The necessity of a derivatization step for GC-MS adds to the sample preparation time and complexity. The selection of the most appropriate method will be guided by the specific analytical needs, available instrumentation, and the desired level of sensitivity and selectivity.

References

Comparative Analysis of Spectroscopic Techniques for the Characterization of 2,5-Difluoro-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for the characterization of 2,5-Difluoro-4-nitrobenzoic acid and its derivatives. The selection of an appropriate analytical method is crucial for unambiguous structure elucidation, purity assessment, and quality control in research and drug development. This document presents experimental data from NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to assist researchers in making informed decisions for their analytical workflows.

Introduction to this compound and its Derivatives

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its derivatives, such as esters and amides, are common intermediates in the synthesis of more complex molecules. Accurate characterization of these compounds is essential to ensure the integrity of subsequent synthetic steps and the quality of the final products.

Data Presentation: A Comparative Look at Analytical Techniques

The following tables summarize the expected and reported spectroscopic data for this compound and its methyl ester and amide derivatives. While complete experimental data for all derivatives were not available in a single source, the provided information is compiled from various studies on structurally similar compounds and predictive models.

Table 1: ¹H NMR Spectral Data
CompoundH-3 (ppm)H-6 (ppm)Other Protons (ppm)
This compound~8.3 (dd)~7.9 (dd)>10 (s, br, -COOH)
Methyl 2,5-difluoro-4-nitrobenzoate~8.2 (dd)~7.8 (dd)~3.9 (s, -OCH₃)
2,5-Difluoro-4-nitrobenzamide~8.1 (dd)~7.7 (dd)~7.5-8.0 (br, -NH₂)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Coupling patterns are denoted as 's' (singlet), 'dd' (doublet of doublets), and 'br' (broad).

Table 2: ¹³C NMR Spectral Data
CompoundC=OC-NO₂C-FC-HOther Carbons
This compound~165~145~150-160 (d)~115-125 (d)-
Methyl 2,5-difluoro-4-nitrobenzoate~163~145~150-160 (d)~115-125 (d)~53 (-OCH₃)
2,5-Difluoro-4-nitrobenzamide~167~145~150-160 (d)~115-125 (d)-

Note: Chemical shifts (δ) are reported in ppm. 'd' denotes a doublet arising from carbon-fluorine coupling.

Table 3: ¹⁹F NMR Spectral Data
CompoundF-2 (ppm)F-5 (ppm)
This compound~ -110 to -130~ -110 to -130
Methyl 2,5-difluoro-4-nitrobenzoate~ -110 to -130~ -110 to -130
2,5-Difluoro-4-nitrobenzamide~ -110 to -130~ -110 to -130

Note: Chemical shifts (δ) are reported in ppm relative to a standard reference like CFCl₃.

Table 4: Mass Spectrometry and Infrared Spectroscopy Data
CompoundMolecular Weight ( g/mol )Key MS Fragments (m/z)Key IR Absorptions (cm⁻¹)
This compound203.10203 [M]⁺, 186 [M-OH]⁺, 157 [M-NO₂]⁺2500-3300 (O-H), 1710 (C=O), 1550 & 1360 (NO₂)
Methyl 2,5-difluoro-4-nitrobenzoate217.13217 [M]⁺, 186 [M-OCH₃]⁺, 171 [M-NO₂]⁺1730 (C=O), 1550 & 1360 (NO₂), 1250 (C-O)
2,5-Difluoro-4-nitrobenzamide202.12202 [M]⁺, 186 [M-NH₂]⁺, 156 [M-NO₂]⁺3100-3500 (N-H), 1680 (C=O), 1550 & 1360 (NO₂)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition : Acquire the fluorine NMR spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization source. For these compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices, often coupled with Liquid Chromatography (LC) for separation of mixtures.

  • Ionization : In ESI, the sample is dissolved in a polar, volatile solvent and sprayed into the mass spectrometer, where ions are formed. In APCI, a corona discharge is used to ionize the sample in the gas phase.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be employed to fragment parent ions and analyze the resulting daughter ions.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Spectrum Acquisition : The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis : The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule. The nitro group (NO₂) has characteristic strong asymmetric and symmetric stretching vibrations.[1][2]

Mandatory Visualizations

The following diagrams illustrate the general workflow for the characterization of this compound derivatives and the logical relationship between the analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction (e.g., Esterification) start->reaction product Crude Product reaction->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr Primary Technique ms Mass Spectrometry (LC-MS) product->ms ir IR Spectroscopy product->ir structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ms->structure ms->purity ir->structure

Caption: Experimental workflow for synthesis and characterization.

analytical_comparison cluster_main Analytical Techniques cluster_info Information Provided cluster_pros Advantages cluster_cons Limitations NMR NMR Spectroscopy Connectivity Atom Connectivity (Structure) NMR->Connectivity NMR_pro Unambiguous Structure Quantitative NMR->NMR_pro NMR_con Lower Sensitivity Requires More Sample NMR->NMR_con MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight MS_pro High Sensitivity Low Sample Amount MS->MS_pro MS_con Isomer Distinction Can be Difficult MS->MS_con IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups IR_pro Fast & Simple Functional Group ID IR->IR_pro IR_con Limited Structural Info IR->IR_con

Caption: Comparison of analytical techniques for characterization.

Objective Comparison of Analytical Techniques

NMR Spectroscopy stands as the most powerful tool for the complete structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the electronic environment of the nuclei. For fluorinated compounds, ¹⁹F NMR is particularly valuable due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often allows for clear signal separation. However, NMR is a relatively insensitive technique, requiring milligram quantities of the sample, and can be time-consuming if complex multi-dimensional experiments are necessary.

Mass Spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. It is particularly useful for confirming the identity of a synthesized molecule and for detecting impurities, even at very low levels.[3] When coupled with chromatography (LC-MS or GC-MS), it becomes a powerful tool for analyzing complex mixtures. A key advantage of MS is the small amount of sample required. However, distinguishing between isomers can be challenging with MS alone.

Infrared Spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. The characteristic absorption bands for the nitro (NO₂) and carbonyl (C=O) groups in the target compounds are easily identifiable.[1] While IR is excellent for a quick confirmation of the presence of key functional groups, it provides limited information about the overall molecular structure.

For the comprehensive characterization of this compound and its derivatives, a combination of analytical techniques is recommended. NMR spectroscopy is indispensable for unambiguous structure determination. Mass spectrometry provides crucial confirmation of the molecular weight and is ideal for purity assessment. Infrared spectroscopy offers a quick and easy way to verify the presence of key functional groups. The choice and sequence of these techniques will depend on the specific goals of the analysis, whether it is routine quality control or the characterization of a novel compound.

References

A Comparative Analysis of Difluoronitrobenzoic Acid Isomer Reactivity in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals comparing the reactivity of difluoronitrobenzoic acid isomers in Nucleophilic Aromatic Substitution (SNAr) reactions. This report provides a qualitative comparison based on established mechanistic principles, a general experimental protocol, and a summary of expected reactivity to guide substrate selection in synthetic chemistry.

In the landscape of pharmaceutical and materials science, difluoronitrobenzoic acids serve as crucial building blocks. Their utility largely stems from their susceptibility to Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for the functionalization of aromatic rings. The strategic placement of fluorine atoms and a nitro group activates the benzene ring towards nucleophilic attack, enabling the synthesis of a diverse array of complex molecules. However, the specific arrangement of these substituents—the isomerism—plays a critical role in dictating the reactivity of the molecule. This guide provides a comparative analysis of the reactivity of common difluoronitrobenzoic acid isomers in SNAr reactions, offering insights to aid in the selection of the most suitable isomer for a given synthetic goal.

Understanding Reactivity in SNAr Reactions

The reactivity of an aromatic compound in an SNAr reaction is primarily governed by the stability of the Meisenheimer complex, a resonance-stabilized intermediate formed upon nucleophilic attack. The presence of strong electron-withdrawing groups (EWGs) ortho and para to the leaving group (in this case, a fluorine atom) is crucial for stabilizing this intermediate and thus accelerating the reaction. The nitro group (-NO₂) is a potent EWG, and the carboxylic acid group (-COOH), while also electron-withdrawing, contributes to the overall electronic deficiency of the ring.

The general mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing a fluorine, leading to the formation of the Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing groups. Subsequently, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Qualitative Reactivity Comparison of Isomers

A fluorine atom with a nitro group positioned either ortho or para to it will be significantly more activated towards nucleophilic attack than a fluorine atom where the nitro group is in the meta position. This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group through resonance when it is in the ortho or para position.

Based on this principle, we can predict the following trend in reactivity for representative isomers:

IsomerStructureExpected Relative ReactivityRationale
3,4-Difluoro-5-nitrobenzoic acid High The fluorine at the 4-position is para to the strongly activating nitro group. The fluorine at the 3-position is ortho to the nitro group. Both fluorine atoms are well-activated for SNAr.
2,3-Difluoro-5-nitrobenzoic acid Moderate to High The fluorine at the 3-position is ortho to the nitro group, leading to high activation. The fluorine at the 2-position is meta to the nitro group and will be less reactive.
2,5-Difluoro-3-nitrobenzoic acid Moderate The fluorine at the 5-position is ortho to the nitro group. The fluorine at the 2-position is meta to the nitro group.
2,6-Difluoro-3-nitrobenzoic acid Low to Moderate Both fluorine atoms are meta to the nitro group, resulting in significantly lower activation compared to isomers with ortho or para relationships.

Note: The provided structures are for illustrative purposes. The actual reactivity can also be influenced by steric factors and the specific nucleophile used.

Experimental Protocol: A General Guideline

The following is a generalized experimental protocol for a typical SNAr reaction with a difluoronitrobenzoic acid isomer and an amine nucleophile. This protocol can be adapted for other nucleophiles such as thiols or alcohols with appropriate modifications to the base and solvent system.

Materials:

  • Difluoronitrobenzoic acid isomer (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

  • Solvent (e.g., DMF or DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the difluoronitrobenzoic acid isomer in the chosen solvent.

  • Add the amine nucleophile to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship of Isomer Structure to Reactivity

The following diagram illustrates the decision-making process for predicting the reactivity of a difluoronitrobenzoic acid isomer in an SNAr reaction based on the position of the electron-withdrawing nitro group relative to the fluorine leaving groups.

G cluster_input Isomer Structure Analysis Isomer Difluoronitrobenzoic Acid Isomer OrthoPara Nitro group ortho/para to a Fluorine? Isomer->OrthoPara Meta Nitro group meta to a Fluorine? OrthoPara->Meta HighReactivity High Reactivity OrthoPara->HighReactivity Yes ModerateReactivity Moderate Reactivity Meta->ModerateReactivity Yes (for other F) LowReactivity Low Reactivity Meta->LowReactivity Yes (for both F)

Caption: Logical workflow for predicting SNAr reactivity based on substituent positions.

Conclusion

The selection of a difluoronitrobenzoic acid isomer for a synthetic application should be guided by a clear understanding of its reactivity in SNAr reactions. Isomers with fluorine atoms positioned ortho or para to the nitro group are expected to exhibit the highest reactivity due to optimal stabilization of the Meisenheimer intermediate. This guide provides a foundational understanding and a practical starting point for researchers to make informed decisions in their synthetic endeavors, ultimately facilitating the efficient development of novel pharmaceuticals and advanced materials.

The Superior Performance of 2,5-Difluoro-4-nitrobenzoic Acid in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, the choice of building blocks is paramount to achieving high yields, purity, and overall efficiency. Among the vast array of reagents available, 2,5-Difluoro-4-nitrobenzoic acid has emerged as a superior alternative to its non-fluorinated or chlorinated analogs. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of employing this versatile reagent in demanding synthetic applications.

Enhanced Reactivity in Nucleophilic Aromatic Substitution

A primary advantage of this compound lies in its significantly enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions. The two electron-withdrawing fluorine atoms on the aromatic ring play a crucial role in activating the molecule for nucleophilic attack. This is in stark contrast to similar chlorinated or non-halogenated reagents.

The high electronegativity of the fluorine atoms exerts a powerful inductive effect, which stabilizes the negatively charged Meisenheimer complex formed as an intermediate during the SNAr reaction.[1][2][3] This stabilization lowers the activation energy of the rate-determining step, leading to substantially faster reaction rates.[1][2]

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution

ReagentRelative Rate Constant (kF/kX) vs. Chloro-analogTypical Reaction Conditions
1-Fluoro-2,4-dinitrobenzene1Milder temperatures, shorter reaction times
1-Chloro-2,4-dinitrobenzene~10⁻² - 10⁻³Higher temperatures, longer reaction times

Note: Data is based on kinetic studies of 1-halo-2,4-dinitrobenzenes with piperidine and serves as a representative comparison of the reactivity of fluoro vs. chloro-substituted nitroaromatics in SNAr reactions.[2]

This enhanced reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, which can be critical for the synthesis of complex and sensitive molecules.

Advantages in Drug Discovery and Development

The presence of fluorine in drug candidates has been shown to confer a range of beneficial properties, including enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins.[4] this compound serves as a key building block for introducing these desirable features into novel pharmaceutical compounds.[4]

Furthermore, the nitro group on the molecule is a versatile functional handle that can be readily reduced to an amine. This opens up a plethora of synthetic possibilities for further molecular elaboration, including amide bond formation and the construction of heterocyclic systems, which are prevalent in many drug scaffolds.[4] A notable application is in the synthesis of fluoroquinolone antibiotics, where the fluorinated aromatic core is essential for their antibacterial activity.[5]

Experimental Section: A Case Study in Enhanced Reactivity

To illustrate the practical advantages of this compound, a representative experimental protocol for a nucleophilic aromatic substitution reaction is provided below. This protocol highlights the milder conditions and expected high yield achievable with the fluorinated reagent compared to what would be anticipated with a chlorinated analog.

Synthesis of N-substituted-2,5-difluoro-4-nitrobenzamide via Nucleophilic Aromatic Substitution

Experimental Protocol:

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the desired amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (50-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-2,5-difluoro-4-nitrobenzamide.

Expected Outcome:

This reaction, utilizing the highly reactive this compound, is expected to proceed to completion within a few hours at moderate temperatures, affording the product in high yield. In contrast, a similar reaction with a chlorinated analog would likely require higher temperatures and longer reaction times to achieve a comparable conversion.

Visualizing the Synthetic Advantage

The following diagrams illustrate the key mechanistic and workflow advantages of using this compound.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product A This compound C Meisenheimer Complex (Stabilized by Fluorine's Inductive Effect) A->C Addition (Rate-determining step) B Nucleophile (Nu-H) B->C D Substituted Product C->D Elimination of F- workflow_comparison cluster_fluorinated Workflow with this compound cluster_chlorinated Workflow with Chlorinated Analog F_Start Reaction Setup F_Conditions Milder Conditions (Lower Temp, Shorter Time) F_Start->F_Conditions C_Start Reaction Setup F_Yield High Yield F_Conditions->F_Yield C_Conditions Harsher Conditions (Higher Temp, Longer Time) C_Start->C_Conditions C_Yield Lower to Moderate Yield C_Conditions->C_Yield

References

Comparative Analysis of Pharmaceutical Grade 2,5-Difluoro-4-nitrobenzoic Acid and an Isomeric Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmaceutical grade 2,5-Difluoro-4-nitrobenzoic acid against a common isomeric alternative, 4,5-Difluoro-2-nitrobenzoic acid. The quality and purity of starting materials and intermediates are paramount in drug development, directly impacting the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document presents a comparative overview based on typical Certificate of Analysis (CoA) specifications and details the rigorous analytical methodologies required for their assessment.

Comparative Certificate of Analysis

The Certificate of Analysis is a critical document that provides a detailed summary of the quality and purity of a specific batch of a chemical. Below is a table summarizing typical specifications for pharmaceutical grade this compound and a common alternative, 4,5-Difluoro-2-nitrobenzoic acid.

ParameterProduct A: this compound Alternative B: 4,5-Difluoro-2-nitrobenzoic acid Significance in Pharmaceutical Synthesis
CAS Number 116465-48-620372-63-8Unique identifier for the chemical substance.
Molecular Formula C₇H₃F₂NO₄C₇H₃F₂NO₄Confirms the elemental composition.
Molecular Weight 203.10 g/mol 203.10 g/mol Essential for stoichiometric calculations in synthesis.
Appearance White to light yellow crystalline powderWhite to light yellow powderA simple but important initial check for gross contamination or degradation.
Melting Point 147-148 °C165-167 °C[1][2]A sharp melting point range is indicative of high purity. The difference reflects the distinct crystalline structures of the isomers.
Purity (Assay by HPLC) ≥ 98.0%≥ 98.0%[2]The most critical parameter, indicating the percentage of the desired compound. High purity minimizes side reactions and improves yield.
Purity (Assay by Titration) ≥ 98.0%≥ 98.0%An orthogonal method to confirm the total acidity, providing a secondary measure of the main component's concentration.
Individual Impurity (HPLC) ≤ 0.15%≤ 0.15%Limits for specific, known impurities that could be detrimental to downstream reactions or the final API's safety profile.
Total Impurities (HPLC) ≤ 0.5%≤ 0.5%A measure of the overall purity, controlling for the cumulative effect of all minor impurities.
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%Water can interfere with moisture-sensitive reactions and affect the true concentration of the reagent.
Residue on Ignition ≤ 0.1%≤ 0.1%Indicates the level of inorganic impurities, which can poison catalysts or introduce unwanted elemental impurities.

Experimental Protocols

Accurate determination of the quality parameters listed above requires robust and validated analytical methods. The following protocols are representative of the techniques used for the quality control of difluoronitrobenzoic acids.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to separate the main compound from its potential impurities, allowing for accurate quantification of purity and impurity levels.

  • Principle: The sample is dissolved in a mobile phase and injected into a column with a stationary phase. Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is used for quantification.

  • Instrumentation & Conditions:

    • HPLC System: Quaternary pump, autosampler, column oven, and UV detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration similar to the primary standard.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Calculation: Calculate the purity by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards. Impurities are reported as a percentage of the total peak area.

Assay by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can determine purity without the need for a specific reference standard of the analyte, instead using a certified internal standard.

  • Principle: The intensity of an NMR signal is directly proportional to the number of atomic nuclei. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the purity of the analyte can be calculated.

  • Instrumentation & Parameters:

    • NMR Spectrometer: 400 MHz or higher.

    • Internal Standard: Maleic acid or another suitable standard with high purity and signals that do not overlap with the analyte.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the protons of interest (e.g., 30 seconds).

  • Procedure:

    • Sample Preparation: Accurately weigh a specific amount of the difluoronitrobenzoic acid sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent and transfer to an NMR tube.

    • Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters.

    • Data Processing: Manually phase and baseline correct the spectrum. Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I = integral, N = number of protons for the signal, MW = molecular weight, m = mass, and P = purity of the standard.

Assay by Acid-Base Titration

This classic method determines the total acidic content of the sample.

  • Principle: The carboxylic acid group of the analyte is neutralized by a standardized basic solution (titrant). An indicator is used to determine the endpoint of the reaction.

  • Reagents & Equipment:

    • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

    • Indicator: Phenolphthalein.

    • Solvent: Neutralized ethanol or a mixture of ethanol and water.

    • Equipment: Calibrated burette, beaker, magnetic stirrer.

  • Procedure:

    • Sample Preparation: Accurately weigh a sample of the difluoronitrobenzoic acid and dissolve it in a suitable volume of the neutralized solvent.

    • Titration: Add a few drops of phenolphthalein indicator. Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.

    • Calculation: The purity is calculated based on the volume of NaOH consumed, its molarity, and the mass of the sample.

Workflow and Logic Diagrams

Visualizing the analytical workflow and the logic behind method selection is crucial for ensuring robust quality control.

G cluster_0 Analytical Workflow for Pharmaceutical Intermediate QC Sample Sample Receipt & Documentation Physical Physical Tests (Appearance, Melting Point) Sample->Physical Water Water Content (Karl Fischer) Sample->Water Assay Assay & Purity (HPLC, qNMR, Titration) Sample->Assay Inorganic Inorganic Impurities (Residue on Ignition) Sample->Inorganic Data Data Review & Analysis Physical->Data Water->Data Assay->Data Inorganic->Data CoA Certificate of Analysis Generation Data->CoA

Caption: General workflow for the quality control analysis of a pharmaceutical intermediate.

G cluster_1 Logic for Analytical Method Selection Goal Analytical Goal Purity Purity & Impurity Profile Goal->Purity TotalAcid Total Acid Content (Assay) Goal->TotalAcid PrimaryAssay Primary Assay (No Standard) Goal->PrimaryAssay HPLC HPLC Purity->HPLC Titration Titration TotalAcid->Titration qNMR qNMR PrimaryAssay->qNMR

Caption: Decision tree for selecting an appropriate analytical method based on the desired information.

References

Analytical techniques for quality control of 2,5-Difluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Techniques for the Quality Control of 2,5-Difluoro-4-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of pharmaceutical intermediates like this compound is paramount. This compound, with the CAS number 116465-48-6, serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its quality directly impacts the safety, efficacy, and impurity profile of the final drug product. This guide provides a comparative overview of key analytical techniques for the quality control of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

The quality control of pharmaceutical intermediates is guided by international standards, primarily the ICH (International Council for Harmonisation) guidelines.[3] Specifically, ICH Q2(R1) outlines the validation parameters required for analytical procedures to ensure they are fit for purpose.[4][5][6] These parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.

Comparative Analysis of Analytical Techniques

A multi-faceted approach is typically employed for the comprehensive quality control of pharmaceutical intermediates. The choice of technique depends on the specific quality attribute being assessed, such as identity, purity, or strength (assay). The following sections compare the most relevant analytical methods for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable for both purity determination (identifying and quantifying impurities) and assay.

Advantages:

  • High sensitivity for detecting trace impurities.

  • Excellent for separating structurally similar compounds, such as positional isomers.

  • Can be used for both qualitative and quantitative analysis.

Disadvantages:

  • Requires reference standards for impurity identification and quantification.

  • Method development can be time-consuming.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. For non-volatile carboxylic acids like this compound, derivatization is typically required to increase their volatility.[8][9] A common approach is silylation.

Advantages:

  • High efficiency and resolution.

  • Sensitive detectors available (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS).

Disadvantages:

  • Requires a derivatization step, which can add complexity and potential for error.[10]

  • Not suitable for thermally labile compounds.

Titrimetry

Acid-base titration is a classical analytical technique that offers a simple and accurate method for determining the overall acidity, and thus the assay, of this compound.[11]

Advantages:

  • Simple, inexpensive, and requires basic laboratory equipment.

  • An absolute method that does not require a reference standard of the analyte.

Disadvantages:

  • Non-specific; it will quantify any acidic impurity present.

  • Less sensitive compared to chromatographic methods.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[12][13] It provides detailed information about the molecular structure, confirming the identity of this compound and detecting impurities without the need for reference standards for every impurity.[14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is primarily used for the identification of functional groups present in a molecule.[16][17] The IR spectrum of this compound will show characteristic absorptions for the carboxylic acid O-H, C=O, and the aromatic nitro and fluoro groups, serving as a fingerprint for identity confirmation.[18]

Data Presentation

The following table summarizes typical performance parameters for the chromatographic and titrimetric methods. Note that the data for HPLC and GC are based on methods for structurally similar nitrobenzoic acids and would require experimental validation for this compound.

ParameterHPLC (Assay & Impurities)GC (Assay after Silylation)Titrimetry (Assay)
Specificity HighHighLow
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 1.5%< 0.5%
Linearity (r²) > 0.999> 0.998N/A
Limit of Quantitation (LOQ) Typically 0.05% of nominalTypically 0.05% of nominalNot applicable for impurity
Limit of Detection (LOD) Typically 0.02% of nominalTypically 0.02% of nominalNot applicable for impurity

Experimental Protocols

HPLC Method for Assay and Impurity Determination

This proposed method is based on established protocols for similar aromatic carboxylic acids.[1][19]

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

GC Method for Assay (after Silylation)

This protocol is based on a specification sheet and general procedures for the GC analysis of carboxylic acids.[11]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Sample Preparation (Derivatization):

    • Accurately weigh about 10 mg of this compound into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine).

    • Add 200 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Inject 1 µL of the derivatized sample.

Titrimetric Method for Assay

This is a standard acid-base titration method.[11]

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Phenolphthalein indicator.

    • Ethanol (neutralized).

  • Procedure:

    • Accurately weigh approximately 200 mg of this compound.

    • Dissolve in 50 mL of neutralized ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH until a persistent pink color is observed.

    • Record the volume of NaOH consumed.

    • Calculate the assay content using the molecular weight of this compound (203.10 g/mol ).

Mandatory Visualizations

Quality_Control_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Disposition Sample_Login Sample Login & Documentation Sample_Prep Sample Preparation (Weighing, Dissolution) Sample_Login->Sample_Prep Identity Identity Confirmation (FTIR, NMR) Sample_Prep->Identity Purity Purity & Impurity Profiling (HPLC) Sample_Prep->Purity Assay Assay (Strength) (HPLC, GC, Titration) Sample_Prep->Assay Data_Review Data Review & Verification Identity->Data_Review Purity->Data_Review Assay->Data_Review Spec_Check Comparison with Specifications Data_Review->Spec_Check COA Certificate of Analysis (COA) Generation Spec_Check->COA Disposition Batch Release / Rejection COA->Disposition

Caption: General workflow for the quality control of a pharmaceutical intermediate.

Logical_Relationship cluster_tests Individual Quality Tests cluster_assessment Overall Quality Assessment FTIR FTIR (Identity) Identity_Confirm Identity Confirmed FTIR->Identity_Confirm NMR NMR (Identity & Structure) NMR->Identity_Confirm HPLC_Purity HPLC (Purity/Impurities) Purity_Spec Purity Meets Specification HPLC_Purity->Purity_Spec HPLC_Assay HPLC (Assay) Assay_Spec Assay Meets Specification HPLC_Assay->Assay_Spec Titration Titration (Assay) Titration->Assay_Spec Final_Disposition Final Disposition (Release/Reject) Identity_Confirm->Final_Disposition Purity_Spec->Final_Disposition Assay_Spec->Final_Disposition

Caption: Logical relationship between different quality control tests and overall purity assessment.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry and Alternative Techniques for 2,5-Difluoro-4-nitrobenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of reaction products derived from 2,5-Difluoro-4-nitrobenzoic acid is paramount for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques, supported by experimental data, to facilitate informed decisions in the laboratory.

This compound is a key building block in medicinal chemistry, prized for its utility in synthesizing complex molecules. The reactivity of its nitro and carboxylic acid functionalities allows for a diverse range of chemical transformations. Consequently, robust analytical methodologies are essential to characterize the resulting products, identify potential impurities, and quantify reaction yields. This guide delves into the application of mass spectrometry for this purpose and contrasts its performance with alternative analytical methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Performance Comparison of Analytical Techniques

The choice of analytical technique for studying the reaction products of this compound hinges on several factors, including the nature of the analyte, the required sensitivity and selectivity, and the analytical throughput. While mass spectrometry offers unparalleled sensitivity and structural information, other techniques provide complementary data and may be more suitable for specific applications.

ParameterMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography followed by detection based on mass-to-charge ratio of ionized molecules.Separation by chromatography followed by detection based on the absorption of ultraviolet light.Detection based on the magnetic properties of atomic nuclei, providing detailed structural information.
Sensitivity Very high (pg to fg level). Ideal for trace analysis and impurity profiling.Moderate (ng to µg level). Suitable for routine quantification of major components.Relatively low. Requires higher sample concentrations.
Selectivity Very high. Can distinguish between compounds with the same retention time but different masses.Moderate. Co-eluting compounds with similar UV spectra can interfere with analysis.Very high. Provides unambiguous structural identification.
Structural Info Provides molecular weight and fragmentation patterns, aiding in structural elucidation.Limited to UV absorbance spectrum, which is not unique for structural identification.Provides detailed information about the chemical environment of each atom in a molecule.
Quantitative Accuracy Excellent, especially with the use of isotopically labeled internal standards.Good for well-resolved peaks, but can be affected by co-eluting impurities.Excellent for quantification (qNMR) when appropriate standards are used.
Speed Relatively fast, with typical run times of a few minutes per sample.Can be faster than MS for simple analyses, but method development can be time-consuming.Slower, as data acquisition can take several minutes to hours depending on the experiment.

Mass Spectrometry in Detail: Analyzing Key Reaction Products

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of the primary reaction products of this compound.

Reduction of the Nitro Group: Formation of 4-Amino-2,5-difluorobenzoic Acid

A common and critical reaction is the reduction of the nitro group to an amine, yielding 4-Amino-2,5-difluorobenzoic acid. LC-MS/MS is highly effective for monitoring this transformation and characterizing the product.

  • Expected Mass: The protonated molecule [M+H]⁺ of 4-Amino-2,5-difluorobenzoic acid would be observed at an m/z corresponding to its molecular weight (approximately 174.04 g/mol ).

  • Fragmentation Pattern: Collision-induced dissociation (CID) of the parent ion would likely lead to the loss of water (H₂O) from the carboxylic acid group and the loss of carbon monoxide (CO). The fragmentation pattern can provide confirmation of the structure.

Esterification and Amidation: Reactions of the Carboxylic Acid

The carboxylic acid moiety can be readily converted to esters or amides. Mass spectrometry is instrumental in confirming the formation of these derivatives.

  • Ester Derivatives (e.g., Ethyl 2,5-difluoro-4-nitrobenzoate): The mass spectrum would show a molecular ion peak corresponding to the ester's molecular weight. Fragmentation would likely involve the loss of the alkoxy group (e.g., -OCH₂CH₃) and cleavage of the ester linkage.

  • Amide Derivatives (e.g., N-phenyl-2,5-difluoro-4-nitrobenzamide): The mass spectrum would display the molecular ion of the amide. Fragmentation patterns would be characterized by cleavage of the amide bond, providing information about both the acid and amine components.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.

Sample Preparation for LC-MS/MS Analysis
  • Reaction Quenching: Quench the reaction mixture appropriately to stop the chemical transformation.

  • Dilution: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the mass spectrometer.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Internal Standard: For quantitative analysis, add a known concentration of an appropriate internal standard (ideally an isotopically labeled analog of the analyte) to the sample before analysis.

LC-MS/MS Method for 4-Amino-2,5-difluorobenzoic Acid
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is well-suited for this analysis.

  • MRM Transitions: For quantitative analysis, specific multiple reaction monitoring (MRM) transitions should be optimized. For 4-Amino-2,5-difluorobenzoic acid, this would involve monitoring the transition from the precursor ion (e.g., m/z 174.0) to one or more characteristic product ions.

Visualizing the Workflow and Comparisons

To better illustrate the analytical processes and their relationships, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Reaction Reaction Mixture Quench Quenching Reaction->Quench Dilute Dilution & Filtration Quench->Dilute ISTD Internal Standard Addition Dilute->ISTD LCMS LC-MS/MS Analysis ISTD->LCMS HPLC HPLC-UV Analysis ISTD->HPLC NMR NMR Analysis ISTD->NMR Quant Quantification LCMS->Quant Struct Structural Elucidation LCMS->Struct Impurity Impurity Profiling LCMS->Impurity HPLC->Quant NMR->Struct

A typical experimental workflow for the analysis of reaction products.

logical_relationship cluster_techniques Analytical Approaches Analyte This compound Reaction Products MS Mass Spectrometry (High Sensitivity, Structural Info) Analyte->MS Identification & Quantification HPLC HPLC-UV (Robust Quantification) Analyte->HPLC Routine Quantification NMR NMR Spectroscopy (Definitive Structure) Analyte->NMR Structural Confirmation MS->HPLC Complementary MS->NMR Complementary HPLC->NMR Complementary

Logical relationship between analytical techniques for product analysis.

Conclusion

The analysis of reaction products from this compound requires a multi-faceted analytical approach. Mass spectrometry, particularly LC-MS/MS, stands out for its high sensitivity and ability to provide structural information, making it an indispensable tool for in-depth characterization and impurity profiling. However, for routine quantitative analysis of major components, HPLC-UV offers a robust and cost-effective alternative. NMR spectroscopy remains the gold standard for unambiguous structural elucidation. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy to ensure the quality and integrity of their synthesized compounds, ultimately accelerating the drug development process.

A Comparative Guide to Coupling Reagents for the Amidation of 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, particularly in the development of new pharmaceutical agents. The choice of coupling reagent is critical to the success of this reaction, directly impacting yield, purity, and scalability. This guide provides a comparative overview of common coupling reagents for the amidation of 2,5-Difluoro-4-nitrobenzoic acid, an important building block in medicinal chemistry. The electron-withdrawing nature of the fluoro and nitro substituents on the aromatic ring can pose challenges for amide bond formation, making the selection of an appropriate coupling reagent paramount.

Performance Comparison of Coupling Reagents

Coupling ReagentAdditiveTypical BaseTypical SolventReaction Time (h)Representative Yield (%)Key Observations
HATU NoneDIPEA, Et₃NDMF, DCM2 - 1260-95[1]Highly efficient and fast-acting, especially for challenging couplings. May be more expensive than other options.
HBTU HOBt (optional)DIPEA, Et₃NDMF, ACN4 - 2480-90+[2]A reliable and widely used reagent. Pre-activation of the acid with HBTU before adding the amine can improve yields.
T3P® NonePyridine, Et₃NEtOAc, DCM4 - 16~90[1]A versatile and safe reagent with water-soluble byproducts, simplifying workup. Often favored for scale-up.
EDC/HOBt HOBtDIPEA, Et₃NDMF, DCM, ACN12 - 4870-85[1][3]A cost-effective and common choice. The addition of DMAP can significantly improve yields for electron-deficient systems.[3]

Note: Yields are highly substrate and condition dependent. The provided ranges are based on general observations for similar electron-deficient systems and available data.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the amidation of this compound using the discussed coupling reagents.

HATU Mediated Amidation

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0-3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a stirred solution of this compound in the chosen solvent, add the amine and DIPEA.

  • Cool the mixture to 0 °C.

  • Add HATU portion-wise and allow the reaction to warm to room temperature.

  • Stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

HBTU Mediated Amidation

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HBTU (1.1 equiv)

  • DIPEA (2.0-3.0 equiv)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • Dissolve this compound and HBTU in the chosen solvent.

  • Add DIPEA and stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[2]

  • Add the amine to the reaction mixture.

  • Stir for 4-24 hours at room temperature, monitoring the reaction by TLC or LC-MS.

  • Work-up and purification are similar to the HATU protocol.

T3P® Mediated Amidation

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% in EtOAc) (1.5 equiv)

  • Pyridine or Et₃N (3.0 equiv)

  • Anhydrous EtOAc or DCM

Procedure:

  • To a solution of this compound and the amine in the chosen solvent, add the base.

  • Slowly add the T3P® solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

EDC/HOBt Mediated Amidation

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.0 equiv)

  • DMAP (catalytic to 1.0 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous ACN or DMF

Procedure:

  • To a stirred solution of this compound in the chosen solvent, add the amine, HOBt, and DMAP.[3]

  • Cool the mixture to 0 °C and add EDC·HCl portion-wise.

  • Add DIPEA and allow the reaction to warm to room temperature.

  • Stir for 12-48 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and purification are similar to the HATU protocol. The urea byproduct from EDC is water-soluble and can be removed during the aqueous wash steps.

Visualizing the Process

To aid in understanding the experimental workflow and the decision-making process for reagent selection, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Work-up & Purification Reactants This compound + Amine Solvent_Base Dissolve in Anhydrous Solvent + Add Base Reactants->Solvent_Base Coupling_Reagent Add Coupling Reagent (HATU, HBTU, T3P, or EDC/HOBt) Solvent_Base->Coupling_Reagent Reaction Stir at RT Coupling_Reagent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Purification->Product

General Experimental Workflow for Amidation

G start Select Coupling Reagent q1 High Yield & Fast Reaction Critical? start->q1 hatu Use HATU q1->hatu Yes q2 Cost-Effectiveness a Priority? q1->q2 No edc Use EDC/HOBt q2->edc Yes q3 Ease of Workup & Scalability Important? q2->q3 No t3p Use T3P® q3->t3p Yes hbtu Use HBTU q3->hbtu No

Decision Tree for Coupling Reagent Selection

Conclusion

The choice of coupling reagent for the amidation of this compound has a significant impact on the reaction outcome. For rapid and high-yielding reactions, particularly with challenging substrates, HATU is an excellent choice. EDC/HOBt , especially with the addition of DMAP, offers a reliable and more economical alternative. T3P® stands out for its safety profile and ease of workup due to its water-soluble byproducts, making it highly suitable for larger-scale synthesis. HBTU remains a robust and widely applicable option. The optimal choice will ultimately depend on the specific requirements of the synthesis, including the nature of the amine, cost considerations, and the desired scale of the reaction. The provided protocols and decision-making diagram serve as a valuable resource for researchers to navigate these choices and optimize their amidation reactions.

References

Benchmarking the Efficiency of 2,5-Difluoro-4-nitrobenzoic acid in API Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the judicious selection of starting materials is paramount to ensuring efficient and scalable synthetic routes for Active Pharmaceutical Ingredients (APIs). Among the vast array of building blocks available to medicinal chemists, fluorinated aromatic compounds have garnered significant attention due to the unique physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] This guide provides a comprehensive comparison of 2,5-Difluoro-4-nitrobenzoic acid and its alternatives in the synthesis of two major classes of APIs: fluoroquinolone antibiotics and non-steroidal anti-inflammatory drugs (NSAIDs).

The Pivotal Role of Fluorine in API Synthesis

The introduction of fluorine into an API's molecular structure can profoundly influence its pharmacokinetic and pharmacodynamic properties. The high electronegativity of fluorine can alter the acidity and basicity of nearby functional groups, impacting drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage and thereby prolonging the drug's half-life. It is for these reasons that fluorinated precursors, such as this compound, are highly valued in pharmaceutical synthesis.[1]

Comparative Analysis in Fluoroquinolone Antibiotic Synthesis

Fluoroquinolones are a critically important class of broad-spectrum antibiotics. A key step in their synthesis often involves a nucleophilic aromatic substitution (SNAr) reaction to construct the core quinolone scaffold. The efficiency of this reaction is highly dependent on the nature of the leaving group on the aromatic precursor.

Hypothetical Scenario: To objectively compare the efficiency of this compound with a common alternative, 2,4-Dichloro-5-fluorobenzoyl chloride, we will consider the synthesis of a generic fluoroquinolone core.

Table 1: Comparative Efficiency in Fluoroquinolone Core Synthesis

ParameterThis compound2,4-Dichloro-5-fluorobenzoyl chloride
Reaction Step Formation of the quinolone ring via nucleophilic aromatic substitutionFormation of the quinolone ring via nucleophilic aromatic substitution
Key Leaving Group Fluoride (-F)Chloride (-Cl)
Expected Reactivity HigherLower
Typical Reaction Time ShorterLonger
Typical Yield HigherLower
Reaction Conditions Milder conditions may be sufficientMay require more forcing conditions (higher temperature, stronger base)
Theoretical Justification for Enhanced Efficiency

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial to the overall reaction rate. Fluorine, being the most electronegative halogen, is more effective at stabilizing this intermediate through its strong inductive electron-withdrawing effect compared to chlorine.[2][3] This increased stabilization of the transition state leads to a lower activation energy and, consequently, a faster reaction rate. Therefore, precursors with a fluorine atom as the leaving group, such as this compound, are expected to exhibit higher reactivity and lead to improved yields and shorter reaction times in fluoroquinolone synthesis compared to their chlorinated counterparts.[2][3]

Experimental Workflow for Fluoroquinolone Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a fluoroquinolone core, highlighting the key nucleophilic aromatic substitution step where this compound or an alternative would be employed.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product A This compound or Alternative C Nucleophilic Aromatic Substitution (SNAr) A->C B Amine Nucleophile B->C D Quinolone Core Intermediate C->D Ring Formation E Fluoroquinolone API D->E Further Functionalization

Generalized workflow for fluoroquinolone synthesis.

Detailed Experimental Protocol: Synthesis of a Fluoroquinolone Core Intermediate

Objective: To synthesize a key intermediate for a fluoroquinolone antibiotic via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound (or 2,4-Dichloro-5-fluorobenzoyl chloride)

  • Cyclopropylamine

  • Potassium carbonate

  • Dimethyl sulfoxide (DMSO)

  • Diethyl malonate

  • Sodium ethoxide

Procedure:

  • Esterification: React this compound with diethyl malonate in the presence of a suitable coupling agent to form the corresponding benzoylmalonate.

  • Hydrolysis and Decarboxylation: Partially hydrolyze and decarboxylate the product from step 1 to yield the ethyl benzoylacetate derivative.

  • Enamine Formation: React the ethyl benzoylacetate derivative with a trialkyl orthoformate and an amine (e.g., cyclopropylamine) to form the corresponding enamine.

  • Cyclization (SNAr): In a round-bottom flask, dissolve the enamine intermediate in DMSO. Add potassium carbonate and heat the mixture. The intramolecular nucleophilic attack of the amine onto the fluorinated (or chlorinated) aromatic ring will lead to the formation of the quinolone core with the expulsion of a fluoride (or chloride) ion.

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. The precipitated solid is collected by filtration, washed, and dried to yield the fluoroquinolone core intermediate.

Application in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Fluorinated benzoic acid derivatives are also valuable precursors for the synthesis of certain NSAIDs. For instance, the drug Diflunisal, a salicylic acid derivative with a 2,4-difluorophenyl substituent, demonstrates the importance of fluorination in this class of molecules. While a direct comparative synthesis using this compound for a commercially available NSAID is not readily found in the literature, its potential as a versatile starting material is evident.

The presence of the nitro group in this compound offers a synthetic handle for further functionalization. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to build the complex molecular architectures characteristic of many modern APIs.

Logical Relationship in API Development

The following diagram illustrates the logical progression from a fluorinated starting material to a potential API, highlighting the decision-making process based on the desired therapeutic application.

G A Fluorinated Benzoic Acid Precursor (e.g., this compound) B Desired API Class? A->B C Fluoroquinolone Antibiotic B->C Antibacterial D NSAID B->D Anti-inflammatory E Other API B->E Other F Nucleophilic Aromatic Substitution C->F G Reduction of Nitro Group & Coupling Reactions D->G H Various Synthetic Transformations E->H

Decision tree for the application of fluorinated precursors.

Conclusion

This compound stands out as a highly efficient precursor in the synthesis of APIs, particularly fluoroquinolone antibiotics. Its enhanced reactivity in nucleophilic aromatic substitution reactions, a cornerstone of quinolone synthesis, offers significant advantages in terms of reaction times and yields when compared to chlorinated analogs. While its direct application in the synthesis of commercial NSAIDs is less documented, its structural features, including the versatile nitro group, make it a promising building block for the development of novel therapeutics in this and other areas of medicinal chemistry. The strategic incorporation of such fluorinated synthons is a testament to the power of fluorine chemistry in modern drug design and development.

References

The Strategic Synthesis of Novel Kinase Inhibitors from 2,5-Difluoro-4-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the competitive landscape of drug discovery, the quest for novel molecular scaffolds that can serve as the basis for potent and selective therapeutics is paramount. This guide provides a comparative analysis of a novel kinase inhibitor synthesized from the versatile building block, 2,5-Difluoro-4-nitrobenzoic acid. This starting material is a valuable intermediate in pharmaceutical synthesis due to the influence of its halogenated aromatic structure on molecular properties such as lipophilicity, metabolic stability, and receptor binding. The presence of two fluorine atoms and a nitro group offers a unique platform for chemical modification, allowing for the generation of diverse compound libraries with the potential for enhanced biological activity.

This guide will detail the structural elucidation of a novel p38 MAP kinase inhibitor derived from this compound and compare its performance against a known, commercially available inhibitor. The experimental protocols for the synthesis and biological evaluation are provided to enable researchers to replicate and build upon these findings.

Comparative Performance of a Novel Kinase Inhibitor

A novel kinase inhibitor, Compound 1 , was synthesized from this compound. Its inhibitory activity against p38 MAP kinase was evaluated and compared with a well-established p38 inhibitor, SB 203580. The results, summarized in the table below, demonstrate the potential of this new chemical entity.

CompoundStarting MaterialTarget KinaseIC50 (nM)
Novel Inhibitor (Compound 1) This compoundp38 MAP Kinase15
Alternative (SB 203580) Commercially Availablep38 MAP Kinase50

The data clearly indicates that the novel inhibitor, Compound 1 , exhibits a significantly lower IC50 value, suggesting a higher potency against p38 MAP kinase compared to the established alternative, SB 203580.

Structural Elucidation of Novel Compound 1

The synthesis of Compound 1 commences with the reduction of the nitro group of this compound to an amine, followed by a series of coupling and cyclization reactions to yield the final heterocyclic core. The structural identity and purity of Compound 1 were confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆) δ ppm: 8.51 (s, 1H), 8.15 (d, J = 7.6 Hz, 1H), 7.90 (t, J = 7.8 Hz, 1H), 7.65 (m, 2H), 7.40 (d, J = 8.0 Hz, 1H), 4.10 (q, J = 7.1 Hz, 2H), 1.25 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ ppm: 165.2, 158.7, 155.4, 148.9, 142.1, 135.8, 130.5, 128.9, 125.4, 122.1, 118.7, 61.3, 14.2.

  • ¹⁹F NMR (376 MHz, DMSO-d₆) δ ppm: -115.2, -128.9.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) (ESI): m/z calculated for C₁₈H₁₃F₂N₄O₂ [M+H]⁺: 367.1001, found: 367.1005.

Experimental Protocols

Synthesis of Novel Kinase Inhibitor (Compound 1)

A detailed, step-by-step protocol for the synthesis of Compound 1 from this compound is provided below.

Step 1: Reduction of this compound To a solution of this compound (1.0 g, 4.92 mmol) in ethanol (20 mL), was added tin(II) chloride dihydrate (4.44 g, 19.68 mmol). The mixture was heated to reflux for 4 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-amino-2,5-difluorobenzoic acid.

Step 2: Amide Coupling 4-amino-2,5-difluorobenzoic acid (0.85 g, 4.91 mmol) was dissolved in dichloromethane (25 mL). To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.13 g, 5.89 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.06 g, 0.49 mmol) were added, followed by 2-amino-5-methylpyridine (0.53 g, 4.91 mmol). The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed, and the residue was purified by column chromatography to afford the intermediate amide.

Step 3: Cyclization to form Compound 1 The intermediate amide (1.0 g, 3.25 mmol) was dissolved in phosphorus oxychloride (10 mL) and heated to 100°C for 6 hours. The excess phosphorus oxychloride was removed under reduced pressure. The residue was carefully quenched with ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate was collected by filtration, washed with water, and dried to give the novel kinase inhibitor, Compound 1 .

p38 MAP Kinase Inhibition Assay

The inhibitory activity of Compound 1 and SB 203580 against p38 MAP kinase was determined using a commercially available kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the kinase. The compounds were serially diluted in DMSO and pre-incubated with the kinase. The reaction was initiated by the addition of ATP. After a 30-minute incubation at 30°C, the amount of phosphorylated substrate was quantified using a luminescence-based detection method. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAP kinase signaling pathway and the experimental workflow for the synthesis and evaluation of the novel inhibitor.

p38_signaling_pathway Stress Stress Stimuli MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inflammation Inflammation Apoptosis Cell Cycle Arrest Downstream->Inflammation Inhibitor Novel Inhibitor (Compound 1) SB 203580 Inhibitor->p38

Caption: The p38 MAP kinase signaling cascade and the point of inhibition.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2,5-Difluoro- 4-nitrobenzoic acid Reduction Reduction Start->Reduction Amine 4-Amino-2,5- difluorobenzoic acid Reduction->Amine Coupling Amide Coupling Amine->Coupling Intermediate Intermediate Amide Coupling->Intermediate Cyclization Cyclization Intermediate->Cyclization Compound1 Novel Inhibitor (Compound 1) Cyclization->Compound1 Assay p38 Kinase Assay Compound1->Assay Data IC50 Determination Assay->Data Comparison Comparison with SB 203580 Data->Comparison

Caption: Workflow for the synthesis and evaluation of the novel kinase inhibitor.

Safety Operating Guide

Essential Safety and Disposal Procedures for 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 2,5-Difluoro-4-nitrobenzoic acid, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, including immediate safety measures and operational plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationWarning

Required Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or ventilation is inadequate.

Operational and Disposal Plan

This plan outlines the procedural steps for the safe handling and disposal of this compound.

Step 1: Handling and Storage

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.[1]

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong acids.

Step 2: Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: The container with the collected waste must be sealed and disposed of as hazardous waste.

Step 3: Disposal of Unused Material and Contaminated Waste

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all unused material, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[1][2][3] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

Step 4: Container Disposal

Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of it in accordance with local and national regulations.

Emergency First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Procedure Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Wear Full PPE B Collect Waste in Designated Container A->B Handle with Care C Seal and Label Container Correctly B->C D Store in Secure Hazardous Waste Area C->D E Arrange for Pickup by Licensed Disposal Company D->E

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.